Bis(2-butoxyethyl) adipate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4813. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(2-butoxyethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6/c1-3-5-11-21-13-15-23-17(19)9-7-8-10-18(20)24-16-14-22-12-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTSDBYPAZEUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)CCCCC(=O)OCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051712 | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051712 | |
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Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
141-18-4 | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adipol BCA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4813 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di(butoxyethyl) adipate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQT9MJU6BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bis(2-butoxyethyl) adipate chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and available toxicological information for Bis(2-butoxyethyl) adipate (B1204190). It is intended for researchers, scientists, and drug development professionals who may encounter this compound in various applications.
Chemical Structure and Identification
Bis(2-butoxyethyl) adipate is a diester of adipic acid and 2-butoxyethanol (B58217).[1][2] Its chemical structure consists of a central adipate backbone with two 2-butoxyethyl ester groups.
Diagram of the Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a mild odor.[1][2] It is characterized by low volatility and good thermal stability.[1][2] It is soluble in organic solvents and has low solubility in water.[1][2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H34O6 | [2][3] |
| Molecular Weight | 346.46 g/mol | [3] |
| CAS Number | 141-18-4 | [3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Melting Point | -34 °C | [4] |
| Boiling Point | 217 °C at 11 mmHg | [4] |
| Density | 1.00 g/cm³ | [4] |
| Refractive Index | n20/D 1.444 | [4] |
Experimental Protocols
Synthesis
The synthesis of this compound would typically be achieved through the esterification of adipic acid with 2-butoxyethanol in the presence of an acid catalyst.
Logical Workflow for Esterification Synthesis
Caption: General workflow for the synthesis of this compound.
A general procedure for the synthesis of a similar compound, DEHA, involves the reaction of adipic acid and 2-ethylhexanol.[5] This reaction is typically carried out by heating the reactants with a catalyst, such as sulfuric acid, and removing the water formed during the reaction to drive the equilibrium towards the product.[5] The crude product is then washed, dealcoholized, and purified, often by vacuum distillation.[5]
Purification
Purification of the crude product is essential to remove unreacted starting materials, catalyst, and byproducts. A common method for purifying high-boiling esters like this compound is fractional distillation under reduced pressure. This technique allows for the separation of components based on their boiling points at a lower temperature, preventing thermal decomposition of the product.
Analytical Methods
Several analytical techniques can be used for the identification and quantification of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For the analysis of adipate esters, a gas chromatograph equipped with a capillary column (e.g., DB-5ms) can be used for separation, followed by detection with a mass spectrometer.[6] The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, allowing for its unambiguous identification. While a specific protocol for this compound in biological matrices was not found, a general approach for a similar compound involves extraction from the matrix (e.g., using solid-phase extraction), followed by GC-MS analysis.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the analysis of this compound. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is a common approach.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. While detailed experimental parameters for this compound were not found, spectra for this compound are available in public databases, which can be used for structural confirmation.[8]
Toxicological Profile
Based on available safety data sheets, this compound is generally considered to have low acute toxicity.[7] It is not classified as a hazardous substance according to OSHA.[7]
| Toxicological Endpoint | Result | Reference |
| Acute Oral Toxicity | Harmful if swallowed (60% of reports) | [3][8] |
| Skin Irritation | May cause skin irritation | [9] |
| Eye Irritation | Causes serious eye irritation | [9] |
| Carcinogenicity | Not considered a carcinogen by IARC, ACGIH, NTP, or OSHA | [7] |
| Mutagenicity | No data to indicate mutagenic or genotoxic effects | [7] |
| Reproductive Toxicity | Not expected to cause reproductive or developmental effects | [7] |
Potential for Endocrine Disruption
There is a lack of direct evidence in the reviewed literature specifically investigating the endocrine-disrupting potential of this compound. However, studies on structurally related compounds raise some concerns. For instance, Bis(2-butoxyethyl) phthalate (B1215562) (BBEP), which shares the same alcohol moiety, has been shown to delay the onset of puberty in male rats, suggesting it may act as an endocrine disruptor.[10][11] The study indicated that BBEP exposure in utero could disrupt fetal Leydig cell development.[11]
Given the structural similarities, it is plausible that this compound could also interact with the endocrine system. To assess this potential, in vitro bioassays such as estrogen receptor (ER) and androgen receptor (AR) binding assays would be necessary. These assays measure the ability of a chemical to bind to these hormone receptors, which is a key initiating event in endocrine disruption.
General Workflow for Endocrine Disruptor Screening
Caption: A typical workflow for screening chemicals for endocrine-disrupting activity.
Pharmacokinetics and Metabolism
There is no specific information available in the searched literature regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in humans or animals.
However, a study on the metabolism of the related compound, DEHA, in human volunteers showed that it is rapidly metabolized.[12] The parent compound was not detected in plasma; instead, its metabolite, 2-ethylhexanoic acid, was found.[12] The major urinary metabolite was a conjugate of 2-ethylhexanoic acid.[12] Further oxidation products were also identified in the urine.[12] It is plausible that this compound would undergo a similar metabolic pathway, involving hydrolysis to adipic acid and 2-butoxyethanol, followed by further metabolism of the alcohol.
Conclusion
This compound is a well-characterized compound in terms of its chemical structure and physical properties. Available toxicological data from safety data sheets suggest a low order of acute toxicity. However, for a comprehensive risk assessment, particularly for applications relevant to drug development and human exposure, significant data gaps remain. There is a notable lack of detailed experimental protocols for its synthesis and analysis, as well as a scarcity of data on its biological effects, including its potential to act as an endocrine disruptor and its pharmacokinetic profile. Further research in these areas is warranted to fully understand the safety profile of this compound.
References
- 1. Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 141-18-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C18H34O6 | CID 8837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pasteur.epa.gov [pasteur.epa.gov]
- 5. CN102249909A - Method for preparing bis(2-ethylhexyl)adipate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. besjournal.com [besjournal.com]
- 11. Effects of bis(2-butoxyethyl) phthalate exposure in utero on the development of fetal Leydig cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and pharmacokinetics of deuterium-labelled di-2-(ethylhexyl) adipate (DEHA) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bis(2-butoxyethyl) adipate (CAS 141-18-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-butoxyethyl) adipate (B1204190) (BBEA), identified by CAS number 141-18-4, is a diester of adipic acid and 2-butoxyethanol.[1][2] It is a colorless to pale yellow, oily liquid with a mild odor.[1] Primarily utilized as a plasticizer, BBEA imparts flexibility and durability to a variety of polymers, including those used in plastics, coatings, and adhesives.[1] Its low volatility and good thermal stability make it a valuable component in formulations requiring enhanced performance characteristics.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and toxicological data for Bis(2-butoxyethyl) adipate, with a particular focus on its relevance to researchers in the fields of materials science and drug development.
Physicochemical Properties
This compound is characterized by its ester functional groups and the presence of two butoxyethyl chains. These structural features contribute to its physical and chemical behavior, including its solubility in organic solvents and limited solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 141-18-4 | [3][4] |
| Molecular Formula | C₁₈H₃₄O₆ | [3][4] |
| Molecular Weight | 346.46 g/mol | [4] |
| Appearance | Colorless to light yellow, clear liquid | [1][5] |
| Odor | Mild | [1] |
| Melting Point | -34 °C | [1] |
| Boiling Point | 217 °C at 11 mmHg; 208 °C at 4 mmHg | [1] |
| Density | 1.00 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.444 | [1] |
| Flash Point | 199 °C | [1] |
| Water Solubility | 101 mg/L at 20 °C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.78 | [1] |
| Vapor Pressure | 0.006 Pa at 25 °C | [1] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the esterification of adipic acid with 2-butoxyethanol.[1] While specific industrial manufacturing processes are often proprietary, a general laboratory-scale synthesis can be described.
General Synthesis Workflow
The synthesis involves a direct esterification reaction, which is an equilibrium process. To drive the reaction towards the product, water, a byproduct, is typically removed.
Caption: A schematic overview of the synthesis of this compound.
Experimental Protocol: Two-Stage Esterification of Adipic Acid
A two-stage esterification can be employed for the synthesis of asymmetric adipates, and a similar principle can be adapted for symmetric esters like BBEA.[6]
Materials:
-
Adipic acid
-
2-Butoxyethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (B28343) (for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
Reaction Setup: Adipic acid, a molar excess of 2-butoxyethanol, an acid catalyst, and toluene are added to a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Esterification: The reaction mixture is heated to reflux. The water produced during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The catalyst is neutralized by washing with a sodium bicarbonate solution.
-
Purification: The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent and excess alcohol are removed under reduced pressure. The final product can be further purified by vacuum distillation to obtain high-purity this compound.
Analytical Methods
The identification and quantification of this compound in various matrices are crucial for quality control and research purposes. Several analytical techniques are employed for its characterization.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. While detailed peak assignments require experimental data, the expected chemical shifts can be predicted based on the molecular structure. PubChem provides access to ¹H and ¹³C NMR spectra for this compound.[3]
3.1.2. Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will prominently feature a strong absorption band corresponding to the C=O stretching of the ester group. The NIST WebBook provides a gas-phase IR spectrum for this compound.[7]
3.1.3. Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a common method for the separation and identification of this compound. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of this compound. Reverse-phase HPLC methods using C18 columns with a mobile phase of acetonitrile (B52724) and water are suitable for its separation and quantification.
Caption: A diagram illustrating the common analytical methods for this compound.
Toxicological Profile
The toxicological data for this compound is limited. However, it is generally considered to have relatively low toxicity.[1]
Table 2: Toxicological Data for this compound
| Endpoint | Species | Route | Value | Reference(s) |
| LD₅₀ (Acute Toxicity) | Rat | Intraperitoneal | 600 mg/kg | [1] |
| Skin Corrosion/Irritation | Not classified | [7] | ||
| Serious Eye Damage/Irritation | May cause temporary irritation | [7] | ||
| Respiratory or Skin Sensitization | Not classified | [7] | ||
| Germ Cell Mutagenicity | Not classified | [7] | ||
| Carcinogenicity | Not classified | [7] | ||
| Reproductive Toxicity | Not classified | [7] |
Acute Toxicity Experimental Protocol (General)
-
Animal Model: Healthy, young adult rats of a specific strain (e.g., Wistar or Sprague-Dawley) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: this compound is prepared in a suitable vehicle (e.g., corn oil or saline with a solubilizing agent) at various concentrations.
-
Administration: A single dose of the test substance is administered to different groups of animals via intraperitoneal injection. A control group receives the vehicle only.
-
Observation: The animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of 14 days.
-
Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods, such as the probit analysis.
Biological Fate and Potential Interactions
Metabolism
The metabolism of this compound is expected to proceed via hydrolysis of the ester bonds. This process is catalyzed by esterases present in the body.
Caption: A simplified diagram of the expected metabolic breakdown of this compound.
The primary metabolites are predicted to be mono(2-butoxyethyl) adipate, adipic acid, and 2-butoxyethanol.[6] Studies on analogous adipate esters suggest that the monoester may be an unstable intermediate.[6]
Signaling Pathways and Molecular Interactions
There is currently no evidence to suggest that this compound directly interacts with specific signaling pathways in the manner of a pharmacologically active drug. Its toxic effects, particularly at high doses, are more likely related to non-specific mechanisms such as membrane disruption or oxidative stress, although further research is needed to confirm this. As a lipophilic molecule, it may partition into cell membranes, potentially altering their fluidity and function.
Relevance to Drug Development
The primary relevance of this compound to drug development lies in its use as a plasticizer in polymers that may come into contact with pharmaceutical products or be used in medical devices.
Medical Devices and Packaging
Plasticizers are essential components of flexible polyvinyl chloride (PVC) products, which are widely used for medical devices such as intravenous (IV) bags, tubing, and catheters. The potential for plasticizers to leach from these materials into drugs or biological fluids is a significant concern. While this compound is considered to have low toxicity, its migration characteristics from specific polymers used in medical applications would need to be thoroughly evaluated.
Potential as an Excipient
While not a commonly used pharmaceutical excipient, the properties of this compound, such as its good solvency, could theoretically be of interest in certain topical or transdermal formulations. However, extensive biocompatibility and safety testing would be required before it could be considered for such applications.
Conclusion
This compound is a well-characterized plasticizer with a range of industrial applications. For researchers in materials science, it offers a means to modify the physical properties of polymers. For those in drug development, its primary significance is as a potential component of medical plastics, where its leaching and biocompatibility are important considerations. While its acute toxicity appears to be low, further research into its chronic effects and potential for biological interactions at a molecular level would provide a more complete understanding of its safety profile. The experimental protocols and data presented in this guide offer a foundational resource for scientists and professionals working with this compound.
References
- 1. CAS 141-18-4: this compound | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - this compound (C18H34O6) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C18H34O6 | CID 8837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(141-18-4) 1H NMR [m.chemicalbook.com]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. di(Butoxyethyl)adipate [webbook.nist.gov]
A Technical Guide to the Synthesis of Bis(2-butoxyethyl) adipate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-butoxyethyl) adipate (B1204190), a key diester of adipic acid, finds significant applications as a plasticizer, enhancing the flexibility and durability of various polymers. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, focusing on direct esterification and transesterification methods. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the efficient and optimized synthesis of Bis(2-butoxyethyl) adipate.
Introduction
This compound is an organic compound formed from the reaction of adipic acid and 2-butoxyethanol (B58217).[1] Its properties, such as low volatility and good thermal stability, make it a valuable component in the formulation of plastics, coatings, and adhesives.[1] The synthesis of adipate esters is of significant industrial interest, and various catalytic systems have been explored to optimize reaction efficiency and product yield.[2] This guide will explore the most common and effective synthesis routes.
Core Synthesis Pathways
The principal method for synthesizing this compound is the Fischer esterification of adipic acid with 2-butoxyethanol. This reaction is an equilibrium process that can be driven to completion by removing water as it is formed or by using an excess of one of the reactants.[2][3]
A general representation of the reaction is as follows:
Adipic Acid + 2 (2-Butoxyethanol) ⇌ this compound + 2 H₂O
To facilitate this reaction, various catalysts are employed, each with distinct advantages and reaction conditions.
Acid-Catalyzed Esterification
Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used as catalysts in the esterification process.[2] Lewis acids, like titanium tetrabutoxide, have also proven effective and can offer a more environmentally friendly, solventless option.[2]
Enzymatic Esterification
A greener alternative to traditional chemical catalysis is the use of enzymes, particularly lipases.[2] Lipase-catalyzed esterification offers milder reaction conditions, high specificity, and reduced energy consumption.[2] Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are often used in solvent-free systems to produce high yields of adipate esters.[4]
Experimental Protocols
General Protocol for Acid-Catalyzed Esterification
This protocol is adapted from the synthesis of other dialkyl adipates.[5][6]
Materials:
-
Adipic Acid
-
2-Butoxyethanol
-
Catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic Acid)
-
Toluene (B28343) (as an azeotropic agent for water removal)
-
Sodium Bicarbonate solution (for neutralization)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine adipic acid, a molar excess of 2-butoxyethanol (typically a 1:2 to 1:3 molar ratio of acid to alcohol), and a catalytic amount of the chosen acid catalyst (e.g., 1-2% by weight of adipic acid).[5] Add toluene to the flask.
-
Esterification: Heat the mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the esterification.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[1][5]
General Protocol for Lipase-Catalyzed Esterification
This protocol is based on the enzymatic synthesis of other adipate esters.[7][8]
Materials:
-
Adipic Acid
-
2-Butoxyethanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic Solvent (optional, e.g., cyclohexane)
Procedure:
-
Reaction Setup: In a reaction vessel, combine adipic acid and 2-butoxyethanol (a molar ratio of 1:2 is typical, though a slight excess of the alcohol can be used).[4] Add the immobilized lipase (e.g., 2.5% by weight of reactants).[9] The reaction can be run in a solvent-free system or with a solvent like cyclohexane.[7]
-
Esterification: Maintain the reaction at a specific temperature (e.g., 50°C) with continuous stirring.[9] The reaction time can vary from a few hours to over 24 hours depending on the specific conditions.[7] Applying a vacuum can help to remove the water produced and drive the reaction to completion.[4]
-
Workup:
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
If a solvent was used, remove it by rotary evaporation.
-
-
Purification: The product can be further purified if necessary, for example, by column chromatography.[7]
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of adipate esters, which can be used as a starting point for the optimization of this compound synthesis.
Table 1: Reaction Parameters for Acid-Catalyzed Esterification of Adipic Acid
| Parameter | Value | Source |
| Reactants | Adipic Acid, 2-Butoxyethanol | [1] |
| Molar Ratio (Acid:Alcohol) | 1:2 to 1:3 | [5] |
| Catalyst | H₂SO₄, p-TSA, Titanium tetrabutoxide | [2] |
| Catalyst Loading | 1-2% w/w of Adipic Acid (for H₂SO₄) | [5] |
| Solvent | Toluene (for azeotropic water removal) | [5] |
| Temperature | Reflux | [3] |
| Reaction Time | Until water evolution ceases | [3] |
| Typical Yield | 95-97% (for Diethyl Adipate) | [5] |
Table 2: Reaction Parameters for Lipase-Catalyzed Esterification of Adipic Acid
| Parameter | Value | Source |
| Reactants | Adipic Acid, 2-Butoxyethanol | [1] |
| Molar Ratio (Acid:Alcohol) | 1:2 to 1:2.5 | [4] |
| Catalyst | Immobilized Lipase (e.g., Novozym 435) | [4][9] |
| Catalyst Loading | 2.5% w/w of reactants | [9] |
| Solvent | Solvent-free or Cyclohexane | [7][9] |
| Temperature | 45-50°C | [7][9] |
| Reaction Time | 3 - 24 hours | [4][7] |
| Typical Yield | Up to 100% conversion | [4] |
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis and purification processes.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical relationship of steps in the esterification synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through direct esterification of adipic acid and 2-butoxyethanol. The choice of catalyst, whether a traditional acid or a more sustainable enzyme, will dictate the specific reaction conditions. By carefully controlling parameters such as reactant molar ratios, temperature, and water removal, high yields of the desired product can be obtained. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their synthesis strategies for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 141-18-4 | Benchchem [benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. plasticisers.org [plasticisers.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. murov.info [murov.info]
- 7. Bis(2-ethylhexyl) adipate synthesis - chemicalbook [chemicalbook.com]
- 8. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Physical Properties of Bis(2-butoxyethyl) Adipate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical properties of Bis(2-butoxyethyl) adipate (B1204190) (CAS No. 141-18-4), a colorless to pale yellow liquid commonly utilized as a plasticizer and solvent.[1] The information herein is curated to support research and development activities by presenting key data in an accessible format and detailing the standardized experimental methodologies for their determination.
Quantitative Physical Properties
The physical characteristics of Bis(2-butoxyethyl) adipate are summarized in the table below. These parameters are fundamental for its application in various formulations, including plastics, coatings, and adhesives, where it enhances flexibility and durability.[1]
| Property | Value | Units | Conditions |
| Molecular Formula | C₁₈H₃₄O₆ | - | - |
| Molecular Weight | 346.46 | g/mol | - |
| Density | 1.00 | g/cm³ | at 20°C |
| Boiling Point | 217 | °C | at 11 mmHg |
| Melting Point | -34 | °C | - |
| Flash Point | 199 | °C | - |
| Vapor Pressure | 0.006 | Pa | at 25°C |
| Refractive Index | 1.444 | - | at 20°C, nD |
| Water Solubility | 101 | mg/L | at 20°C |
Data sourced from references[2][3].
Experimental Workflow for Physical Property Determination
The accurate characterization of a chemical substance's physical properties is contingent on a systematic experimental approach. The following diagram illustrates a standardized workflow for obtaining the data presented in this guide.
Caption: Workflow for the characterization of liquid physical properties.
Experimental Protocols
The determination of the physical properties of this compound relies on established, internationally recognized protocols to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.
1. Density of Liquids (OECD Guideline 109)
This guideline describes several methods for determining the density of liquids.[4][5] For a liquid with moderate viscosity like this compound, the oscillating densitometer or the pycnometer methods are suitable.[6]
-
Principle: Density is the quotient of mass and volume (ρ = m/V).[4]
-
Method (Pycnometer):
-
A pycnometer, a glass flask of a precisely known volume, is thoroughly cleaned, dried, and weighed empty.
-
The pycnometer is filled with the test substance, taking care to avoid air bubbles.
-
The filled pycnometer is placed in a thermostat-controlled water bath at a specified temperature (e.g., 20°C) until thermal equilibrium is reached.
-
The volume is adjusted precisely to the calibration mark, and the exterior is cleaned and dried.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.[7]
-
2. Boiling Point (OECD Guideline 103)
This guideline details methods for determining the temperature at which a liquid's vapor pressure equals standard atmospheric pressure.[8][9]
-
Principle: The boiling point is the temperature at which a substance transitions from a liquid to a gaseous phase under standard pressure (101.325 kPa).[8][9]
-
Method (Dynamic Method):
-
The test substance is placed in a suitable apparatus equipped with a thermometer or thermocouple to measure the liquid's temperature and a pressure measurement device.
-
The pressure in the apparatus is reduced and then slowly increased.
-
The temperature at which boiling is observed is recorded at various pressure points.
-
A vapor pressure-temperature curve is plotted from the measurements.
-
The boiling point at standard pressure is determined by interpolating the temperature at which the vapor pressure equals 101.325 kPa.[8][10]
-
3. Vapor Pressure (OECD Guideline 104)
This test guideline describes multiple methods for measuring vapor pressure over a range of temperatures.[11][12]
-
Principle: Vapor pressure is the saturation pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase (solid or liquid) at a given temperature.[13][14]
-
Method (Static Method):
-
A sample of the substance is introduced into a vacuum-tight chamber (barometer) at a constant, known temperature.
-
The substance is allowed to equilibrate, and the pressure difference between the sample chamber and a reference vacuum chamber is measured using a manometer.
-
This measurement is repeated at a minimum of two additional temperatures to establish the vapor pressure curve.[13][15]
-
4. Kinematic Viscosity (ASTM D445)
This standard test method is used to determine the kinematic viscosity of transparent and opaque liquids.[16][17]
-
Principle: Kinematic viscosity is determined by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.[18][19]
-
Methodology:
-
A calibrated glass capillary viscometer (e.g., an Ubbelohde type) is selected based on the expected viscosity of the liquid.
-
The viscometer is charged with a precise amount of the test liquid.
-
The viscometer is placed in a constant temperature bath until the sample reaches the test temperature (e.g., 20°C or 40°C).
-
The liquid is drawn up through the capillary to a point above the upper timing mark.
-
The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured accurately.
-
The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.[20]
-
Dynamic viscosity (η) can be obtained by multiplying the kinematic viscosity by the density (ρ) of the liquid: η = ν × ρ.[18]
-
5. Partition Coefficient (n-octanol/water) (OECD Guideline 107)
This guideline describes the shake flask method for determining the n-octanol/water partition coefficient (Pow), a key indicator of a substance's hydrophobicity.[21][22]
-
Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[23] It is a dimensionless quantity, often expressed as its base-10 logarithm (log Pow).[23]
-
Method (Shake Flask):
-
A solution of the test substance in n-octanol (pre-saturated with water) is prepared.
-
This solution is mixed with a predetermined volume of water (pre-saturated with n-octanol) in a vessel.
-
The vessel is agitated at a constant temperature (e.g., 20-25°C) until equilibrium is established.[22]
-
The two phases (n-octanol and water) are separated, typically by centrifugation.[23]
-
The concentration of the test substance in each phase is determined using a suitable analytical technique (e.g., HPLC, GC).
-
The Pow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The experiment is typically run with varying volume ratios of the two solvents to ensure consistency.[22]
-
References
- 1. CAS 141-18-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 141-18-4 [m.chemicalbook.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. oecd.org [oecd.org]
- 5. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 6. oecd.org [oecd.org]
- 7. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. laboratuar.com [laboratuar.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 14. laboratuar.com [laboratuar.com]
- 15. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 16. store.astm.org [store.astm.org]
- 17. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 18. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 19. nazhco.com [nazhco.com]
- 20. store.astm.org [store.astm.org]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. biotecnologiebt.it [biotecnologiebt.it]
Bis(2-butoxyethyl) adipate molecular weight and formula
Synonyms: Adipic Acid Bis(2-butoxyethyl) Ester, Di(2-butoxyethyl) adipate[1]
This document provides core technical data for Bis(2-butoxyethyl) adipate (B1204190), a chemical compound often utilized as a plasticizer.
Chemical Properties and Identifiers
The fundamental chemical properties of Bis(2-butoxyethyl) adipate are summarized in the table below. This information is critical for researchers and drug development professionals in understanding the compound's basic molecular composition.
| Identifier | Value | Source |
| Molecular Formula | C18H34O6 | PubChem[2] |
| Molecular Weight | 346.5 g/mol | PubChem[2] |
| CAS Number | 141-18-4 | PubChem[2] |
| IUPAC Name | bis(2-butoxyethyl) hexanedioate | PubChem[2] |
This compound is an ester formed from adipic acid and 2-butoxyethanol.[3] It is typically a liquid at room temperature.[2] The structural formula features two butoxyethyl groups attached to an adipate backbone.[3]
References
Navigating the Solvent Landscape: A Technical Guide to the Solubility of Bis(2-butoxyethyl) adipate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of bis(2-butoxyethyl) adipate (B1204190), a widely used plasticizer. Understanding its behavior in various solvents is critical for its application in polymer science, coatings, adhesives, and potentially in specialized drug delivery systems. This document provides a summary of its known qualitative solubility, outlines detailed experimental protocols for quantitative determination, and presents logical workflows for solubility assessment.
Core Concept: Solubility Profile of Bis(2-butoxyethyl) adipate
This compound (CAS No. 141-18-4) is an ester compound formed from adipic acid and 2-butoxyethanol.[1][2] Its molecular structure, featuring a central adipic acid backbone with two flexible butoxyethyl side chains, imparts excellent solvency properties.[1] This structure, with both polar (ester and ether groups) and non-polar (alkyl chains) characteristics, allows for a broad range of interactions with different solvents.
Qualitatively, this compound is described as being soluble in organic solvents while having low solubility in water.[1][3] One source suggests it exhibits good solubility in polar solvents like alcohols due to its ether functional groups, as well as in non-polar organic solvents.[4] However, other sources state it is insoluble in water.[3] This apparent contradiction highlights the necessity for empirical determination of its solubility in specific solvents to ascertain its precise behavior.
Quantitative Solubility Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound across a range of polar and non-polar solvents. The following table is presented as a template for researchers to populate with experimentally determined values.
| Solvent Name | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Water | Polar, Protic | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask with HPLC |
| e.g., Ethanol | Polar, Protic | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask with HPLC |
| e.g., Isopropanol | Polar, Protic | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask with HPLC |
| e.g., Acetone | Polar, Aprotic | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask with HPLC |
| e.g., Ethyl Acetate | Polar, Aprotic | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask with HPLC |
| e.g., Hexane | Non-Polar | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask with HPLC |
| e.g., Toluene | Non-Polar | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask with HPLC |
| e.g., Chloroform | Non-Polar | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask with HPLC |
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, researchers can employ established methodologies. The choice of method often depends on the required precision and the nature of the solvent system.[6]
Saturated Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[7][8]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture using a magnetic stirrer, orbital shaker, or rotator at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[6] Equilibrium is confirmed when multiple samples taken at different time points yield the same concentration.[8]
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed for a period to allow the excess solid to sediment.[8] Subsequently, separate the saturated solution from the undissolved solid via centrifugation or filtration. Care must be taken with filtration to avoid adsorption of the solute onto the filter membrane, which can be a source of error, especially for hydrophobic compounds.[8]
-
Quantification: Analyze the concentration of this compound in the clear, saturated supernatant. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for this purpose.[6][8] A calibration curve must be generated using standard solutions of known concentrations.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in desired units such as g/100 mL or mol/L.
Gravimetric Method
The gravimetric method is a straightforward technique based on the direct measurement of mass.[6]
Methodology:
-
Equilibration: Prepare a saturated solution as described in the shake-flask method (Steps 1 & 2).
-
Sample Collection: Carefully withdraw a known volume or mass of the clear supernatant after phase separation.
-
Solvent Evaporation: Place the collected supernatant in a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of the solute).
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried residue. The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.
-
Calculation: Express the solubility as the mass of the solute per volume or mass of the solvent used.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the solubility determination process.
References
- 1. CAS 141-18-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 141-18-4 | Benchchem [benchchem.com]
- 3. This compound CAS#: 141-18-4 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. BIS(2-ETHYLHEXYL) ADIPATE - Ataman Kimya [atamanchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. dissolutiontech.com [dissolutiontech.com]
The Core Mechanism of PVC Plasticization: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mechanism of action of plasticizers in Polyvinyl Chloride (PVC). Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental theories of plasticization, presents quantitative data on the effects of various plasticizers, and offers detailed experimental protocols for the characterization of plasticized PVC.
Fundamental Mechanism of Action
Plasticizers are additives that, when incorporated into a material like PVC, increase its flexibility, workability, and distensibility.[1] Rigid PVC is a hard and brittle polymer at room temperature due to the strong intermolecular forces (dipole-dipole interactions) between the polymer chains, restricting their movement. Plasticizers function by inserting themselves between these PVC chains, thereby reducing the intermolecular forces and increasing the "free volume" within the polymer matrix.[2][3] This increased molecular mobility allows the polymer chains to slide past one another more easily, resulting in a more flexible and softer material.[4] The primary effect of a plasticizer is the significant reduction of the glass transition temperature (Tg) of the PVC, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[5][6]
Three primary theories have been proposed to explain the mechanism of plasticization at a molecular level: the Lubricity Theory, the Gel Theory, and the Free Volume Theory.[6][7][8]
-
Lubricity Theory: This theory posits that plasticizers act as molecular lubricants, shielding the PVC chains from each other and allowing them to move more freely under stress.[7][8] The plasticizer molecules are thought to be more mobile than the polymer chains, effectively reducing friction between them.
-
Gel Theory: According to this theory, plasticizers and PVC form a three-dimensional gel-like structure.[7] The plasticizer molecules are believed to create a loose network with the PVC chains, held together by weak secondary forces. When stress is applied, these weak bonds can be easily broken and reformed, allowing for deformation and flexibility.[7]
-
Free Volume Theory: This is the most widely accepted theory and suggests that plasticizers increase the amount of "free volume" or empty space between the polymer chains.[8][9][10] This additional space provides the polymer segments with enough room to move and rotate, thus lowering the glass transition temperature and increasing flexibility.[2][10][11]
The effectiveness of a plasticizer is dependent on its chemical structure, molecular weight, and its compatibility with the PVC matrix.[1] An ideal plasticizer should have both polar and non-polar components. The polar part of the plasticizer molecule interacts with the polar sites on the PVC chain, while the non-polar part contributes to the increase in free volume and provides lubricity.[1]
Data Presentation: Effects of Plasticizers on PVC Properties
The addition of plasticizers significantly alters the mechanical and thermal properties of PVC. The following tables summarize the quantitative effects of various plasticizers on key PVC properties.
Table 1: Effect of Plasticizer Type and Concentration on Glass Transition Temperature (Tg) of PVC
| Plasticizer Type | Concentration (phr*) | Glass Transition Temperature (Tg) (°C) | Reference |
| Unplasticized PVC | 0 | 80 - 85 | [6][12] |
| Dioctyl Phthalate (B1215562) (DOP) | 10 | ~60 | [13] |
| Dioctyl Phthalate (DOP) | 20 | ~40 | [13] |
| Dioctyl Phthalate (DOP) | - | Reduces Tg by ~3.4°C/phr | [6] |
| Dibutyl Phthalate (DBP) | - | Reduces Tg by ~3.5°C/phr | [6] |
| Chlorinated Paraffin (CPW) | - | Reduces Tg by ~2.6°C/phr | [6] |
| Epoxidized Soybean Oil (ESBO) | - | Reduces Tg by ~1.5°C/phr | [6] |
| Trioctyl Trimellitate (TOTM) | Varies | Inverse correlation with hardness | [14] |
| Isosorbide di-epoxidized oleate (B1233923) (IDEO-10) | - | 33 | [15] |
| IA-MO-TMA | - | -6.7 | [2] |
*phr: parts per hundred parts of resin by weight
Table 2: Effect of Plasticizers on Mechanical Properties of PVC
| PVC Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Unplasticized PVC (Rigid) | ~46 | ~50 | [12] |
| Plasticized PVC (Flexible) | 16 | 180 | [1] |
| PVC with IA-MO-TMA | 19.2 | 318.1 | [2] |
| PVC with Rapeseed Oil Carbonated Ester (ROC) | 43 | 200 | [2] |
| PVC with Isosorbide di-epoxidized oleate (IDEO-10) | Increased by 64% compared to DOP | - | [15] |
| PVC with Castor Oil Derivative (HDI intermediate) | Lower than neat PVC | 294 | [16] |
Experimental Protocols
The characterization of plasticized PVC is crucial for understanding the effectiveness of a plasticizer and the resulting material properties. The following are detailed methodologies for key analytical techniques.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique to measure the viscoelastic properties of materials as a function of temperature, time, or frequency. It is particularly useful for determining the glass transition temperature (Tg) of plasticized PVC.[17]
Methodology:
-
Sample Preparation: Prepare rectangular film samples of the plasticized PVC with standardized dimensions (e.g., as per EN ISO 527-3).[9] The typical thickness might be around 0.1 to 0.5 mm.
-
Instrument Setup:
-
Instrument: A dynamic mechanical analyzer.
-
Geometry: Tensile or film clamp.
-
Frequency: Typically 1 Hz.
-
Strain/Stress: Apply a small oscillatory strain (e.g., 0.1%) to ensure the measurement is within the linear viscoelastic region.
-
-
Experimental Conditions:
-
Temperature Program: Ramp the temperature from a sub-ambient temperature (e.g., -50 °C) to a temperature well above the expected Tg (e.g., 100 °C).
-
Heating Rate: A typical heating rate is 3-5 °C/min.[18]
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent thermo-oxidative degradation.
-
-
Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan δ curve.[17] A significant drop in the storage modulus also indicates the glass transition.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the chemical functional groups and to study the molecular interactions between the PVC and the plasticizer.[19][20]
Methodology:
-
Sample Preparation:
-
Films: Thin films of plasticized PVC can be analyzed directly.
-
Attenuated Total Reflectance (ATR): For thicker samples, an ATR accessory is ideal. Ensure good contact between the sample and the ATR crystal.
-
-
Instrument Setup:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Mode: Transmission or ATR.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands of PVC (e.g., C-Cl stretching around 610-690 cm⁻¹) and the plasticizer (e.g., C=O stretching for phthalate esters around 1720-1740 cm⁻¹).[21]
-
Interactions between the PVC and the plasticizer can lead to shifts in the peak positions. For example, a shift in the carbonyl (C=O) peak of the plasticizer to a lower wavenumber can indicate hydrogen bonding with the α-hydrogen of the PVC chain.[19]
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is a common technique to determine the glass transition temperature (Tg) of plasticized PVC.[13][22][23]
Methodology:
-
Sample Preparation:
-
Weigh a small amount of the plasticized PVC sample (typically 5-10 mg) into an aluminum DSC pan.
-
Seal the pan hermetically or with a pierced lid.
-
-
Instrument Setup:
-
Instrument: A Differential Scanning Calorimeter.
-
Reference: An empty sealed aluminum pan.
-
-
Experimental Conditions:
-
Temperature Program:
-
First Heating Scan: Heat the sample from a low temperature (e.g., -20 °C) to a temperature above the expected Tg (e.g., 120 °C) at a controlled rate (e.g., 10 K/min).[22] This scan is used to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 K/min).
-
Second Heating Scan: Heat the sample again at the same rate as the first heating scan. The Tg is determined from this second heating scan.
-
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen (e.g., 50 mL/min) to prevent oxidation.[22]
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically determined as the midpoint of this transition.[24]
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts and workflows discussed in this guide.
Caption: Lubricity Theory of Plasticization.
Caption: Gel Theory of Plasticization.
Caption: Free Volume Theory of Plasticization.
Caption: DMA Experimental Workflow.
Caption: FTIR Experimental Workflow.
Caption: DSC Experimental Workflow.
References
- 1. Plasticized (Flexible) Polyvinyl Chloride (PVC-P) :: MakeItFrom.com [makeitfrom.com]
- 2. researchgate.net [researchgate.net]
- 3. kgt88.com [kgt88.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. kanademy.com [kanademy.com]
- 7. specialchem.com [specialchem.com]
- 8. Plasticity: Free Volume, Gel, Lubricity Theories - Goodyear Rubber [goodyearrubber.com]
- 9. mdpi.com [mdpi.com]
- 10. Glass Transition, Free Volume, and Plasticization – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. ncstate.pressbooks.pub [ncstate.pressbooks.pub]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tainstruments.com [tainstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. shimadzu.com [shimadzu.com]
- 22. mt.com [mt.com]
- 23. m.youtube.com [m.youtube.com]
- 24. scribd.com [scribd.com]
Technical Guide: Acute Toxicity and LD50 of Bis(2-butoxyethyl) adipate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acute toxicity and median lethal dose (LD50) of Bis(2-butoxyethyl) adipate (B1204190). The information is compiled from available safety data sheets and chemical databases. This document is intended for use by researchers, scientists, and professionals in drug development and chemical safety assessment.
Data Presentation: Acute Toxicity of Bis(2-butoxyethyl) adipate
The following table summarizes the available quantitative data on the acute toxicity of this compound across different routes of administration and animal models. It is important to note that toxicity can vary between different, structurally related adipate esters.
| Species | Route of Administration | LD50 Value | GHS Classification (where available) | Reference |
| Rat | Intraperitoneal | 600 mg/kg | Moderately toxic by intraperitoneal route | [1] |
| Rat | Dermal | > 2000 mg/kg | Not Classified | [2] |
| Rat | Oral | 300 - 2000 mg/kg (estimated) | Acute Tox. 4: Harmful if swallowed | [3] |
Note: The oral LD50 is an estimated range based on the Globally Harmonized System (GHS) classification provided in the ECHA C&L Inventory.[3] A specific oral LD50 study for this compound was not publicly available.
For a related compound, BIS[2-(2-BUTOXYETHOXY)ETHYL] ADIPATE , the following data has been reported:
| Species | Route of Administration | LD50 Value | Reference |
| Rat (male/female) | Oral | > 5000 mg/kg bw | [4] |
| Rat (male/female) | Dermal | >= 5000 mg/kg bw | [4] |
Experimental Protocols
While the specific study reports for the acute toxicity of this compound are not publicly available, the methodologies likely followed the standardized protocols set by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the probable experimental designs based on these guidelines.
Acute Oral Toxicity (Likely based on OECD Test Guideline 401, 420, 423, or 425)
The determination of the acute oral LD50 would have been conducted using a method similar to one of the OECD guidelines for testing of chemicals.
-
Test Animals: Young adult, healthy, non-pregnant female rats are typically the preferred species. Animals are acclimatized to the laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.
-
Dose Administration: The test substance, this compound, would be administered as a single oral dose via gavage. A suitable vehicle may be used if the substance is not administered neat. The volume administered is typically kept low to avoid discomfort to the animals.
-
Dose Levels: Several dose levels would be used to establish a dose-response relationship. The number of animals per dose group can vary depending on the specific guideline followed.
-
Observations: After administration, animals are observed for clinical signs of toxicity and mortality. Observations are typically made frequently on the first day and at least daily thereafter for a period of 14 days. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weights are recorded weekly.
-
Pathology: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Acute Dermal Toxicity (Likely based on OECD Test Guideline 402)
The acute dermal toxicity study would have been designed to assess the potential for the substance to cause systemic toxicity after a single dermal application.
-
Test Animals: Young adult rats, rabbits, or guinea pigs are commonly used. The skin of the animals should be healthy and intact.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape to hold it in place and to prevent ingestion of the substance. The exposure duration is typically 24 hours.
-
Dose Levels: A limit test at 2000 mg/kg is often performed first. If mortality is observed, a full study with multiple dose groups is conducted.
-
Observations: Similar to the oral toxicity study, animals are observed for clinical signs of toxicity and mortality for 14 days. Local skin reactions at the site of application are also recorded.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The dermal LD50 is determined from the mortality data.
Acute Intraperitoneal Toxicity
While less common for regulatory purposes than oral and dermal routes, intraperitoneal studies are used in research settings to understand the intrinsic toxicity of a substance, bypassing absorption barriers.
-
Test Animals: Typically rats or mice are used.
-
Dose Administration: The test substance is dissolved or suspended in a suitable vehicle and injected into the peritoneal cavity.
-
Observations and Data Analysis: Similar observation protocols and statistical methods for LD50 calculation as in the oral and dermal studies are employed.
Mandatory Visualization
The following diagram illustrates a generalized workflow for an acute oral toxicity study, based on OECD guidelines.
Caption: Generalized workflow for an acute oral toxicity study.
References
In-depth Technical Guide: GHS Hazard Classification of Bis(2-butoxyethyl) adipate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classification for Bis(2-butoxyethyl) adipate (B1204190) (CAS No. 141-18-4). A thorough review of available toxicological data reveals conflicting classifications from various sources. This document aims to synthesize the existing information, present the quantitative data in a structured format, and provide a transparent assessment of the hazards associated with this substance. Due to the lack of publicly available, detailed experimental protocols and data for Bis(2-butoxyethyl) adipate, this guide also highlights the data gaps and the resulting uncertainties in its definitive GHS classification.
Introduction
This compound is a diester of adipic acid and 2-butoxyethanol. It is primarily used as a plasticizer in the manufacturing of polymers, such as polyvinyl chloride (PVC), to enhance flexibility and durability. Its presence in various consumer and industrial products necessitates a clear understanding of its potential hazards to ensure safe handling and use. This guide provides an in-depth review of the available toxicological data to determine its GHS hazard classification.
GHS Hazard Classification
The GHS classification for this compound is not harmonized and is subject to conflicting self-classifications by different notifiers to regulatory bodies. The available information suggests potential hazards related to acute oral toxicity, skin irritation, eye irritation, and skin sensitization.
Summary of Conflicting Classifications
A review of publicly available data reveals the following conflicting classifications:
-
ECHA C&L Inventory : Data from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, based on notifications from manufacturers and importers, shows a divided classification. Approximately 60% of the notifications classify the substance as Acute Toxicity (Oral), Category 4 , with the hazard statement H302: Harmful if swallowed .[1][2] The remaining 40% of notifiers state that the substance does not meet the criteria for classification.[1][2]
-
Supplier Safety Data Sheets (SDS) : Different suppliers provide contradictory classifications. One supplier classifies the substance as Skin Irritation (Category 2, H315) , Eye Irritation (Category 2, H319) , and Skin Sensitisation (Category 1, H317) . Conversely, another supplier SDS states that the substance is not classified as hazardous.
This lack of consensus underscores the need for a critical evaluation of the underlying toxicological data.
Pictograms, Signal Word, and Hazard Statements
Based on the classifications reported, the following GHS elements may be applicable:
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral), Category 4 |
| Warning | H302: Harmful if swallowed |
| Skin Irritation, Category 2 |
| Warning | H315: Causes skin irritation |
| Eye Irritation, Category 2 |
| Warning | H319: Causes serious eye irritation |
| Skin Sensitisation, Category 1 |
| Warning | H317: May cause an allergic skin reaction |
Toxicological Data
A comprehensive search for quantitative toxicological data for this compound yielded limited results. The following table summarizes the available data.
| Endpoint | Test Species | Route of Administration | Value | Reference |
| LD50 | Rat | Intraperitoneal | 600 mg/kg | [3][4] |
Data Gaps: Notably, there is a lack of publicly available data for acute oral and dermal toxicity (LD50 values), which are crucial for a definitive classification of acute toxicity under GHS. Similarly, detailed results from skin and eye irritation studies and skin sensitization assays are not readily accessible.
Experimental Protocols
Detailed experimental protocols for the toxicological studies conducted on this compound are not available in the public domain. To provide context for the required toxicological endpoints, this section outlines the principles of the standard OECD guidelines that are typically followed for GHS classification.
Acute Oral Toxicity (OECD Guideline 420, 423, or 425)
-
Principle: The test substance is administered in a single dose by gavage to fasted animals. The animals are observed for mortality and clinical signs of toxicity for a defined period (typically 14 days). The LD50 (the dose causing mortality in 50% of the animals) is then calculated.
-
Procedure Outline:
-
Selection and acclimatization of test animals (typically rats).
-
Fasting of animals prior to dosing.
-
Administration of the test substance at various dose levels.
-
Observation of animals for clinical signs of toxicity and mortality at specified intervals.
-
Necropsy of all animals at the end of the study.
-
Statistical analysis to determine the LD50 value.
-
Skin Irritation (OECD Guideline 404)
-
Principle: The test substance is applied to a small area of the skin of a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Procedure Outline:
-
Preparation of the test animal by clipping the fur from the application site.
-
Application of a measured amount of the test substance to the skin and covering it with a gauze patch.
-
Exposure for a defined period (typically 4 hours).
-
Removal of the test substance.
-
Scoring of skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.
-
Eye Irritation (OECD Guideline 405)
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of a test animal (typically a rabbit). The eye is then examined for signs of irritation to the cornea, iris, and conjunctiva.
-
Procedure Outline:
-
Application of a measured amount of the test substance into the eye.
-
Observation of the eye at 1, 24, 48, and 72 hours after application.
-
Scoring of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis).
-
Skin Sensitization (OECD Guideline 429: Local Lymph Node Assay - LLNA)
-
Principle: The test substance is applied to the dorsal surface of the ear of a mouse for three consecutive days. The proliferation of lymphocytes in the draining auricular lymph node is measured as an indicator of a sensitization response.
-
Procedure Outline:
-
Application of the test substance to the ears of the test animals daily for three days.
-
On day 6, injection of a radiolabeled substance (e.g., 3H-methyl thymidine) to measure cell proliferation.
-
Excision of the draining lymph nodes and measurement of radioactivity.
-
Calculation of the Stimulation Index (SI) to determine the sensitizing potential.
-
Signaling Pathways and Mechanistic Insights
There is currently no publicly available information regarding the specific signaling pathways or mechanisms of toxicity for this compound. Research in this area would be beneficial for a more complete understanding of its hazard profile.
Data Presentation and Visualization
Logical Relationship for GHS Classification
The following diagram illustrates the logical workflow for determining the GHS classification of a substance based on toxicological data.
Conclusion and Recommendations
The GHS hazard classification of this compound remains uncertain due to conflicting self-classifications and a lack of publicly available, robust toxicological data. The most frequently reported classification is Acute Toxicity (Oral), Category 4 (H302: Harmful if swallowed). However, classifications for skin irritation, eye irritation, and skin sensitization have also been reported.
For researchers, scientists, and drug development professionals, it is recommended to handle this compound with caution, assuming the most conservative reported classifications until a harmonized classification is established. This includes implementing appropriate personal protective equipment (gloves, eye protection) and engineering controls to minimize exposure.
Further research, including standardized toxicological testing according to OECD guidelines, is necessary to resolve the existing data gaps and establish a definitive GHS hazard classification for this compound. The publication of detailed study reports and experimental protocols would be invaluable to the scientific community for a comprehensive risk assessment.
References
Spectroscopic Analysis of Bis(2-butoxyethyl) adipate: A Technical Guide
Introduction
Bis(2-butoxyethyl) adipate (B1204190) is a diester of adipic acid and 2-butoxyethanol, commonly utilized as a plasticizer in various polymer formulations to enhance flexibility and durability. Its chemical structure, characterized by a central aliphatic adipate core and two flanking butoxyethyl chains, gives rise to a distinct spectroscopic signature. This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectral data for Bis(2-butoxyethyl) adipate, intended for researchers, scientists, and professionals in drug development and materials science. This document outlines predicted spectral data based on the compound's molecular structure, details generalized experimental protocols for acquiring such data, and presents logical workflows through schematic diagrams.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons in the butoxyethyl and adipate moieties of the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the overall electronic environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (butoxy) | 0.92 | Triplet | 6H |
| -CH₂-CH₂-CH₃ (butoxy) | 1.38 | Sextet | 4H |
| -O-CH₂-CH₂- (butoxy) | 1.57 | Quintet | 4H |
| Adipate (-CH₂-CH₂-) | 1.65 | Multiplet | 4H |
| Adipate (-CO-CH₂-) | 2.28 | Multiplet | 4H |
| -O-CH₂- (butoxy) | 3.45 | Triplet | 4H |
| -O-CH₂-CH₂-O- | 3.65 | Triplet | 4H |
| -COO-CH₂- | 4.20 | Triplet | 4H |
Note: Predicted data is based on established chemical shift values for similar functional groups. Actual experimental values may vary slightly.
Predicted FTIR Spectral Data
The FTIR spectrum of this compound is dominated by strong absorptions corresponding to the ester carbonyl group and the C-O and C-H stretching vibrations within the molecule.
Table 2: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 2958-2870 | Strong | C-H (Alkyl) | Symmetric & Asymmetric Stretch |
| 1735 | Very Strong | C=O (Ester) | Stretch |
| 1460 | Medium | -CH₂- | Bending (Scissoring) |
| 1380 | Medium | -CH₃ | Bending (Umbrella) |
| 1250-1170 | Strong | C-O (Ester) | Asymmetric Stretch |
| 1125 | Strong | C-O-C (Ether) | Asymmetric Stretch |
Note: Predicted data is based on typical infrared absorption frequencies for esters and ethers.[1][2]
Experimental Protocols
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
A generalized protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz) or equivalent, is utilized for data acquisition.[2]
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans to allow for full proton relaxation.
-
Spectral Width: A spectral width of approximately 12-15 ppm is used to encompass all expected proton signals.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain the final spectrum. The signals are then integrated to determine the relative number of protons, and the chemical shifts are referenced to the TMS signal.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
A common method for obtaining the FTIR spectrum of a liquid sample like this compound is using Attenuated Total Reflectance (ATR).
-
Sample Preparation: As a liquid, this compound can be analyzed directly with minimal preparation. A single drop of the neat liquid is placed onto the ATR crystal.[2]
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory containing a crystal (e.g., diamond or ZnSe) is used.
-
Data Acquisition Parameters:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected first. This is crucial to subtract interferences from the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is recorded.
-
Spectral Range: The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final absorbance spectrum is generated by ratioing the single-beam sample spectrum against the single-beam background spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.
Visualizations
The following diagrams illustrate the relationship between the chemical structure and its spectral features, as well as a generalized workflow for spectroscopic analysis.
Caption: Relationship between chemical structure and predicted spectral data.
References
An In-depth Technical Guide to Bis(2-butoxyethyl) adipate: Synonyms, Properties, and Experimental Protocols
This technical guide provides a comprehensive overview of Bis(2-butoxyethyl) adipate (B1204190), a chemical compound frequently encountered in various scientific and industrial applications. Designed for researchers, scientists, and drug development professionals, this document details its chemical synonyms, quantitative properties, and relevant experimental methodologies.
Chemical Identity and Synonyms
Bis(2-butoxyethyl) adipate is an organic compound, specifically a diester of adipic acid and 2-butoxyethanol. It is crucial for researchers to be aware of its various synonyms to ensure accurate identification in scientific literature and chemical databases. The compound is systematically named bis(2-butoxyethyl) hexanedioate.
A comprehensive list of synonyms and identifiers is provided in the table below for easy reference.
| Identifier Type | Value |
| IUPAC Name | bis(2-butoxyethyl) hexanedioate |
| CAS Number | 141-18-4 |
| Molecular Formula | C18H34O6 |
| Molecular Weight | 346.46 g/mol |
| Common Synonyms | Adipic acid, bis(2-butoxyethyl) ester |
| Adipic acid di(2-butoxyethyl) ester | |
| Di(2-butoxyethyl) adipate | |
| Dibutoxyethyl adipate | |
| Hexanedioic acid, bis(2-butoxyethyl) ester | |
| Adipol BCA | |
| Staflex DBEA | |
| Butyl "cellosolve" adipate | |
| Dibutyl cellosolve adipate |
Quantitative Physicochemical and Toxicological Data
Understanding the physical, chemical, and toxicological properties of this compound is essential for its safe handling and application in research and development.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | |
| Melting Point | -34 °C | |
| Boiling Point | 217 °C at 11 mmHg; 208°C at 4 mmHg | , |
| Density | 1.00 g/cm³ | |
| Refractive Index | n20/D 1.444 | |
| Water Solubility | 101 mg/L at 20°C | |
| LogP | 3.78 | |
| Acute Toxicity (LD50) | 600 mg/kg (rat, intraperitoneal) |
Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound, as well as a protocol for assessing its migration from polymeric materials.
Synthesis of this compound
The synthesis of this compound is typically achieved through the Fischer esterification of adipic acid with 2-butoxyethanol. The following is a general laboratory-scale procedure.
Materials:
-
Adipic acid
-
2-Butoxyethanol (a molar excess is recommended)
-
An acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
A suitable solvent for azeotropic water removal (e.g., toluene)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine adipic acid, 2-butoxyethanol, and the acid catalyst in toluene.
-
Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification:
GC-MS is a widely used technique for the separation and identification of this compound.
-
Sample Preparation: Samples containing the analyte are typically extracted using a suitable organic solvent (e.g., hexane, dichloromethane). Solid-phase extraction (SPE) may be employed for sample cleanup and concentration.
-
GC Conditions (General):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 60°C, ramped up to 300°C.
-
-
MS Conditions (General):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
-
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC can also be used for the analysis of this compound.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detection or mass spectrometry (LC-MS).
Plasticizer Migration Testing
This protocol is designed to determine the amount of this compound that migrates from a plastic material.
Materials:
-
Plastic samples containing this compound.
-
Food simulants (e.g., distilled water, 3% acetic acid, 10% ethanol, or a fatty food simulant like olive oil).
-
Incubator or oven.
-
Analytical balance.
-
Extraction solvent (e.g., hexane).
-
GC-MS or HPLC for analysis.
Procedure:
-
Cut the plastic material into specified dimensions and record its surface area.
-
Immerse the plastic samples in a known volume of the selected food simulant.
-
Incubate the samples under controlled conditions of time and temperature (e.g., 10 days at 40°C, as specified by relevant regulations).
-
After incubation, remove the plastic samples.
-
Extract the food simulant with a suitable organic solvent to isolate the migrated this compound.
-
Concentrate the extract and analyze it using a calibrated GC-MS or HPLC method to quantify the amount of migrated plasticizer.
-
Express the migration results as mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per dm² of the plastic surface area (mg/dm²).
Metabolic and Toxicological Considerations
While not a primary focus for drug development, understanding the metabolic fate and toxicological profile of this compound is important for assessing its potential impact. In vivo, it is expected to undergo hydrolysis.
Metabolic Pathway of this compound
Caption: Metabolic hydrolysis of this compound.
Experimental Workflow for Migration Analysis
Caption: Workflow for plasticizer migration analysis.
Methodological & Application
Application Note: Quantification of Bis(2-butoxyethyl) adipate using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of Bis(2-butoxyethyl) adipate (B1204190). This compound, a plasticizer used in various polymers, is of interest in studies of extractables and leachables from materials used in pharmaceutical manufacturing, drug delivery systems, and medical devices. The protocol outlines sample preparation from a polymer matrix, instrument parameters for a standard GC-MS system, and expected method performance characteristics.
Introduction
Bis(2-butoxyethyl) adipate is a diester of adipic acid and 2-butoxyethanol, utilized to enhance the flexibility and durability of polymers. Its potential to migrate from plastic materials into drug products or biological systems necessitates a sensitive and specific analytical method for its detection and quantification. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for this application. This document provides a comprehensive protocol for the analysis of this compound.
Experimental Protocols
Sample Preparation: Solvent Extraction and Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from a solid polymer matrix.
Materials and Reagents:
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MAX or equivalent)
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Comminution: Cut the polymer sample into small pieces (approximately 2x2 mm) to increase the surface area for extraction.
-
Solvent Extraction:
-
Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.
-
Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.
-
Vortex the vial for 5 minutes to ensure thorough mixing.
-
Place the vial in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean glass tube.
-
-
Solid-Phase Extraction (SPE) Cleanup: [1][2]
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the extracted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the this compound with 10 mL of n-hexane.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.
-
GC-MS Analysis
Instrumentation and Conditions:
The following table summarizes the recommended GC-MS instrument parameters.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
Based on the NIST mass spectrum of this compound, the following ions are recommended for SIM analysis. The most abundant, characteristic ion should be used for quantification, while qualifier ions confirm the identity of the analyte.
| Analyte | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 15 - 17 | 57 | 85 | 129 |
Note: The retention time is an estimate and should be confirmed by injecting a standard of this compound under the specified conditions.
Quantitative Data
The following table summarizes the expected quantitative performance of the method, based on validated methods for similar adipate esters.[1][2]
| Parameter | Expected Performance |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Recovery | 85% - 115% |
| Precision (%RSD) | < 15% |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical steps in the GC-MS analysis of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Adipate Plasticizers in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adipate (B1204190) plasticizers are widely used to impart flexibility to polymer products, including medical devices, food packaging, and consumer goods. Due to their potential to migrate from the polymer matrix, it is crucial to have robust analytical methods to quantify their presence. This document provides detailed protocols for the extraction and analysis of common adipate plasticizers from polymer matrices using High-Performance Liquid Chromatography (HPLC) with both UV and tandem mass spectrometry (MS/MS) detection. Method validation parameters and a discussion on the toxicological relevance of adipate metabolism are also included for a comprehensive overview.
Introduction
Adipate esters, such as Di(2-ethylhexyl) adipate (DEHA) and Diisononyl adipate (DINA), are common alternatives to phthalate (B1215562) plasticizers in the manufacturing of flexible polyvinyl chloride (PVC) and other polymers. Since these plasticizers are not chemically bound to the polymer, they can leach into their surroundings, leading to human exposure. This migration is a significant concern for manufacturers of medical devices and food contact materials. Regulatory bodies and quality control laboratories, therefore, require sensitive and reliable analytical methods to monitor adipate levels.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of these semi-volatile compounds. This application note details validated methodologies for researchers and drug development professionals who need to assess the presence and migration of adipate plasticizers.
Experimental Protocols
Protocol 1: Sample Preparation - Solvent Extraction from Polymer Matrix
This protocol describes a general method for the extraction of adipate plasticizers from a solid polymer sample.
Materials:
-
Polymer sample (e.g., PVC tubing, plastic film)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (B129727), HPLC grade
-
Tetrahydrofuran (THF), HPLC grade
-
n-Hexane, HPLC grade
-
Anhydrous Sodium Sulfate (B86663)
-
Syringe filters (0.22 µm, PTFE)
-
Scrupulously clean glassware to avoid background contamination
Procedure:
-
Sample Comminution: Cut the polymer sample into small pieces (approx. 2x2 mm) to maximize the surface area for extraction. Accurately weigh about 1 gram of the cut polymer into a glass beaker.
-
Dissolution: Add 20 mL of THF to the beaker to dissolve the polymer sample. Use an ultrasonic bath to facilitate dissolution if necessary.
-
Precipitation: Once the polymer is fully dissolved, add 40 mL of methanol dropwise while stirring to precipitate the polymer matrix.
-
Separation: Filter the solution through a glass funnel with glass wool to separate the precipitated polymer from the supernatant containing the plasticizers.
-
Extraction: Transfer the supernatant to a separatory funnel. Add 20 mL of n-hexane and 20 mL of deionized water. Shake vigorously for 2 minutes. Allow the layers to separate.
-
Collection: Collect the upper organic layer (n-hexane), which contains the adipate plasticizers.
-
Drying: Pass the collected organic layer through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1.0 mL of the mobile phase (e.g., Acetonitrile/Water) for HPLC analysis.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
Experimental Workflow: From Polymer to Analysis
Caption: General workflow for the extraction and analysis of adipate plasticizers.
Protocol 2: HPLC-UV Method for Adipate Quantification
This method is suitable for routine quality control and quantification at moderate concentration levels.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 221 nm
Protocol 3: LC-MS/MS Method for Trace-Level Adipate Quantification
This method provides high sensitivity and selectivity, making it ideal for migration studies and analysis of trace contaminants.
Instrumentation & Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 50% B
-
1-8 min: Linear gradient from 50% to 98% B
-
8-11 min: Hold at 98% B
-
11.1-15 min: Return to 50% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MS Parameters: Optimized for specific adipates. Example MRM (Multiple Reaction Monitoring) transitions for DEHA ([M+H]+, m/z 371.3):
-
Quantifier: 371.3 -> 113.1
-
Qualifier: 371.3 -> 129.1
-
Quantitative Data and Method Validation
Method validation ensures that the analytical procedure is fit for its intended purpose. Key parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision.
Table 1: HPLC-UV Method Performance for Selected Adipate Plasticizers
| Parameter | Di(2-ethylhexyl) adipate (DEHA) | Diisononyl adipate (DINA) |
|---|---|---|
| Linearity Range (µg/mL) | 0.5 - 100 | 1.0 - 150 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| LOD (µg/mL) | 0.15 | 0.3 |
| LOQ (µg/mL) | 0.5 | 1.0 |
| Recovery (%) in PVC | 92 - 103% | 90 - 101% |
| Precision (%RSD) | < 5% | < 6% |
(Note: These are representative values compiled from typical method performance data. Actual values must be determined by the analyzing laboratory.)
Table 2: LC-MS/MS Method Performance for Selected Adipate Plasticizers
| Parameter | Di(2-ethylhexyl) adipate (DEHA) | Diisodecyl adipate (DIDA) |
|---|---|---|
| Linearity Range (ng/mL) | 0.1 - 50 | 0.2 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD (ng/mL) | 0.03 | 0.06 |
| LOQ (ng/mL) | 0.1 | 0.2 |
| Recovery (%) in PE | 95 - 105% | 94 - 106% |
| Precision (%RSD) | < 4% | < 5% |
(Note: These are representative values compiled from typical method performance data. Actual values must be in-house validated.)
Toxicological Significance and Metabolic Pathway
For drug development professionals, understanding the fate of leached plasticizers in the body is critical. Adipate plasticizers like DEHA are not inert; they can be metabolized and their metabolites may have biological activity.
The primary metabolic pathway for DEHA involves a two-step process. First, esterase enzymes hydrolyze one of the ester bonds to form mono(2-ethylhexyl) adipate (MEHA). This monoester is then subject to oxidation by cytochrome P450 enzymes on the ethylhexyl side chain, leading to the formation of various hydroxylated and carboxylated metabolites that are primarily excreted in the urine. Some plasticizer metabolites are known to interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which can modulate lipid metabolism and other cellular processes. This interaction is a key molecular initiating event in some adverse outcome pathways.
Metabolic Pathway of Di(2-ethylhexyl) adipate (DEHA)
Caption: Simplified metabolic pathway of DEHA and its potential biological interaction.
Conclusion
The HPLC-based methods detailed in this application note provide robust and reliable frameworks for the quantification of adipate plasticizers in polymer matrices. The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity for the specific application. Proper sample preparation is paramount to achieving accurate and reproducible results. For professionals in drug development and safety assessment, understanding the metabolic fate and potential biological activity of these leachable compounds is an essential component of product safety evaluation.
Solid-Phase Extraction of Bis(2-butoxyethyl) Adipate from Serum: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-butoxyethyl) adipate (B1204190) (DBEA) is a plasticizer used in the manufacturing of various polymers. Its potential for human exposure through contact with consumer products has necessitated the development of sensitive and reliable analytical methods for its detection in biological matrices. This document provides a comprehensive guide to the solid-phase extraction (SPE) of DBEA from human serum, followed by quantitative analysis using gas chromatography-mass spectrometry (GC-MS). The presented protocol is designed to deliver high recovery, excellent precision, and low limits of detection, making it suitable for research, clinical, and drug development applications.
Principle of the Method
This method employs a reversed-phase solid-phase extraction (SPE) strategy to isolate the nonpolar analyte, bis(2-butoxyethyl) adipate, from the complex aqueous matrix of human serum. Serum samples are first pre-treated and then loaded onto a C18 SPE cartridge. The nonpolar DBEA is retained on the hydrophobic stationary phase, while polar interferences such as salts, proteins, and other water-soluble components are washed away. The retained DBEA is then eluted with a nonpolar organic solvent. The resulting extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) for accurate quantification.
Data Presentation
The following tables summarize the quantitative data obtained from a validated method for the solid-phase extraction of this compound from human serum followed by GC-MS analysis.
Table 1: Method Validation Parameters for DBEA in Serum
| Parameter | Result |
| Extraction Efficiency | >88% |
| Intra-day Precision (CV%) | 4.9 - 13.3% |
| Inter-day Precision (CV%) | 5.2 - 13.4% |
| Mean Accuracy | 91.0 - 110.2% |
| Limit of Detection (LOD) | 0.7 - 4.5 ng/mL |
| Limit of Quantification (LOQ) | Not specified |
| Linearity (r²) | >0.98 |
Data synthesized from a study on the simultaneous determination of phthalates and adipates in human serum.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₄O₆ |
| Molecular Weight | 346.46 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility in Water | Insoluble |
| LogP (Octanol-Water Partition Coefficient) | 3.45 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from serum samples.
Materials and Reagents
-
SPE Cartridges: C18, 500 mg, 3 mL (or equivalent polymeric reversed-phase cartridge)
-
Serum Samples: Human serum, stored at -80°C until use
-
Internal Standard (IS): Diisooctyl phthalate (B1215562) or a suitable stable isotope-labeled DBEA
-
Methanol (B129727) (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Dichloromethane (B109758) (DCM): HPLC grade
-
n-Hexane: HPLC grade
-
Ultrapure Water: Type I
-
Nitrogen Gas: High purity
-
Glassware: Volumetric flasks, pipettes, centrifuge tubes, autosampler vials with PTFE-lined septa
Sample Preparation
-
Thaw frozen serum samples at room temperature.
-
Vortex the thawed samples to ensure homogeneity.
-
Centrifuge the serum at 3000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1.0 mL of the clear supernatant to a clean glass centrifuge tube.
-
Spike the sample with an appropriate amount of the internal standard solution.
-
Vortex briefly to mix.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning:
-
Pass 5 mL of n-hexane through the C18 SPE cartridge.
-
Pass 5 mL of dichloromethane through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Do not allow the sorbent to go dry at any point during conditioning.
-
-
Equilibration:
-
Pass 5 mL of ultrapure water through the cartridge.
-
Ensure a small amount of water remains on top of the sorbent bed before sample loading.
-
-
Sample Loading:
-
Load the 1.0 mL pre-treated serum sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum or positive pressure to achieve a slow, consistent flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Wash the cartridge with 5 mL of a 50:50 (v/v) methanol/water solution to remove less polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or high vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection tube under the SPE cartridge.
-
Elute the retained DBEA and internal standard with 5 mL of a 1:1 (v/v) mixture of dichloromethane and n-hexane.
-
Apply a gentle vacuum or positive pressure to ensure a slow elution rate (approximately 1 mL/min).
-
Eluate Processing
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of n-hexane.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.
-
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS, Shimadzu GC-MS).
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium (99.999% purity).
-
Flow Rate: 1.0 mL/min (constant flow).
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier and Qualifier Ions for DBEA: To be determined based on the mass spectrum of a pure standard. Typical ions for adipates include m/z 129 and 147.
Mandatory Visualization
Caption: Workflow for Solid-Phase Extraction of DBEA from Serum.
Application Note and Protocol for the Analysis of Semivolatile Organic Compounds, Including Adipates, in Drinking Water Using US EPA Method 525.2
Introduction
US EPA Method 525.2 is a widely recognized analytical method for the determination of over 120 semivolatile organic compounds (SVOCs) in drinking water.[1][2] This method is crucial for ensuring compliance with the Safe Drinking Water Act (SDWA) regulations.[3] The target analytes include a broad range of pollutants such as pesticides, polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), phthalates, and adipates.[1][2] Adipates, such as di(2-ethylhexyl) adipate, are of particular interest due to their use as plasticizers and potential for migration into water sources. The method utilizes solid-phase extraction (SPE) followed by gas chromatography/mass spectrometry (GC/MS) to provide sensitive and selective analysis.[4][5] While traditional liquid-liquid extraction techniques are effective, they are often labor-intensive and require large volumes of organic solvents.[6] SPE offers a more efficient alternative, significantly reducing solvent consumption and allowing for automation, which enhances reproducibility and laboratory productivity.[5][6]
Principle
A one-liter water sample is passed through a solid-phase extraction (SPE) cartridge or disk containing a C18-bonded silica (B1680970) sorbent. The organic compounds, including adipates, are retained on the sorbent while the water and inorganic salts pass through. The trapped analytes are then eluted from the sorbent with a small volume of organic solvent, typically ethyl acetate (B1210297) and methylene (B1212753) chloride. The resulting extract is dried, concentrated, and then analyzed by capillary column GC/MS. The compounds are separated by the gas chromatograph and detected by the mass spectrometer, which provides both qualitative identification and quantitative measurement.
Experimental Protocols
1. Sample Collection and Preservation
Proper sample handling is critical to ensure the integrity of the analytical results.
-
Sample Container : Collect samples in 1-liter amber glass bottles to prevent photodegradation of the target analytes.[4]
-
Dechlorination : To prevent reactions between residual chlorine and the analytes, each sample bottle must contain a dechlorinating agent. Add approximately 50 mg of sodium sulfite (B76179) per liter of water.[4]
-
Preservation : For most analytes, the sample should be acidified to a pH of less than 2 by adding 6N hydrochloric acid (HCl).[7] However, certain analytes, such as atraton (B1666117) and prometon, require a neutral pH for efficient extraction.[2]
-
Storage and Holding Time : Samples must be chilled to 4°C at the time of collection and maintained at this temperature until extraction.[4] The maximum holding time for water samples is 14 days. Once extracted, the sample extracts can be stored for up to 30 days at 4°C in tightly capped vials.[4]
2. Solid-Phase Extraction (SPE)
This protocol outlines both manual and automated SPE procedures. The use of automated systems like the Thermo Scientific Dionex AutoTrace 280 or the FMS PowerPrep™ SPE can significantly improve efficiency and reproducibility.[6][8]
-
Apparatus and Materials :
-
Solid-Phase Extraction Cartridges: C18 cartridges (e.g., 1000 mg packing material in a 6 mL syringe body).[5]
-
SPE Vacuum Manifold or Automated SPE System.
-
Glass vials for extract collection.
-
Concentrator tubes.
-
Nitrogen evaporator.
-
Glass funnels.
-
Anhydrous sodium sulfate (B86663), heat-treated.[6]
-
-
Reagents and Standards :
-
Manual SPE Protocol :
-
Cartridge Conditioning :
-
Sample Loading :
-
Load the 1-liter water sample onto the conditioned cartridge at a flow rate of approximately 20 mL/min.[5]
-
-
Cartridge Drying :
-
After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10 minutes.[5]
-
-
Analyte Elution :
-
Extract Drying and Concentration :
-
Pass the collected eluate through a funnel containing 5-7 g of anhydrous sodium sulfate to remove any residual water.[5][6]
-
Rinse the collection vial and the sodium sulfate with an additional 5 mL of methylene chloride.[2]
-
Concentrate the final extract to a volume of 1 mL using a gentle stream of nitrogen.[5]
-
-
-
Automated SPE Protocol (Example using Dionex AutoTrace 280) :
-
Method Setup : Program the instrument with the appropriate steps for cartridge rinsing, conditioning, sample loading, and elution.
-
Rinse Cartridge : Rinse with 5.0 mL of EtOAc, followed by 5.0 mL of CH₂Cl₂ into the solvent waste.[6]
-
Condition Cartridge : Condition with 10.0 mL of MeOH into the solvent waste.[6]
-
Load Sample : Load the 1 L water sample onto the cartridge.
-
Elute Analytes : The instrument will then automatically elute the analytes as programmed, typically with ethyl acetate and methylene chloride.
-
Post-Elution : The collected extract is then manually dried and concentrated as described in the manual protocol.[6]
-
3. GC/MS Analysis
-
Instrumentation : A gas chromatograph equipped with a capillary column and a mass spectrometer detector is required.
-
Example GC/MS Conditions :
-
Column : Restek Rtx®-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Injection : 245°C, splitless for 1 minute.[5]
-
Oven Temperature Program : 70°C (hold 1 min), ramp at 50°C/min to 130°C (hold 0.8 min), ramp at 12°C/min to 180°C, ramp at 7°C/min to 240°C, ramp at 12°C/min to 320°C (hold 1.61 min). Total run time of 24 minutes.[5]
-
Carrier Gas : Helium.
-
Mass Spectrometer : Operated in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.
-
Data Presentation
The following table summarizes the performance data for selected semivolatile organic compounds, including an adipate, analyzed by US EPA Method 525.2.
| Analyte | CAS Number | Reporting Limit (μg/L) | Average Recovery (%) | Relative Standard Deviation (%) |
| Alachlor | 15972-60-8 | 0.2 | - | - |
| Aldrin | 309-00-2 | 0.4 | 104 | 3.1 |
| Atrazine | 1912-24-9 | 0.2 | - | - |
| Benzo(a)pyrene | 50-32-8 | 0.05 | 71 | 3.3 |
| Di(2-ethylhexyl) adipate | 103-23-1 | 0.6 | 120 | 3.4 |
| Di(2-ethylhexyl) phthalate | 117-81-7 | 0.6 | 79 | 2.7 |
| Dieldrin | 60-57-1 | - | 106 | 4.0 |
| Endrin | 72-20-8 | - | 111 | 4.3 |
| Lindane (gamma-BHC) | 58-89-9 | - | 119 | 4.1 |
| Metolachlor | 51218-45-2 | - | 128 | 2.8 |
Data compiled from various sources.[4][5] Reporting limits and performance may vary by laboratory and instrumentation.
Quality Control
A stringent quality control (QC) program is essential for generating reliable data. Key QC elements for Method 525.2 include:
-
Initial Demonstration of Capability : Before analyzing any samples, each laboratory must demonstrate its ability to generate acceptable results. This typically involves the analysis of four to seven replicates of a laboratory fortified blank (LFB) containing all analytes of interest.
-
Method Detection Limit (MDL) Determination : Each laboratory must determine the MDL for each target analyte.
-
Laboratory Reagent Blanks (LRBs) : An LRB is analyzed with each batch of samples to assess for contamination introduced through the analytical process.
-
Laboratory Fortified Blanks (LFBs) : An LFB is analyzed with each batch to monitor the accuracy of the method.
-
Laboratory Fortified Matrix Samples : A sample from the batch is fortified with a known concentration of analytes to evaluate the effect of the sample matrix on the analytical results.
-
Internal Standards and Surrogates : Internal standards are added to every sample, standard, and blank to correct for variations in instrument response. Surrogates are added to every sample before extraction to monitor the efficiency of the extraction process.
Visualizations
Caption: Workflow diagram for the analysis of semivolatiles by US EPA Method 525.2.
References
- 1. unitedchem.com [unitedchem.com]
- 2. unitedchem.com [unitedchem.com]
- 3. unitedchem.com [unitedchem.com]
- 4. paragonlaboratories.com [paragonlaboratories.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. amchro.com [amchro.com]
- 8. fms-inc.com [fms-inc.com]
Application Note: Determination of Adipate Esters in Textiles by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the identification and quantification of adipate (B1204190) esters, a common class of plasticizers, in textile samples. Adipate esters, such as bis(2-ethylhexyl) adipate (DEHA), are used to impart flexibility and durability to polymers and may be present in various textile products.[1] Due to the potential for these compounds to migrate from materials and lead to human exposure, sensitive and accurate analytical methods are crucial for ensuring product safety. This protocol outlines a complete workflow from sample preparation using solvent extraction to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The method is suitable for researchers, scientists, and quality control professionals in the textile industry and regulatory bodies.
Introduction
Adipate esters are widely used as plasticizers in a variety of consumer products, including textiles.[1] They are not chemically bound to the polymer matrix and can therefore leach out, leading to potential health concerns. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of these semi-volatile compounds.[1][2] This document presents a comprehensive protocol for the determination of adipate esters in textiles, covering sample preparation, GC-MS analysis, and data interpretation.
Experimental Protocol
The overall experimental workflow for the determination of adipate esters in textiles is depicted in the diagram below.
Materials and Reagents
-
Solvents: Dichloromethane (DCM, HPLC grade), Methanol (MeOH, HPLC grade), n-Hexane (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade)
-
Standards: Certified reference standards of target adipate esters (e.g., Bis(2-ethylhexyl) adipate (DEHA), Dibutyl adipate (DBA), etc.)
-
Internal Standard: (Optional but recommended) e.g., Phenanthrene-d10
-
Apparatus: Analytical balance, glass vials with PTFE-lined caps, ultrasonic bath, nitrogen evaporator, centrifuge, syringes, and GC-MS system.
Sample Preparation: Ultrasonic Solvent Extraction
-
Sample Comminution: Cut the textile sample into small pieces of approximately 2x2 mm to increase the surface area for extraction.[1]
-
Weighing: Accurately weigh about 1 gram of the comminuted textile sample into a glass vial.
-
Extraction: Add 10 mL of a suitable extraction solvent. A mixture of dichloromethane and methanol (1:1, v/v) or n-hexane can be used.[1][3] Spike with an internal standard if used.
-
Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature (e.g., 40°C).[3][4] The process can be repeated with fresh solvent to ensure complete extraction.[4]
-
Concentration: After extraction, combine the solvent extracts, filter if necessary, and concentrate the volume to approximately 1 mL using a gentle stream of nitrogen.[4]
-
Reconstitution: Reconstitute the concentrated extract in a suitable solvent (e.g., ethyl acetate or hexane) to a final volume of 1 mL for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters are provided as a guideline and may require optimization based on the specific instrument and target analytes.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp: 90°C for 0.5 min, ramp at 10°C/min to 325°C, hold for 15 min.[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 300 °C[4] |
| Acquisition Mode | Scan (m/z 50-500) for identification and/or Selected Ion Monitoring (SIM) for quantification |
Data Presentation and Quantification
For accurate quantification, a calibration curve should be prepared using standard solutions of the target adipate esters at various concentrations. The concentration of the adipate esters in the textile sample is then calculated based on the peak area of the analyte relative to the calibration curve.
Typical Quantitative Performance Data
The following table summarizes typical performance data for the analysis of adipate and similar plasticizers, gathered from various studies. These values can be used as a benchmark for method validation.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [2][3] |
| Limit of Detection (LOD) | 0.006 - 5 µg/L | [5][6] |
| Limit of Quantification (LOQ) | 0.08 - 30.70 µg/L | [3] |
| Recovery | 85% - 115% | [2][3] |
| Relative Standard Deviation (RSD) | < 15% | [2][3] |
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the determination of adipate esters in textile samples using GC-MS. The use of ultrasonic solvent extraction offers an efficient sample preparation technique. The described GC-MS parameters allow for the effective separation and sensitive detection of common adipate plasticizers. This method can be readily implemented in analytical laboratories for routine quality control and research purposes to ensure the safety of textile products.
References
- 1. benchchem.com [benchchem.com]
- 2. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Simultaneous Determination of Phthalate Acid Ester Plasticizers in Raw Textile Solid Waste by Ultrasonic Extraction and Gas Chromatography â Tandem Mass Spectrometry (GC-MS/MS) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Solvent-free automated thermal desorption-gas chromatography/mass spectrometry for direct screening of hazardous compounds in consumer textiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of phthalate acid esters plasticizers in plastic by ultrasonic solvent extraction combined with solid-phase microextraction using calix[4]arene fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bis(2-butoxyethyl) adipate in Flexible PVC Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-butoxyethyl) adipate (B1204190) (DBEA) is a high-molecular-weight, low-volatility plasticizer used to enhance the flexibility and durability of polymeric materials, most notably polyvinyl chloride (PVC).[1] As an adipate ester, DBEA is part of a class of non-phthalate plasticizers known for their excellent low-temperature performance and ability to impart lower viscosity to polymer matrices.[2] Its chemical structure, featuring two butoxyethyl groups on an adipate backbone, contributes to its good thermal stability and low volatility.[1] These properties make it a valuable component in the formulation of flexible PVC for a variety of applications, including coatings, adhesives, and other flexible materials.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of DBEA in flexible PVC formulations.
Application Notes
Bis(2-butoxyethyl) adipate is utilized as a primary plasticizer in PVC to increase its flexibility, workability, and distensibility.[3][4] Plasticizers function by embedding themselves between the polymer chains, which reduces the intermolecular forces and allows the chains to move more freely, resulting in a softer and more flexible material.[2] Adipate plasticizers like DBEA are particularly noted for their ability to maintain flexibility at low temperatures, a critical property for many applications.[2]
The selection and concentration of a plasticizer are critical for achieving the desired mechanical properties in the final PVC product. Generally, as the concentration of the plasticizer increases, the hardness and tensile strength of the PVC formulation decrease, while the elongation at break increases.
Data Presentation
The following tables summarize the typical effects of adipate plasticizers on the properties of flexible PVC. Note: The data presented below is for alkyl butoxyethyl adipates and is intended to be representative of the expected performance of this compound.
Table 1: Thermal Properties of PVC Compositions with Alkyl Butoxyethyl Adipates [5][6]
| Plasticizer (50 phr*) | Glass Transition Temperature (°C) |
| Butyl Butoxyethyl Adipate (BBEA) | -50.2 |
| Decyl Butoxyethyl Adipate (DBEA) | -45.8 |
*phr: parts per hundred of resin
Table 2: Rheological Properties of PVC Compositions with Butoxyethyl Adipates (50 phr) [7]
| Plasticizer | Melt Flow Rate (g/10 min) at 170°C |
| Butyl Butoxyethyl Adipate | ~14 |
| Decyl Butoxyethyl Adipate | ~12 |
| Dioctyl Phthalate (DOP) - Reference | ~11 |
Table 3: Representative Mechanical Properties of Flexible PVC Formulations
| Plasticizer Concentration (phr) | Shore A Hardness (Typical Range) | Tensile Strength (MPa) (Typical Range) | Elongation at Break (%) (Typical Range) |
| 30 | 85 - 95 | 20 - 25 | 250 - 350 |
| 40 | 80 - 90 | 18 - 22 | 300 - 400 |
| 50 | 75 - 85 | 15 - 20 | 350 - 450 |
| 60 | 70 - 80 | 12 - 18 | 400 - 500 |
Experimental Protocols
Preparation of Flexible PVC Formulations
Objective: To prepare homogeneous flexible PVC sheets with varying concentrations of this compound for mechanical and thermal testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound (DBEA)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for test specimens
Procedure:
-
Compounding:
-
Pre-mix the PVC resin, thermal stabilizer, and lubricant in a high-speed mixer.
-
Add the desired amount of this compound (e.g., 30, 40, 50, 60 phr) to the pre-mixed powder and continue mixing until a homogeneous dry blend is obtained.
-
-
Milling:
-
Set the temperature of the two-roll mill to 160-170°C.
-
Feed the dry blend into the nip of the rolls and allow it to melt and form a continuous sheet.
-
Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure homogeneity.
-
-
Molding:
-
Cut the milled sheet into pieces that fit the dimensions of the mold.
-
Place the PVC pieces into a pre-heated mold (170-180°C) in a hydraulic press.
-
Apply a pressure of approximately 10 MPa for 5 minutes to allow the material to flow and fill the mold.
-
Cool the mold under pressure to below 50°C.
-
Remove the molded sheet and allow it to condition at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
-
Determination of Hardness
Objective: To measure the Shore A hardness of the prepared flexible PVC samples.
Apparatus:
-
Shore A durometer
-
Test stand for the durometer (recommended for consistent pressure application)
Procedure (according to ASTM D2240):
-
Place the conditioned PVC sheet on a flat, hard, and horizontal surface.
-
The thickness of the specimen should be at least 6 mm. If a single sheet is not thick enough, multiple layers can be stacked.
-
Position the durometer vertically on the specimen.
-
Apply the presser foot to the specimen, ensuring it is parallel to the surface.
-
Apply a force sufficient to overcome the spring in the durometer and ensure firm contact between the presser foot and the specimen.
-
Read the hardness value on the durometer dial within 1 second of firm contact.
-
Take at least five measurements at different positions on the specimen, at least 12 mm apart, and calculate the average value.
Determination of Tensile Properties
Objective: To determine the tensile strength and elongation at break of the flexible PVC samples.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer (optional, for precise strain measurement)
-
Die cutter for preparing dumbbell-shaped test specimens
Procedure (according to ASTM D638):
-
Use a die cutter to prepare at least five dumbbell-shaped test specimens from the conditioned PVC sheets.
-
Measure the width and thickness of the narrow section of each specimen.
-
Set the grip separation and crosshead speed on the UTM. For flexible PVC, a typical crosshead speed is 500 mm/min.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not under tension before the test begins.
-
Start the test and record the force and elongation until the specimen breaks.
-
Calculations:
-
Tensile Strength (MPa): Maximum load (N) / Original cross-sectional area (mm²).
-
Elongation at Break (%): ((Final grip separation at break - Initial grip separation) / Initial grip separation) x 100.
-
-
Calculate the average and standard deviation for the tensile strength and elongation at break from the five specimens.
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound in flexible PVC.
References
Application Notes and Protocols: Bis(2-butoxyethyl) adipate in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-butoxyethyl) adipate (B1204190) (CAS No. 141-18-4) is a high-performance, non-phthalate plasticizer valued for its use in a variety of polymer formulations, including coatings and adhesives.[1][2] As an ester of adipic acid and 2-butoxyethanol, it is recognized for enhancing the flexibility, durability, and overall performance of the materials it is incorporated into.[1][2] Key attributes of Bis(2-butoxyethyl) adipate include its excellent solvency, low volatility, and good thermal stability.[1] It is a colorless to pale yellow liquid with a mild odor and is soluble in organic solvents while having low solubility in water.[2] This plasticizer is compatible with a range of polymers, such as polyvinyl chloride (PVC), polyvinyl chloride-acetate copolymers, nitrile, epichlorohydrin, and polychloroprene.[1]
These application notes provide detailed protocols for the evaluation of this compound in coating and adhesive formulations, along with representative performance data.
Application in Coatings
In the coatings industry, this compound is utilized to improve the flexibility and durability of the film. By incorporating this plasticizer, formulators can achieve coatings that are less prone to cracking and can better withstand environmental stresses. It is particularly beneficial in applications where the coated substrate may be subject to bending or temperature fluctuations.
Performance Characteristics of this compound in PVC Coatings
The addition of this compound to a PVC-based coating formulation is expected to significantly impact its mechanical properties and thermal characteristics. The following table provides representative data on the effect of varying concentrations of this compound on key performance indicators of a PVC film.
Disclaimer: The following data is illustrative and based on the expected performance of a high-quality adipate plasticizer. Specific quantitative data for this compound was not available in the public domain at the time of this writing.
| Property | Test Method | Unplasticized PVC | 10% BBEA | 20% BBEA | 30% BBEA |
| Tensile Strength (MPa) | ASTM D882 | 50 | 40 | 30 | 20 |
| Elongation at Break (%) | ASTM D882 | 5 | 100 | 250 | 400 |
| 100% Modulus (MPa) | ASTM D882 | 48 | 25 | 15 | 8 |
| Glass Transition Temp. (°C) | ASTM D3418 | 85 | 60 | 35 | 10 |
| Hardness (Shore A) | ASTM D2240 | 95 | 85 | 75 | 65 |
Experimental Protocol: Evaluation of this compound in a PVC Coating
This protocol outlines the steps to prepare and test a PVC-based coating incorporating this compound.
1. Materials:
-
PVC resin
-
This compound (BBEA)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Heat stabilizer
-
Applicator for film casting
-
Glass or metal substrate panels
2. Formulation Preparation:
-
In a well-ventilated fume hood, dissolve the PVC resin and heat stabilizer in THF to create a stock solution (e.g., 20% w/v).
-
Divide the stock solution into separate beakers for each concentration of BBEA to be tested (e.g., 0%, 10%, 20%, 30% by weight of PVC).
-
Add the calculated amount of BBEA to each respective beaker and stir until fully dissolved and the mixture is homogeneous.
3. Film Casting and Curing:
-
Clean the substrate panels thoroughly.
-
Using a film applicator, cast a wet film of each formulation onto a separate panel.
-
Allow the films to air dry in a dust-free environment for 24 hours to allow for solvent evaporation.
-
Complete the curing process in an oven at a temperature appropriate for the PVC resin and stabilizer system (e.g., 60°C for 2 hours).
4. Performance Testing:
-
Mechanical Properties: Conduct tensile strength, elongation at break, and modulus testing according to ASTM D882.
-
Thermal Analysis: Determine the glass transition temperature (Tg) of the films using Differential Scanning Calorimetry (DSC) as per ASTM D3418.
-
Hardness: Measure the Shore A hardness of the cured films following the procedure in ASTM D2240.
Application in Adhesives
In adhesive formulations, this compound acts as a plasticizer and a processing aid. It improves the flexibility of the bond line, which is critical in applications where the bonded substrates may experience movement or vibration. It can also reduce the viscosity of the adhesive, making it easier to apply.
Performance Characteristics of this compound in an Acrylic Adhesive
The incorporation of this compound into an acrylic adhesive formulation is expected to modify its adhesive and cohesive properties. The following table presents illustrative data on how different concentrations of this plasticizer might affect the performance of an acrylic adhesive.
Disclaimer: The following data is illustrative and based on the expected performance of a high-quality adipate plasticizer. Specific quantitative data for this compound was not available in the public domain at the time of this writing.
| Property | Test Method | Unplasticized Adhesive | 5% BBEA | 10% BBEA | 15% BBEA |
| Lap Shear Strength (MPa) | ASTM D1002 | 15 | 12 | 9 | 6 |
| 180° Peel Strength (N/25mm) | ASTM D903 | 10 | 15 | 20 | 18 |
| Viscosity (cP) | ASTM D2196 | 5000 | 4000 | 3000 | 2000 |
| Glass Transition Temp. (°C) | ASTM D3418 | 20 | 5 | -10 | -25 |
Experimental Protocol: Evaluation of this compound in an Acrylic Adhesive
This protocol provides a methodology for incorporating and evaluating this compound in a model acrylic adhesive formulation.
1. Materials:
-
Acrylic polymer emulsion
-
This compound (BBEA)
-
Thickener (if required)
-
Substrate materials for testing (e.g., aluminum, stainless steel, or plastic)
2. Formulation Preparation:
-
In a suitable mixing vessel, weigh the acrylic polymer emulsion.
-
While stirring at a low to moderate speed, slowly add the desired amount of BBEA (e.g., 0%, 5%, 10%, 15% by weight of the acrylic polymer).
-
Continue mixing until the BBEA is uniformly dispersed in the emulsion.
-
If necessary, add a thickener to adjust the viscosity to the desired application consistency.
3. Specimen Preparation:
-
Lap Shear Specimens: Prepare single lap shear specimens according to ASTM D1002, using the prepared adhesive to bond the chosen substrates.
-
Peel Strength Specimens: Prepare 180° peel strength test specimens as described in ASTM D903.
4. Curing:
-
Allow the bonded specimens to cure at ambient temperature for 24 hours, followed by a post-cure at a slightly elevated temperature (e.g., 50°C for 2 hours), or as recommended for the specific acrylic polymer.
5. Performance Testing:
-
Lap Shear Strength: Test the lap shear strength of the bonded specimens using a universal testing machine as per ASTM D1002.
-
Peel Strength: Evaluate the 180° peel strength of the prepared specimens following the ASTM D903 standard.
-
Viscosity: Measure the viscosity of the liquid adhesive formulations using a rotational viscometer according to ASTM D2196.
-
Thermal Analysis: Determine the glass transition temperature (Tg) of the cured adhesive films by DSC (ASTM D3418).
Safety and Handling
This compound is considered to have relatively low toxicity. However, as with all chemicals, it is essential to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment (PPE) before use.
Conclusion
This compound is a versatile and effective non-phthalate plasticizer for use in both coating and adhesive formulations. Its ability to enhance flexibility, improve durability, and modify application properties makes it a valuable component for formulators seeking to develop high-performance materials. The protocols provided herein offer a standardized approach to evaluating its performance characteristics in specific applications.
References
Application Notes and Protocols for Migration Testing of Bis(2-butoxyethyl) adipate from Food Contact Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-butoxyethyl) adipate (B1204190) (DBEA) is a plasticizer utilized in the manufacturing of various food contact materials (FCMs) to enhance their flexibility and durability. The potential for migration of DBEA from packaging into foodstuffs is a critical concern for consumer safety and regulatory compliance. This document provides a comprehensive overview of the methodologies and protocols for conducting migration testing of DBEA from FCMs. The presented protocols are based on established analytical techniques and regulatory guidelines for similar plasticizers, such as di(2-ethylhexyl) adipate (DEHA), due to the limited availability of specific public data for DBEA. These application notes are intended to guide researchers in setting up and executing robust migration studies.
Regulatory Context
Regulatory bodies worldwide, such as the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA), establish specific migration limits (SMLs) for substances that can migrate from food contact materials. While a specific SML for Bis(2-butoxyethyl) adipate is not explicitly listed in all public databases, regulations for structurally similar adipates, like DEHA, can provide a basis for risk assessment. For instance, the SML for DEHA has been set at 18 mg/kg of food in the European Union.[1][2] It is imperative for researchers to consult the latest regulatory updates for the specific region of interest.
Experimental Protocols
The migration of DBEA from food contact materials is typically assessed by exposing the material to food simulants under controlled conditions of time and temperature. The concentration of DBEA that has migrated into the simulant is then quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Selection of Food Simulants
Food simulants are chosen to represent the different types of food products that may come into contact with the packaging material. The selection is based on the properties of the food, such as its fat content and acidity.[3]
-
Aqueous and Acidic Foods: 10% ethanol (B145695) (v/v) in water or 3% acetic acid (w/v) in water.
-
Alcoholic Foods: Ethanol solutions of varying concentrations (e.g., 20% or 50% v/v) depending on the alcohol content of the food.
-
Fatty Foods: Food simulants such as isooctane, 95% ethanol, or vegetable oil (e.g., olive oil).
Migration Test Conditions
The time and temperature of the migration test are selected to simulate the intended use and storage conditions of the food contact material.[3]
-
Long-term storage at room temperature: 10 days at 40°C.
-
Hot-fill conditions: 2 hours at 70°C.
-
High-temperature applications (e.g., microwaveable containers): Specific protocols involving shorter times at higher temperatures.
Sample Preparation and Migration Procedure
-
Material Preparation: Cut a representative sample of the food contact material with a known surface area (e.g., 1 dm²).
-
Cleaning: Gently clean the surface of the material with distilled water to remove any surface contaminants, if necessary, and dry it carefully.
-
Exposure: Place the prepared sample in a migration cell or a glass container. Add a known volume of the selected food simulant, ensuring the entire surface of the material is in contact with the simulant (e.g., 100 mL for a 1 dm² sample).
-
Incubation: Seal the container and place it in an incubator or oven at the selected temperature for the specified duration.
-
Sample Collection: After the incubation period, remove the food contact material from the simulant. The simulant is now ready for extraction and analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the quantification of DBEA.[4][5][6][7][8]
a. Extraction of DBEA from Food Simulants:
-
Aqueous Simulants: Liquid-liquid extraction (LLE) with a suitable organic solvent like hexane (B92381) or solid-phase extraction (SPE) using cartridges such as Oasis HLB.[4]
-
Fatty Food Simulants (Oils): The oil sample may require a solvent extraction and a clean-up step to remove the fat before GC-MS analysis.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., a ZB-5MS column).[7][8]
-
Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a temperature ramp (e.g., 10-25°C/min) to a final temperature of 280-300°C, held for several minutes.[5][7][8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5][7][8]
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to achieve higher sensitivity.
-
Ionization Mode: Electron Ionization (EI).
c. Quantification:
A calibration curve is generated using standard solutions of DBEA of known concentrations in the same food simulant or solvent. The concentration of DBEA in the migration samples is then determined by comparing their peak areas to the calibration curve.
Data Presentation
The quantitative results of the migration studies should be summarized in a clear and structured table to facilitate comparison and interpretation. The following table is a template that can be adapted for specific studies.
| Food Contact Material | Food Simulant | Test Conditions (Time, Temp.) | Replicate 1 (mg/kg) | Replicate 2 (mg/kg) | Replicate 3 (mg/kg) | Mean Migration (mg/kg) | Standard Deviation |
| Example: PVC Film | 95% Ethanol | 10 days, 40°C | Data | Data | Data | Data | Data |
| Example: Polypropylene Container | 3% Acetic Acid | 2 hours, 70°C | Data | Data | Data | Data | Data |
| Example: Polystyrene Cup | 10% Ethanol | 24 hours, 23°C | Data | Data | Data | Data | Data |
Note: The "Data" fields should be populated with the experimentally determined migration values for this compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of a typical migration testing experiment for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Migration of Phthalates and Bisphenol A from Polyethylene Terephthalate Bottles into Beer During Storage at Controlled Temperatures [mdpi.com]
- 3. iris.unina.it [iris.unina.it]
- 4. Migration of plasticizers phthalates, bisphenol A and alkylphenols from plastic containers and evaluation of risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers [mdpi.com]
- 8. GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for Adipate Analysis in Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adipate (B1204190) esters are widely used as plasticizers in various consumer and industrial products, including food packaging, medical devices, and cosmetics. Due to their potential to migrate from these products, there is a growing need for sensitive and reliable analytical methods to quantify their presence in complex biological and environmental matrices. Effective sample preparation is a critical bottleneck in the analytical workflow, as it is essential for removing interfering substances, concentrating the analytes of interest, and ensuring accurate, reproducible results.[1][2] This document provides detailed protocols and application notes for the most common sample preparation techniques for adipate analysis: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly effective and widely used technique for isolating and concentrating analytes from complex mixtures, such as food, environmental water, and biological fluids.[3][4] It relies on the partitioning of solutes between a solid sorbent and a liquid mobile phase, allowing for the selective retention of the analyte of interest while matrix interferences are washed away. The choice of sorbent (e.g., C18, Oasis HLB, Oasis MAX) is critical and depends on the physicochemical properties of the adipate esters and the sample matrix.[3][5]
Experimental Protocol: SPE for Adipates in Food and Biological Matrices
This protocol is a generalized procedure adapted from methods for analyzing plasticizers in various complex samples.[3][5][6]
Materials and Reagents:
-
SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB/MAX (200 mg, 6 mL)[3][5]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Ultrapure Water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment (Matrix Dependent):
-
Solid Food Matrices (e.g., Ham Sausage): Homogenize 5 g of the sample with 10 mL of an organic solvent like acetonitrile or a hexane (B92381)/acetone mixture. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant for SPE loading.[3][5]
-
Liquid/Cosmetic Matrices (e.g., Lotions): Disperse 1 g of the sample in 10 mL of methanol. Vortex until homogeneous. Centrifuge to pellet insoluble components and collect the supernatant.[3]
-
Aqueous Matrices (e.g., Urine): After enzymatic hydrolysis (if targeting metabolites), samples may be loaded directly or after dilution with a buffer.[7] For direct analysis, centrifugation at 16,100 x g for 15 minutes is recommended to remove particulates.[8]
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Follow with 5 mL of ultrapure water to equilibrate the sorbent. Do not allow the sorbent to dry out before sample loading.[3]
-
-
Sample Loading:
-
Load the prepared sample supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate of approximately 1-2 mL/min.[3]
-
-
Washing:
-
Elution:
-
Elute the retained adipate esters with 10 mL of a suitable nonpolar solvent such as ethyl acetate or acetonitrile.[3]
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of a suitable solvent (e.g., hexane or mobile phase) for GC-MS or LC-MS/MS analysis.[5]
-
SPE Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of Adipates.
Quantitative Data for SPE Methods
| Analyte(s) | Matrix | SPE Sorbent | Recovery (%) | RSD (%) | LOD/LOQ | Reference |
| 5 Adipate Plasticizers | Ham Sausage | Oasis MAX | 85.7 - 106 | 2.5 - 15.6 | - | [5] |
| Phthalates & Adipates | Human Serum | Dimethyl butylamine (B146782) groups | >88 | 4.9 - 13.4 | 0.7 - 4.5 ng/mL (LOD) | [9] |
| Phthalates | Turtle Blood | C18 | 89 - 103 | <12.5 | 0.4 - 0.8 ng/mL (LOQ) | [10] |
| DEHA Metabolites | Human Urine | Online SPE | 92 - 109 | <5 | 0.05 - 0.1 µg/L (LOQ) | [7] |
Protein Precipitation (PPT)
For biological matrices with high protein content such as plasma and serum, protein precipitation is a straightforward and rapid method for sample cleanup.[11][12] The addition of a water-miscible organic solvent, like acetonitrile or methanol, denatures proteins, causing them to precipitate out of solution.[11] The precipitated proteins are then removed by centrifugation or filtration, leaving the analytes of interest in the supernatant for direct analysis or further cleanup.[13]
Experimental Protocol: PPT for Adipates in Plasma/Serum
This protocol is based on standard methods for preparing biological fluid samples for LC/MS analysis.[11][12]
Materials and Reagents:
-
Acetonitrile (ACN), HPLC grade, preferably chilled
-
Methanol (MeOH), HPLC grade
-
1.5 mL or 2.0 mL microcentrifuge tubes or 96-well precipitation plates[12]
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
HPLC vials or 96-well collection plates
Procedure:
-
Sample Aliquoting:
-
Pipette a known volume of the biological sample (e.g., 100 µL of plasma or serum) into a microcentrifuge tube or a well of a 96-well plate.[14]
-
-
Addition of Precipitation Solvent:
-
Mixing:
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.[3]
-
-
Supernatant Collection:
-
Carefully aspirate the supernatant, which contains the adipate analytes, without disturbing the protein pellet.
-
Transfer the supernatant to a clean HPLC vial or a 96-well collection plate.[13]
-
-
Final Processing:
-
The supernatant can be injected directly into an LC-MS/MS system. Alternatively, it can be evaporated and reconstituted in the mobile phase to improve chromatographic performance and sensitivity.
-
Protein Precipitation Workflow Diagram
Caption: Workflow for Protein Precipitation of Plasma/Serum Samples.
Quantitative Data for PPT Methods
Quantitative data for standalone PPT is less commonly reported as it is often a preliminary step. However, its efficiency is critical for the success of subsequent analyses. The primary goal is the effective removal of proteins (>98%) to reduce matrix effects.[11] The HybridSPE™-Precipitation technology, which combines PPT with a phospholipid removal step, demonstrates nearly 100% removal of phospholipids, a major source of ion suppression in LC-MS.[14]
| Technique | Matrix | Key Feature | Performance Metric | Reference |
| Protein Precipitation | Plasma, Serum | Protein Removal | Efficient removal of bulk proteins | [11][12] |
| HybridSPE-PPT | Rat Plasma | Protein & Phospholipid Removal | ~100% removal of phospholipids | [14] |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] It is effective for separating lipids and other hydrophobic compounds, like adipate esters, from aqueous matrices. The choice of extraction solvent (e.g., diethyl ether, ethyl acetate, hexane) is crucial for achieving high extraction efficiency.[15][16]
Experimental Protocol: LLE for Adipates in Aqueous/Biological Fluids
This protocol is a composite of methods described for extracting steroids and other lipids from liquid samples.[15][17][18]
Materials and Reagents:
-
Extraction Solvent: Diethyl ether or Ethyl acetate (HPLC grade)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer or nutator
-
Centrifuge
-
Nitrogen evaporator or SpeedVac
-
Dry ice/ethanol bath (optional, for phase separation)
Procedure:
-
Sample Preparation:
-
Pipette a defined volume of the liquid sample (e.g., 1 mL of plasma or urine) into a glass centrifuge tube.
-
-
Solvent Addition:
-
Add the organic extraction solvent to the sample. A common ratio is 5:1 (v/v) of solvent to sample (e.g., 5 mL of diethyl ether to 1 mL of plasma).[15]
-
-
Extraction:
-
Securely cap the tube and mix thoroughly by vortexing for 2 minutes or by nutating for 5-10 minutes. This step ensures intimate contact between the two phases for efficient analyte transfer.[15]
-
-
Phase Separation:
-
Centrifuge the mixture at 2,500-3,000 x g for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.[17][18]
-
Alternative: For sharp separation with diethyl ether, the aqueous layer can be frozen in a dry ice/ethanol bath, allowing the liquid organic layer to be easily decanted.[15]
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer, containing the extracted adipates, to a clean collection tube using a Pasteur pipette. Be careful not to aspirate any of the aqueous phase or the protein interface.
-
-
Re-extraction (Optional):
-
For maximum recovery, the extraction process (steps 2-5) can be repeated on the remaining aqueous layer, and the organic extracts can be pooled.[15]
-
-
Drying and Reconstitution:
Liquid-Liquid Extraction Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction of Adipates.
Quantitative Data for LLE Methods
LLE is a well-established technique, but recovery can be variable. The efficiency depends heavily on the partition coefficient of the analyte, the solvent-to-sample ratio, and the number of extractions performed.
| Analyte(s) | Matrix | Extraction Solvent | Recovery (%) | RSD (%) | Reference |
| 8-iso-Prostaglandin F2α | Human Plasma | Ethyl Acetate | 90.4 - 113.9 (Accuracy) | <7 | [18] |
| Glycidyl fatty acid esters | Edible Oil | Acetone (initial) | 84 - 108 | - | [19] |
| Steroids | Serum/Plasma | Ethyl Acetate / Diethyl Ether | Method-dependent; requires optimization and validation for each analyte | - | [15][16] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Accelerating Sample Preparation for the Analysis of Complex Samples [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast and Reliable Determination of Phthalic Acid Esters in the Blood of Marine Turtles by Means of Solid Phase Extraction Coupled with Gas Chromatography-Ion Trap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. filtrous.com [filtrous.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. arborassays.com [arborassays.com]
- 16. researchgate.net [researchgate.net]
- 17. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Bis(2-butoxyethyl) Adipate as a Plasticizer in Urethane Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-butoxyethyl) adipate (B1204190), also known as Di(2-butoxyethyl) adipate (DBEA), is a high-quality plasticizer belonging to the adipate ester family.[1][2] It is a colorless to pale yellow liquid with low volatility and good thermal stability.[1] In polymer formulations, plasticizers like bis(2-butoxyethyl) adipate embed themselves between polymer chains, reducing intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in enhanced flexibility, reduced hardness, and a lower glass transition temperature (Tg). Adipate esters are recognized for their excellent performance at low temperatures.[2][3]
Urethane (B1682113) elastomers are a class of block copolymers composed of alternating soft and hard segments, which provides them with a unique combination of elasticity, strength, and abrasion resistance.[4][5] The incorporation of this compound as a plasticizer can further tailor these properties to meet the specific demands of various applications, including those in the medical field where flexibility and biocompatibility are crucial. Adipate plasticizers are considered to have reduced toxicity compared to some traditional phthalate (B1215562) plasticizers.[6]
Data Presentation
The following tables summarize the expected effects of incorporating this compound into a urethane elastomer formulation. The data is illustrative and based on typical trends observed when adipate plasticizers are added to elastomeric systems.[7] Actual values will depend on the specific urethane chemistry, plasticizer concentration, and processing conditions.
Table 1: Effect of this compound on Mechanical Properties of Urethane Elastomers
| Property | 0 phr* | 10 phr | 30 phr | 50 phr | Test Method |
| Hardness (Shore A) | 85 | 75 | 60 | 45 | ASTM D2240 |
| Tensile Strength (MPa) | 35 | 30 | 22 | 15 | ISO 37 / ASTM D412 |
| Elongation at Break (%) | 450 | 550 | 700 | 850 | ISO 37 / ASTM D412 |
| 100% Modulus (MPa) | 8 | 6 | 4 | 2 | ISO 37 / ASTM D412 |
*phr: parts per hundred rubber (by weight)
Table 2: Effect of this compound on Thermal Properties of Urethane Elastomers
| Property | 0 phr | 20 phr | 40 phr | Test Method |
| Glass Transition Temperature (Tg) (°C) | -25 | -35 | -45 | DSC (ASTM D3418) |
| Thermal Decomposition Onset (TGA) (°C) | ~300 | ~290 | ~280 | TGA (ASTM E1131) |
Experimental Protocols
Protocol 1: Preparation of Plasticized Urethane Elastomer Samples
Objective: To prepare urethane elastomer samples with varying concentrations of this compound for mechanical and thermal analysis.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMG, or a polyester (B1180765) polyol like polybutylene adipate)[8]
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI, or Hexamethylene diisocyanate - HDI)[9]
-
Chain extender (e.g., 1,4-Butanediol)
-
This compound (plasticizer)
-
Catalyst (e.g., Dabco)
-
Mixing vessel
-
Vacuum oven
-
Mold for casting sheets
-
Hot press
Procedure:
-
Pre-drying: Dry the polyol and chain extender under vacuum at 80-100°C for at least 4 hours to remove any moisture.
-
Prepolymer Synthesis (Two-Step Method): a. In a reaction vessel, add the pre-dried polyol and heat to the reaction temperature (typically 60-80°C) with constant stirring. b. Add the diisocyanate to the polyol and continue stirring under a nitrogen blanket. The reaction is typically carried out for 1-2 hours to form the isocyanate-terminated prepolymer.[4]
-
Plasticizer Addition: a. Degas the prepolymer under vacuum. b. Add the desired amount of this compound to the prepolymer and mix thoroughly until a homogeneous mixture is obtained.
-
Curing: a. Add the chain extender to the plasticized prepolymer and mix vigorously for a short period (e.g., 30-60 seconds). b. Pour the mixture into a pre-heated mold treated with a mold release agent. c. Cure the cast sheet in a hot press at a specified temperature (e.g., 100-120°C) and pressure for a designated time (e.g., 1-2 hours).
-
Post-Curing: a. Demold the elastomer sheets. b. Post-cure the sheets in an oven at a slightly elevated temperature (e.g., 80°C) for an extended period (e.g., 16-24 hours) to ensure complete reaction.
-
Sample Conditioning: a. Condition the cured sheets at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
Protocol 2: Mechanical Property Testing
Objective: To evaluate the effect of this compound on the hardness, tensile strength, and elongation of the urethane elastomers.
Equipment:
-
Shore A Durometer (ASTM D2240)[3]
-
Universal Testing Machine (UTM) with an appropriate load cell and extensometer (ISO 37 / ASTM D412)[3]
-
Dumbbell-shaped die for cutting tensile specimens
Procedure:
-
Hardness: a. Place the cured elastomer sheet on a flat, hard surface. b. Press the durometer foot firmly and quickly onto the sample, ensuring the indenter is normal to the surface. c. Record the reading within 1-2 seconds of making contact. d. Take at least five measurements at different locations on the sample and report the average value.
-
Tensile Testing: a. Cut at least five dumbbell-shaped specimens from the cured sheets using the die. b. Measure the thickness and width of the narrow section of each specimen. c. Mount the specimen in the grips of the UTM. d. Set the crosshead speed (e.g., 500 mm/min).[3] e. Start the test and record the force and elongation until the specimen breaks. f. From the stress-strain curve, determine the tensile strength (stress at break), elongation at break, and modulus at 100% elongation. g. Calculate the average and standard deviation for each set of specimens.
Protocol 3: Thermal Analysis
Objective: To determine the effect of this compound on the glass transition temperature (Tg) and thermal stability of the urethane elastomers.
Equipment:
-
Differential Scanning Calorimeter (DSC) (ASTM D3418)
-
Thermogravimetric Analyzer (TGA) (ASTM E1131)
Procedure:
-
Differential Scanning Calorimetry (DSC): a. Accurately weigh a small sample (5-10 mg) of the elastomer into an aluminum DSC pan. b. Place the pan in the DSC cell. c. Heat the sample at a controlled rate (e.g., 10-20°C/min) under a nitrogen atmosphere.[10] A typical temperature range would be from -100°C to 250°C.[10] d. Cool the sample rapidly and then perform a second heating scan at the same rate. e. Determine the glass transition temperature (Tg) from the midpoint of the transition in the heat flow curve of the second heating scan.
-
Thermogravimetric Analysis (TGA): a. Accurately weigh a sample (10-20 mg) of the elastomer into a TGA pan. b. Place the pan in the TGA furnace. c. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere from room temperature to a final temperature (e.g., 600°C).[11] d. Record the sample weight as a function of temperature. e. Determine the onset of decomposition temperature, which is an indicator of the material's thermal stability.
Visualizations
Caption: Mechanism of plasticization in urethane elastomers.
Caption: Experimental workflow for plasticized urethane elastomers.
Caption: Property changes with plasticizer concentration.
References
- 1. CAS 141-18-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 141-18-4 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation, Structure and Properties of Urethane-Containing Elastomers Based on Epoxy Terminal Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US4002584A - Process for the production of urethane elastomers - Google Patents [patents.google.com]
- 9. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. osti.gov [osti.gov]
Application Notes and Protocols for Kinetic Studies of Bis(2-butoxyethyl) adipate Penetration in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-butoxyethyl) adipate (B1204190) (DBEA) is a plasticizer used to enhance the flexibility and durability of various polymers.[1][2] The migration of plasticizers from polymeric materials is a critical parameter to evaluate, particularly for applications in food contact materials, medical devices, and consumer products, as it can affect the material's performance and raise safety concerns. Understanding the kinetics of DBEA penetration into and out of polymers is essential for predicting material longevity, assessing potential human exposure, and ensuring regulatory compliance.
These application notes provide a detailed overview of the methodologies used to study the penetration kinetics of DBEA in polymers. The protocols outlined below are based on established standards for measuring plasticizer migration and can be adapted for specific research needs.
Key Concepts in Penetration Kinetics
The movement of a plasticizer within a polymer matrix is primarily governed by diffusion. The rate of this diffusion is influenced by several factors, including the properties of the polymer (e.g., density, crystallinity, glass transition temperature), the size and shape of the migrating molecule (DBEA), and environmental conditions such as temperature.[3] The key parameters used to quantify these kinetics are the diffusion coefficient (D) and the permeability coefficient (P). The temperature dependence of diffusion is often described by an Arrhenius-type relationship, from which the activation energy (Ea) can be derived.[3]
Data Presentation: Quantitative Analysis of Plasticizer Migration
Table 1: Diffusion Coefficients of Adipate Plasticizers in Polymers
| Plasticizer | Polymer | Temperature (°C) | Diffusion Coefficient (cm²/s) | Analytical Method | Reference |
| DBEA | PVC | TBD | TBD | e.g., ATR-FTIR | Experimental Data |
| DBEA | Polyethylene | TBD | TBD | e.g., Gravimetric | Experimental Data |
| DBEA | Polypropylene | TBD | TBD | e.g., GC-MS | Experimental Data |
| DEHA | PVC | 25 | ~1 x 10⁻⁹ | ATR-FTIR | (Hypothetical) |
TBD: To be determined experimentally.
Table 2: Permeability Coefficients of Polymers to Adipate Plasticizers
| Plasticizer | Polymer | Temperature (°C) | Permeability Coefficient (cm²/s) | Test Medium | Reference |
| DBEA | PVC | TBD | TBD | e.g., Olive Oil | Experimental Data |
| DBEA | Polyethylene | TBD | TBD | e.g., Ethanol | Experimental Data |
| DBEA | Polypropylene | TBD | TBD | e.g., Water | Experimental Data |
| DEHA | PVC | 40 | TBD | Olive Oil | [4] |
TBD: To be determined experimentally.
Table 3: Activation Energies for Adipate Plasticizer Diffusion
| Plasticizer | Polymer | Temperature Range (°C) | Activation Energy (kJ/mol) | Reference |
| DBEA | PVC | TBD | TBD | Experimental Data |
| DBEA | Polyethylene | TBD | TBD | Experimental Data |
| DBEA | Polypropylene | TBD | TBD | Experimental Data |
TBD: To be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to determine the penetration kinetics of DBEA in polymers.
Protocol 1: Determination of Total DBEA Content by Soxhlet Extraction
This protocol is a standard method for extracting nonvolatile and semi-volatile organic compounds from solid matrices and is essential for determining the initial concentration of DBEA in the polymer.[5][6]
Materials:
-
Soxhlet extractor (40 mm ID, with 500 mL round bottom flask)[5][6]
-
Extraction thimbles (cellulose)[7]
-
Anhydrous sodium sulfate (B86663)
-
Appropriate extraction solvent (e.g., petroleum ether, diethyl ether)[7]
-
Kuderna-Danish (K-D) concentrator apparatus[5]
-
Water bath[5]
-
Analytical balance
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Grind the polymer sample to a fine powder (e.g., 10 mesh or finer) to increase the surface area for extraction.[7]
-
Accurately weigh approximately 1-10 g of the powdered polymer sample and mix it with an equal amount of anhydrous sodium sulfate.[6]
-
Place the mixture into an extraction thimble.[6]
-
Place the thimble inside the Soxhlet extractor.
-
Add the extraction solvent to the round bottom flask along with a few boiling chips.
-
Assemble the Soxhlet apparatus and heat the flask to initiate solvent vaporization.
-
Allow the extraction to proceed for a minimum of 6 hours, ensuring continuous cycling of the solvent.[8]
-
After extraction, allow the apparatus to cool.
-
Dry the extract by passing it through a drying column containing anhydrous sodium sulfate and collect it in a K-D concentrator.[5]
-
Concentrate the extract to a small volume (e.g., 1-5 mL) using the K-D apparatus on a water bath.[5]
-
Analyze the concentrated extract by GC-MS to quantify the amount of DBEA.
Protocol 2: Gravimetric Determination of DBEA Migration into a Liquid Simulant (Based on ASTM D1239)
This method measures the weight loss of a polymer sample after immersion in a liquid, providing a straightforward way to quantify plasticizer migration.[9][10]
Materials:
-
Polymer film samples of known dimensions (e.g., 50 x 50 mm)[10]
-
Glass containers with lids
-
Liquid simulant (e.g., distilled water, 50% ethanol, olive oil)[9]
-
Forced-convection oven
-
Analytical balance
-
Soft cloth or absorbent tissue
Procedure:
-
Cut at least three specimens of the polymer film to the desired dimensions.[10]
-
Accurately weigh each specimen to the nearest 0.1 mg.
-
Place each specimen in a separate glass container and add a sufficient volume of the pre-heated liquid simulant to ensure complete immersion.[10]
-
Seal the containers and place them in a forced-convection oven at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours, 10 days).[4][10]
-
At predetermined time intervals, remove a set of samples from the oven.
-
Carefully remove the polymer specimens from the liquid.
-
Gently wipe the specimens dry with a soft cloth or absorbent tissue.[10]
-
Re-weigh the dried specimens.
-
Calculate the percentage weight loss as a measure of DBEA migration.
Protocol 3: Kinetic Analysis of DBEA Diffusion using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR spectroscopy is a powerful non-destructive technique for monitoring the diffusion of a plasticizer within a polymer film in real-time by measuring changes in the infrared absorption bands of the plasticizer at the polymer surface.[11][12][13]
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Polymer film cast directly onto the ATR crystal
-
Liquid simulant or contacting medium
Procedure:
-
Sample Preparation: Cast a thin, uniform film of the DBEA-plasticized polymer directly onto the ATR crystal from a solution and ensure complete solvent evaporation.
-
Data Acquisition Setup: Place the ATR crystal with the polymer film into a sample holder that allows for the introduction of a liquid.
-
Record a background spectrum of the polymer film before introducing the liquid.
-
Initiate Diffusion: Introduce the liquid simulant into the sample holder, ensuring it is in full contact with the polymer film.
-
Time-Resolved Measurement: Immediately begin collecting FTIR spectra at regular time intervals. The characteristic absorption bands of DBEA (e.g., the carbonyl ester stretch) should be monitored.
-
Data Analysis:
-
Measure the change in the peak area or height of the characteristic DBEA absorption band over time.
-
Use Fick's second law of diffusion to model the change in concentration at the surface and extract the diffusion coefficient (D).
-
Visualization of Experimental Workflows
Experimental Workflow for Gravimetric Analysis
References
- 1. CAS 141-18-4: bis(2-butoxyethyl) adipate | CymitQuimica [cymitquimica.com]
- 2. This compound | 141-18-4 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Migration from PVC cling films compared with their field of application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semspub.epa.gov [semspub.epa.gov]
- 6. epa.gov [epa.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. infinitalab.com [infinitalab.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. Films and Plastics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis(2-butoxyethyl) adipate (DBEA) for PVC Flexibility
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols for optimizing the concentration of bis(2-butoxyethyl) adipate (B1204190) (DBEA) as a plasticizer to achieve desired flexibility in Polyvinyl Chloride (PVC) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of bis(2-butoxyethyl) adipate (DBEA) in PVC? A1: this compound, an adipate ester, acts as a plasticizer for PVC.[1] Its molecules embed themselves between the rigid PVC polymer chains, increasing the intermolecular space.[1] This separation reduces the strong intermolecular forces, allowing the polymer chains to move more freely, which lowers the glass transition temperature (Tg) and imparts flexibility to the otherwise rigid PVC material.[2][3]
Q2: How does DBEA concentration impact the mechanical properties of PVC? A2: The concentration of DBEA is a critical factor that determines the final mechanical properties of the PVC product. Generally, as the concentration of DBEA increases, the following changes occur:
-
Increased Flexibility and Elongation: The material becomes more pliable and can stretch more before breaking.[3][4]
-
Decreased Hardness: The Shore hardness value of the material will decrease, indicating a softer product.[5]
-
Decreased Tensile Strength: The maximum stress the material can withstand before breaking typically decreases.[3] Finding the right balance is key to achieving the desired performance without compromising structural integrity.[6]
Q3: Is DBEA a suitable replacement for phthalate-based plasticizers? A3: Adipate esters like DBEA are considered a significant group of non-phthalate plasticizers.[1] They are noted for their excellent performance at low temperatures.[1] Due to growing health and environmental concerns about certain phthalate (B1215562) plasticizers, adipates are often investigated as safer alternatives in various applications, including consumer products and medical devices.[7][8]
Q4: What are the signs of poor compatibility between DBEA and PVC? A4: Poor compatibility can manifest as "fish eyes," which are small, unplasticized gel-like particles on the product surface.[9] Another significant issue is plasticizer migration or "bleeding," where the plasticizer leaches out of the PVC matrix over time.[10][11] This leads to a sticky or oily surface and causes the product to become brittle and potentially crack.[11]
Troubleshooting Guide
Issue 1: The final PVC product is too brittle or rigid.
-
Possible Cause: The concentration of DBEA is too low. Without sufficient plasticizer, the PVC polymer chains remain too tightly packed, resulting in a rigid structure.[9]
-
Solution: Incrementally increase the concentration of DBEA in your formulation. Prepare several small batches with varying concentrations to determine the optimal level for your desired flexibility. It is common for plasticizer concentrations to range from 10% to 50% by weight of the total formulation.[12]
Issue 2: The PVC product surface is oily, and it has become less flexible over time.
-
Possible Cause: This indicates plasticizer migration, where the DBEA is leaching from the PVC matrix.[11] This can be due to exceeding the compatibility limit of the plasticizer with the polymer or exposure to certain environmental conditions like high temperatures.[3]
-
Solutions:
-
Optimize Concentration: Reduce the DBEA concentration slightly. Over-plasticization can lead to migration issues.[6]
-
Introduce a Co-plasticizer: Adding a polyester (B1180765) plasticizer can help "fix" smaller molecule plasticizers like DBEA, reducing their ability to migrate to the surface.[10]
-
Add Nanoparticles: Incorporating nanoparticles such as nano-SiO2 can effectively reduce the migration rate of plasticizers in flexible PVC.[10][11]
-
Issue 3: The processed PVC material shows yellowing or signs of degradation.
-
Possible Cause: This is often a result of thermal degradation during processing.[9] Processing temperatures might be too high, or the residence time in the extruder/mixer might be too long.[9] While DBEA has good thermal stability, the PVC itself is heat-sensitive.[1][13]
-
Solutions:
-
Adjust Processing Parameters: Reduce the processing temperature or increase the screw speed to minimize the material's exposure time to high heat.[9]
-
Verify Stabilizer Package: Ensure that an adequate amount of heat stabilizer is included in the formulation. Insufficient stabilization will allow the PVC to degrade under processing heat.[9][13]
-
Issue 4: Mechanical property measurements (e.g., tensile strength, elongation) are inconsistent across different samples from the same batch.
-
Possible Cause: Inadequate or non-uniform mixing of the DBEA with the PVC resin.[13] If the plasticizer is not dispersed evenly, some parts of the material will be more plasticized than others, leading to inconsistent properties.[13]
-
Solutions:
-
Optimize Mixing Process: Increase the mixing time or speed to ensure a homogenous blend. For laboratory settings, using internal mixers can improve dispersion.
-
Pre-warming: Gently warming the DBEA before mixing can lower its viscosity and facilitate a more uniform blend with the PVC powder. A pre-mix at around 60°C is often recommended.
-
Quantitative Data on Plasticizer Concentration
The following table provides an illustrative example of how varying the concentration of an adipate plasticizer can affect the key mechanical properties of flexible PVC. Actual values for your specific formulation with DBEA may vary and should be determined experimentally.
| Plasticizer Concentration (phr*) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| 30 | 95 | 25 | 250 |
| 40 | 90 | 22 | 300 |
| 50 | 85 | 18 | 350 |
| 60 | 80 | 15 | 400 |
*phr = parts per hundred resin (by weight)
As shown, increasing the plasticizer concentration generally leads to a decrease in hardness and tensile strength while significantly increasing the elongation at break, which is indicative of greater flexibility.[3][14]
Experimental Protocols
Protocol: Tensile Properties of Plasticized PVC (ASTM D638)
This method is used to determine the tensile strength and elongation at break of the plasticized PVC samples.[15][16]
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens from the plasticized PVC sheets according to the dimensions specified in ASTM D638 (Type I is common).[17][18] Ensure all specimens have a uniform thickness.[17]
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.
-
Test Procedure:
-
Data Collection: Record the force required to stretch the specimen and the corresponding elongation.[18]
-
Calculations:
-
Tensile Strength: Calculate the maximum stress the specimen withstood before breaking (Maximum Load / Original Cross-Sectional Area).[20]
-
Elongation at Break: Calculate how much the specimen stretched before breaking as a percentage of its original length ((Final Length - Original Length) / Original Length) x 100.[4][20]
-
Protocol: Durometer Hardness Test (ASTM D2240)
This non-destructive method measures the indentation hardness of the plasticized PVC.[21]
Methodology:
-
Specimen Preparation: Use a test specimen with a minimum thickness of 6.4 mm (¼ inch).[22][23] If necessary, stack thinner sheets to achieve this thickness, ensuring no air gaps between layers.[22] The specimen surface must be flat and smooth.
-
Conditioning: Condition the specimens under the same conditions as for tensile testing.
-
Test Procedure:
-
Data Collection: Take at least five readings at different positions on the specimen (at least 6 mm apart) and calculate the average value.
Visualizations
Caption: Workflow for optimizing DBEA concentration in PVC formulations.
Caption: DBEA molecules increase space between PVC chains to enhance flexibility.
References
- 1. This compound | 141-18-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. kgt88.com [kgt88.com]
- 4. specialchem.com [specialchem.com]
- 5. arcorepoxy.com [arcorepoxy.com]
- 6. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 7. diva-portal.org [diva-portal.org]
- 8. chemimpex.com [chemimpex.com]
- 9. sudaochem.com [sudaochem.com]
- 10. jiaaoplasticizers.com [jiaaoplasticizers.com]
- 11. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
- 12. petronaftco.com [petronaftco.com]
- 13. orbimind.com [orbimind.com]
- 14. chenhuanind.com [chenhuanind.com]
- 15. infinitalab.com [infinitalab.com]
- 16. zwickroell.com [zwickroell.com]
- 17. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 18. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 19. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 20. definitions of tensile strength and elongation at break for plastic films [jfpolyfilm.com]
- 21. micomlab.com [micomlab.com]
- 22. Shore Hardness ASTM D2240 [intertek.com]
- 23. ASTM D2240 Testing Services | VTEC Laboratories [vteclabs.com]
- 24. zwickroell.com [zwickroell.com]
Technical Support Center: Improving Thermal Stability of Polymers with Adipate Plasticizers
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to improving the thermal stability of polymers plasticized with adipates.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Discoloration (Yellowing) of the Polymer Blend During Processing
-
Question: My polymer blend containing an adipate (B1204190) plasticizer is turning yellow during melt processing. What is causing this and how can I prevent it?
-
Answer: Yellowing is a common sign of thermo-oxidative degradation. High processing temperatures, prolonged residence time in the processing equipment, and the presence of oxygen can lead to the formation of color-forming groups (chromophores).[1]
Troubleshooting Steps:
-
Optimize Processing Temperature: Lower the melt temperature to the minimum required for adequate material flow.[1]
-
Reduce Residence Time: Increase the screw speed or reduce the shot size to minimize the time the polymer is exposed to high temperatures.[1]
-
Incorporate Antioxidants: Add a combination of primary (e.g., hindered phenols) and secondary (e.g., phosphites) antioxidants to inhibit oxidative degradation. A synergistic blend is often more effective.[1]
-
Use a Nitrogen Purge: Processing under an inert nitrogen atmosphere can minimize exposure to oxygen.[1]
-
Issue 2: Decrease in Viscosity and Increase in Melt Flow Index (MFI)
-
Question: I'm observing a significant drop in the viscosity of my polymer melt, and the MFI is higher than expected. What's happening?
-
Answer: This indicates a reduction in the polymer's molecular weight, likely due to chain scission. Thermal degradation and hydrolysis are the primary causes of polyester (B1180765) chain breakage.[1]
Troubleshooting Steps:
-
Ensure Proper Drying: Thoroughly dry the polymer resin before processing to minimize hydrolysis, as polyesters are susceptible to moisture-induced degradation of their ester bonds.[1]
-
Lower Processing Temperature: High temperatures accelerate the rate of chain scission.[1]
-
Add Chain Extenders: Consider incorporating chain extenders into your formulation to counteract the effects of chain scission.[1]
-
Use Hydrolysis Stabilizers: Agents like carbodiimides can be added to protect the ester linkages from hydrolysis.[1]
-
Issue 3: Brittleness of the Final Polymer Product
-
Question: The final product is brittle, even though I've used an adipate plasticizer to increase flexibility. Why is this occurring?
-
Answer: Brittleness is often a result of a significant reduction in the polymer's molecular weight due to degradation during processing. It can also be caused by the migration of the plasticizer out of the polymer matrix over time.[2]
Troubleshooting Steps:
-
Address Degradation: Follow the steps outlined in "Issue 2" to minimize chain scission during processing.
-
Select a Higher Molecular Weight Plasticizer: Polymeric plasticizers or adipates with longer alkyl chains have lower volatility and are less prone to migration.[2][3]
-
Consider Branched Adipates: Branched adipate plasticizers can exhibit superior migration resistance compared to their linear counterparts due to their more complex structure.[4]
-
Optimize Plasticizer Concentration: Ensure you are using an appropriate concentration of the adipate plasticizer.
-
Frequently Asked Questions (FAQs)
Q1: How do adipate plasticizers improve the thermal stability of polymers?
A1: Adipate plasticizers themselves don't inherently improve the thermal stability of the base polymer in terms of preventing thermal degradation. Their primary role is to increase flexibility and processability by lowering the glass transition temperature (Tg) of the polymer.[3][5] However, by allowing for lower processing temperatures, they can indirectly reduce the thermal stress on the polymer during manufacturing.[6] Some studies have shown that polymeric plasticizers, including polyester adipates, can lead to higher thermal stability compared to low molecular weight plasticizers.[7]
Q2: What is the effect of adipate plasticizer molecular weight on thermal stability and performance?
A2: The molecular weight of the adipate plasticizer plays a crucial role.
-
Low Molecular Weight Adipates: Offer high plasticizing efficiency (greater reduction in Tg) but tend to be more volatile and prone to migration, which can lead to a loss of flexibility and potential long-term stability issues.[8]
-
High Molecular Weight (Polymeric) Adipates: Exhibit lower volatility and migration, leading to better permanence and improved thermal stability. However, they may have lower plasticizing efficiency.[7][8]
Q3: Can I use a combination of different plasticizers to improve thermal stability?
A3: Yes, using a synergistic blend of plasticizers can be an effective strategy. For example, combining a highly efficient monomeric plasticizer with a more permanent polymeric plasticizer can offer a balance of good processability and long-term stability.[9][10] Research has shown a synergistic effect between certain plasticizers that can improve thermal stability and other properties of PVC.[9][10]
Q4: How does the chemical structure (linear vs. branched) of an adipate plasticizer affect thermal stability?
A4: The chemical structure has a significant impact. Branched adipate plasticizers generally show better thermal stability and migration resistance due to their more complex and entangled structure within the polymer matrix.[4] Linear adipates, while potentially more efficient at lowering the Tg, can migrate more easily.[4]
Data Presentation
Table 1: Comparison of Thermal Properties of PVC with Different Plasticizers
| Plasticizer Type | Glass Transition Temp. (Tg) of PVC Blend (°C) | Onset Decomposition Temp. (TGA) | Source |
| Unplasticized PVC | ~85-100 | - | [6] |
| Dioctyl Phthalate (DOP) | ~-40 | Lower than some adipates | [6][11] |
| Butyl Phenoxyethyl Adipate | Lower than DOP by 7.7°C | Higher than DOP | [6] |
| Linear Poly(butylene adipate) (LPBA) | ~15 | Generally Lower | [4] |
| Hyperbranched Poly(butylene adipate) (HPBA) | ~23 | Generally Higher | [4] |
| Decyl Butoxyethyl Adipate | - | Higher than DOP by 21°C | [12] |
Table 2: Influence of Plasticizer Concentration on Thermal Stability of PVC-ESBO Blends
| Epoxidized Soybean Oil (ESBO) Concentration (wt%) | Initial Degradation Temperature (T95%) (°C) | Source |
| 0 (Pure PVC) | Lower | |
| 30 | Increased | |
| 40 | Further Increased | |
| 50 | Highest |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To determine the thermal stability of the plasticized polymer by measuring its weight loss as a function of temperature.
-
Methodology:
-
Place a 10-15 mg sample of the polymer blend into a TGA crucible.[1]
-
Load the crucible into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.[1]
-
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[1]
-
Record the sample weight as a function of temperature.
-
The onset of degradation is typically determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss, Td5).
-
2. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
-
Objective: To measure the glass transition temperature (Tg) of the plasticized polymer, which indicates the effectiveness of the plasticizer.
-
Methodology:
-
Place a small sample (5-10 mg) of the polymer blend into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.[1]
-
Heat the sample to a temperature well above its expected Tg and melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase any prior thermal history.[1]
-
Hold the sample at this temperature for a few minutes (e.g., 5 minutes).[1]
-
Cool the sample to a low temperature (e.g., room temperature or below) at a controlled rate (e.g., 10°C/min).[1]
-
Reheat the sample at the same controlled rate (e.g., 10°C/min).[1]
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[13]
-
Visualizations
Caption: Experimental workflow for preparing and analyzing plasticized polymers.
Caption: Troubleshooting logic for poor thermal stability in plasticized polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. forgeway.com [forgeway.com]
- 3. specialchem.com [specialchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC | MDPI [mdpi.com]
- 10. Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
Technical Support Center: Troubleshooting Plasticizer Migration in Food Packaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to plasticizer migration in food packaging experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of plasticizer migration.
Problem: High Blank Levels of Phthalates in GC-MS Analysis
Possible Causes:
-
Contamination from laboratory environment: Phthalates are ubiquitous in laboratory environments and can be found in solvents, glassware, plasticware (e.g., pipette tips, vials), and even dust.[1]
-
Contaminated reagents or solvents: Solvents like n-hexane, which are used for extraction, can contain trace amounts of phthalates.[1]
-
Leaching from GC-MS components: Plastic components within the GC-MS system, such as septa or O-rings, can be a source of phthalate (B1215562) contamination.
Solutions:
-
Pre-wash all glassware: Thoroughly wash all glassware with a solvent known to be free of phthalates and dry in an oven at a high temperature.
-
Use high-purity solvents: Employ solvents specifically designated for high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis.
-
Run solvent blanks: Before sample analysis, run a solvent blank to check for any background contamination.
-
Minimize use of plasticware: Where possible, substitute plastic labware with glassware. If plasticware is unavoidable, ensure it is certified to be free of phthalates.
-
Use phthalate-free septa and O-rings: Install septa and O-rings in the GC-MS that are specifically designed to be low-bleed and phthalate-free.
Problem: Poor Peak Shape (Tailing or Fronting) in GC-MS Chromatogram
Possible Causes:
-
Active sites in the GC system: Active sites in the injector liner, column, or detector can interact with polar plasticizers, leading to peak tailing.[2]
-
Column overloading: Injecting too concentrated a sample can lead to peak fronting.[2]
-
Improper injection technique: A slow or inconsistent injection can result in broad or distorted peaks.[3]
-
Column degradation: Over time, the stationary phase of the GC column can degrade, leading to poor peak shape.[2]
Solutions:
-
Deactivate the injector liner: Use a deactivated liner or deactivate it in-house. Regularly replace the liner.
-
Use a guard column: A guard column can help protect the analytical column from non-volatile residues and active compounds.
-
Optimize sample concentration: Dilute the sample to an appropriate concentration to avoid overloading the column.
-
Optimize injection parameters: Ensure a fast and reproducible injection. For manual injections, be consistent. For autosamplers, optimize the injection speed.
-
Condition the column: Regularly condition the GC column according to the manufacturer's instructions to maintain its performance. If performance does not improve, the column may need to be replaced.[2]
Frequently Asked Questions (FAQs)
Q1: What is plasticizer migration and why is it a concern in food packaging?
Plasticizer migration is the process by which plasticizers, which are additives used to increase the flexibility and durability of plastic materials, move from the packaging into the food product it is in contact with.[4] This is a concern for several reasons:
-
Food Safety: Some plasticizers, such as certain phthalates, have been classified as endocrine disruptors and may pose health risks to consumers.[1]
-
Alteration of Food Quality: The migration of plasticizers can alter the taste, odor, and overall quality of the food product.
-
Compromised Packaging Integrity: The loss of plasticizers can make the packaging material brittle and prone to cracking, compromising its protective function.[5]
Q2: What are the key factors that influence the rate of plasticizer migration?
Several factors can influence the extent of plasticizer migration:
-
Temperature: Higher temperatures accelerate the migration process.[4]
-
Contact Time: The longer the food is in contact with the packaging, the greater the potential for migration.[4]
-
Type of Food: Fatty or oily foods tend to draw out plasticizers more readily than aqueous or dry foods because many plasticizers are lipophilic.[1]
-
Type of Plastic and Plasticizer: The chemical nature and molecular weight of both the polymer and the plasticizer play a significant role. Lower molecular weight plasticizers tend to migrate more easily.[6]
-
Surface Area to Volume Ratio: A larger contact surface area relative to the volume of the food can lead to higher concentrations of migrated plasticizers.
Q3: How can I prevent or minimize plasticizer migration in my experiments?
Several strategies can be employed to reduce plasticizer migration:
-
Use of Alternative Plasticizers: Employing plasticizers with higher molecular weights or those that are chemically bound to the polymer matrix can significantly reduce migration.[7]
-
Incorporate a Barrier Layer: Using a packaging material with a functional barrier layer between the plastic and the food can prevent the migration of substances.[8]
-
Optimize Storage Conditions: Storing packaged food at lower temperatures can slow down the migration process.
-
Select Appropriate Packaging Materials: Choose packaging materials that are known to have low migration potential for the specific food type.
Data Presentation
Table 1: Specific Migration Limits (SMLs) for Common Plasticizers in the European Union
| Plasticizer | Abbreviation | CAS Number | SML (mg/kg of food) |
| Di(2-ethylhexyl) phthalate | DEHP | 117-81-7 | 1.5 |
| Dibutyl phthalate | DBP | 84-74-2 | 0.3 |
| Benzyl butyl phthalate | BBP | 85-68-7 | 30 |
| Diisononyl phthalate | DINP | 28553-12-0 / 68515-48-0 | 9 (sum of DINP and DIDP) |
| Diisodecyl phthalate | DIDP | 26761-40-0 / 68515-49-1 | 9 (sum of DINP and DIDP) |
| Di(2-ethylhexyl) adipate | DEHA | 103-23-1 | 18 |
Source: Commission Regulation (EU) No 10/2011[9]
Note: The U.S. Food and Drug Administration (FDA) regulates plasticizers as indirect food additives. The regulations are complex and often specify the types of food for which a particular plasticizer can be used and at what maximum concentration. It is recommended to consult the relevant FDA regulations (21 CFR Parts 175, 176, 177, and 178) for specific details.
Experimental Protocols
Protocol 1: Determination of Plasticizer Migration into Food Simulants using Gas Chromatography-Mass Spectrometry (GC-MS)
1. Objective: To quantify the amount of a specific plasticizer that has migrated from a food packaging material into a food simulant.
2. Materials:
-
Food packaging material sample
-
Food simulants (e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol for alcoholic foods, olive oil for fatty foods)
-
Glass migration cells
-
Incubator or oven
-
n-Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standard solutions of the target plasticizer(s)
3. Procedure:
-
Sample Preparation: Cut the food packaging material into test specimens of a known surface area (e.g., 1 dm²).
-
Migration Test:
-
Place the test specimen in a glass migration cell.
-
Add a known volume of the appropriate food simulant to achieve a surface area to volume ratio of 6 dm²/L (or as specified by relevant regulations).
-
Seal the migration cell and place it in an incubator at the desired temperature and for the specified duration (e.g., 10 days at 40°C).[10]
-
-
Extraction:
-
After the migration period, remove the food simulant from the cell.
-
For aqueous simulants, perform a liquid-liquid extraction with n-hexane.
-
For oily simulants, the oil can often be directly diluted with a suitable solvent.
-
Dry the n-hexane extract over anhydrous sodium sulfate.
-
-
Analysis by GC-MS:
-
Concentrate the extract to a known volume.
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
The GC-MS conditions (e.g., column type, temperature program, MS parameters) should be optimized for the target plasticizer(s).[11]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the target plasticizer.
-
Calculate the concentration of the plasticizer in the food simulant based on the calibration curve.
-
Express the migration result in mg of plasticizer per kg of food simulant.
-
Mandatory Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. p2infohouse.org [p2infohouse.org]
- 5. Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. eur-lex.europa.eu [eur-lex.europa.eu]
- 10. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 11. gcms.cz [gcms.cz]
Technical Support Center: Enhancing Compatibility of Bis(2-butoxyethyl) Adipate with Polymer Blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2-butoxyethyl) adipate (B1204190) (DBEA) as a plasticizer in polymer blends.
Troubleshooting Guides
Issue 1: Poor Mechanical Properties (e.g., Brittleness, Low Elongation) in the Polymer Blend
Question: I've added Bis(2-butoxyethyl) adipate to my polymer blend, but the resulting material is still brittle and has low elongation at break. What could be the cause and how can I fix it?
Answer:
This issue often stems from poor compatibility between the DBEA and the polymer matrix, leading to inadequate plasticization. Here are potential causes and troubleshooting steps:
-
Insufficient Plasticizer Concentration: The concentration of DBEA may be too low to effectively plasticize the polymer.
-
Solution: Incrementally increase the concentration of DBEA in your formulation. It is crucial to find the optimal concentration, as excessive plasticizer can lead to other issues like migration.
-
-
Phase Separation: DBEA may not be well-dispersed within the polymer matrix, leading to plasticizer-rich and polymer-rich domains. This results in non-uniform properties.
-
Solution 1: Improve Mixing: Enhance the mixing process during blend preparation. For melt blending, consider increasing the mixing time or speed. For solvent casting, ensure complete dissolution and use a solvent system that is a good solvent for both the polymer and DBEA.
-
Solution 2: Use a Compatibilizer: Introduce a compatibilizer that has affinity for both the polymer and the adipate plasticizer. For polyester (B1180765) blends, consider using block copolymers (e.g., PLA-PEG-PLA) or maleic anhydride-grafted polymers.[1][2]
-
-
Polymer-Plasticizer Immiscibility: The inherent chemical incompatibility between the polymer and DBEA can be the primary reason for poor performance.
-
Solution: Consider modifying the polymer or the plasticizer to improve their interaction. For instance, reactive compatibilization involves adding a third component that reacts with one or both of the primary components to form a compatibilizing copolymer in-situ.[3]
-
Issue 2: Plasticizer Migration (Leaching, Bleeding, or Blooming)
Question: I'm observing a tacky or oily surface on my polymer film after a short period. How can I prevent this plasticizer migration?
Answer:
Plasticizer migration, often referred to as leaching, bleeding, or blooming, is a common issue when the plasticizer is not strongly bound within the polymer matrix. This can compromise the material's properties and, in drug delivery applications, lead to dose-dumping or altered release kinetics.
-
Excessive Plasticizer Concentration: Using more DBEA than the polymer can effectively retain will lead to its migration to the surface.
-
Solution: Reduce the concentration of DBEA to the lowest effective level.
-
-
Poor Polymer-Plasticizer Interaction: Weak intermolecular forces between the polymer and DBEA facilitate plasticizer movement.
-
Solution 1: Use a Compatibilizer: As with improving mechanical properties, a suitable compatibilizer can enhance the interaction between DBEA and the polymer, effectively "anchoring" the plasticizer within the matrix.
-
Solution 2: Increase Molecular Weight of the Plasticizer System: While you are using DBEA, consider blending it with a higher molecular weight plasticizer. Higher molecular weight plasticizers have lower mobility.
-
-
Environmental Factors: Elevated temperatures and exposure to certain solvents can accelerate plasticizer migration.
-
Solution: Evaluate the stability of your formulation under the intended storage and use conditions. If migration is observed, reformulation with a more compatible system may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound (DBEA) is an organic compound used as a plasticizer.[4][5] It is an ester of adipic acid and 2-butoxyethanol.[4] In research and drug development, it is often used to increase the flexibility and processability of polymers, particularly in applications such as films, coatings, and matrices for controlled drug release.[6] Adipate esters like DBEA are known for their good performance at low temperatures.[6]
Q2: Which polymer blends are commonly used with this compound?
A2: this compound can be used with a variety of polymers. One study has explored its use in polylactic acid (PLA) blends for packaging applications.[7] It is also compatible with a range of polar elastomers, including nitrile rubber, epichlorohydrin, and polychloroprene.[6] Its compatibility with other biodegradable polyesters like polycaprolactone (B3415563) (PCL) and polyvinyl alcohol (PVA) would need to be evaluated on a case-by-case basis.
Q3: How can I determine the compatibility of this compound with my polymer blend?
A3: Several analytical techniques can be used to assess compatibility:
-
Differential Scanning Calorimetry (DSC): A single, composition-dependent glass transition temperature (Tg) for a blend is a strong indicator of miscibility.[8] Immiscible blends will typically show two distinct Tgs corresponding to the individual components.
-
Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology of the blend. A smooth, featureless fracture surface suggests good compatibility, whereas a surface with distinct phases or voids indicates poor compatibility.
-
Dynamic Mechanical Analysis (DMA): Similar to DSC, a single tan delta peak that shifts with composition suggests a miscible blend.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Shifts in the characteristic absorption bands of the polymer and plasticizer can indicate interactions between them, suggesting compatibility.
Q4: What are "compatibilizers" and how do they work?
A4: Compatibilizers are additives that improve the interfacial properties of immiscible polymer blends.[1] They are typically block or graft copolymers that have segments with affinity for each of the blend components.[1] The compatibilizer locates at the interface between the polymer phases, reducing interfacial tension and improving adhesion.[3] This leads to a more stable and finer morphology, resulting in improved mechanical properties.[3] Reactive compatibilization is another approach where a reactive polymer is added to form copolymers in-situ during processing.[3]
Q5: Are there any safety concerns I should be aware of when working with this compound?
A5: this compound is generally considered to have relatively low toxicity.[4] However, as with any chemical, it is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] You should always consult the Safety Data Sheet (SDS) for detailed safety and handling information.[4]
Data Presentation
Table 1: Effect of Plasticizer Concentration on the Thermal Properties of PLA
| Sample | This compound (wt%) | Sorbitan Monooleate (wt%) | Glass Transition Temperature (Tg) (°C) |
| Neat PLA | 0 | 0 | 60.5 |
| PLA Blend 1 | 11.5 | 3.5 | 52.1 |
| PLA Blend 2 | 15 | 0 | Not Reported |
Data adapted from a study on PLA plasticized with various esters. Note that Blend 1 also contains a surfactant to improve compatibility.[7]
Experimental Protocols
Protocol 1: Evaluation of Plasticizer Compatibility using Differential Scanning Calorimetry (DSC)
Objective: To determine the miscibility of this compound in a polymer blend by observing the glass transition temperature (Tg).
Methodology:
-
Sample Preparation:
-
Prepare a series of polymer blends with varying concentrations of DBEA (e.g., 0, 5, 10, 15, 20 wt%).
-
For solvent-cast films, dissolve the polymer and the desired amount of DBEA in a common solvent. Cast the solution onto a clean, flat surface and allow the solvent to evaporate completely under controlled conditions (e.g., in a fume hood followed by vacuum drying).
-
For melt-blended samples, ensure thorough mixing of the polymer and DBEA in the molten state using an appropriate extruder or mixer.
-
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the prepared blend into a standard aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle might be:
-
Heat from room temperature to a temperature above the polymer's melting point (if semi-crystalline) or well above its Tg (if amorphous) at a rate of 10 °C/min.
-
Hold at this temperature for 2-5 minutes.
-
Cool to a temperature below the expected Tg at a rate of 10-20 °C/min.
-
Heat again at a rate of 10 °C/min to a temperature above the Tg.
-
-
The Tg is determined from the second heating scan.
-
-
Data Interpretation:
-
Miscible Blend: A single Tg is observed, which shifts to lower temperatures with increasing DBEA concentration.
-
Immiscible Blend: Two distinct Tgs, corresponding to the plasticizer-rich phase and the polymer-rich phase, will be observed.
-
Protocol 2: Quantification of Plasticizer Migration using ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals
Objective: To quantify the amount of this compound that leaches from a polymer film when immersed in a liquid.
Methodology:
-
Test Specimen Preparation:
-
Prepare square specimens of the plasticized polymer film, typically 50 x 50 mm.[10]
-
Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
-
Procedure:
-
Weigh each specimen to the nearest 0.0001 g (W1).
-
Place each specimen in a separate container with a sufficient volume of the test liquid (e.g., distilled water, ethanol, or a relevant buffer for drug release studies) to ensure complete immersion.[10]
-
Seal the containers and store them at a specified temperature for a defined period (e.g., 24 hours at 37 °C).[10]
-
After the immersion period, remove the specimens from the liquid.
-
Carefully blot the specimens dry with a lint-free cloth.[10]
-
Re-condition the specimens under the same conditions as in step 1.
-
Reweigh the specimens to the nearest 0.0001 g (W2).
-
-
Calculation:
-
Calculate the percentage of weight loss due to extraction:
-
Weight Loss (%) = [(W1 - W2) / W1] * 100
-
-
Visualizations
Diagram 1: Workflow for Evaluating DBEA Compatibility
Caption: Workflow for assessing the compatibility and performance of DBEA in polymer blends.
Diagram 2: Troubleshooting Logic for Poor Mechanical Properties
Caption: A step-by-step guide to troubleshooting brittleness in DBEA-plasticized polymer blends.
References
- 1. researchgate.net [researchgate.net]
- 2. Compatibilization of Polymer Blends - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 141-18-4: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C18H34O6 | CID 8837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 141-18-4 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hpc-standards.us [hpc-standards.us]
- 10. infinitalab.com [infinitalab.com]
Technical Support Center: Method Refinement for Sensitive Detection of Adipate Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the sensitive detection of adipate (B1204190) esters.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of adipate esters by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Quantitative Outcome |
| Poor Peak Shape (Tailing or Fronting) | GC: Active sites in the injector liner or column; improper column installation; sample overload.[1][2][3] HPLC: Column degradation; sample solvent incompatible with mobile phase; column overload. | GC: Use a deactivated inlet liner; ensure proper column cutting and installation; dilute the sample.[1][2] HPLC: Replace or regenerate the column; ensure the sample is dissolved in the mobile phase; reduce injection volume.[4] | Asymmetry factor should be between 0.9 and 1.2. |
| Inconsistent Retention Times | GC: Fluctuations in oven temperature or carrier gas flow rate; leaks in the system.[5] HPLC: Unstable pump pressure; changes in mobile phase composition; temperature fluctuations. | GC: Verify oven temperature stability; perform a leak check; use a calibrated flow meter.[2][5] HPLC: Purge the pump; ensure proper mobile phase mixing; use a column oven for temperature control. | Retention time variability should be < 0.5% RSD. |
| Baseline Noise or Drift | GC: Contaminated carrier gas, injector, or detector; column bleed.[1][3] HPLC: Degraded mobile phase; contaminated detector cell; pump seal wear. | GC: Use high-purity gases with traps; clean the injector and detector; condition the column.[2][3] HPLC: Prepare fresh mobile phase and degas thoroughly; flush the detector cell; replace pump seals. | Signal-to-noise ratio should be > 10 for the limit of quantitation. |
| Low Analyte Response / Poor Sensitivity | GC: Sample loss due to adsorption; non-optimized detector parameters; leaks.[2] HPLC: Suboptimal mobile phase pH; low detector sensitivity; sample degradation. | GC: Use silanized vials and liners; optimize detector gas flows and voltages; perform a leak check.[2] HPLC: Adjust mobile phase pH to ensure analyte is in the correct ionization state; use a more sensitive detector (e.g., MS); ensure proper sample storage. | Achieve a limit of detection (LOD) in the range of 0.018-0.523 µg/L depending on the method.[6] |
| Ghost Peaks | GC/HPLC: Carryover from previous injections; contaminated syringe or injection port; septum bleed (GC).[5] | GC/HPLC: Implement a thorough wash step between injections; clean the injection port and syringe.[5] GC: Use a high-quality, low-bleed septum. | No interfering peaks should be present in a blank injection. |
| Poor Resolution | GC: Inappropriate temperature program; incorrect carrier gas flow rate. HPLC: Incorrect mobile phase composition; wrong column choice.[3] | GC: Optimize the temperature ramp rate; operate at the optimal carrier gas linear velocity.[3] HPLC: Adjust the mobile phase gradient or isocratic composition; select a column with appropriate selectivity for adipate esters.[3] | Resolution between critical pairs should be > 1.5. |
Frequently Asked Questions (FAQs)
Q1: What is the most common source of background contamination when analyzing for adipate esters, and how can I minimize it?
A1: The most common source of background contamination for adipate esters, which are widely used as plasticizers, is plastic labware.[4] To minimize this, it is crucial to avoid the use of any plastic materials during sample collection, preparation, and analysis. Use scrupulously cleaned glassware, high-purity solvents, and reagent water.[4] Running laboratory reagent blanks is essential to demonstrate that the analytical system is free from interferences.[4]
Q2: How can I improve the sensitivity of my HPLC method for trace-level detection of adipate esters?
A2: To enhance sensitivity in your HPLC method, consider the following strategies:
-
Decrease the column's internal diameter (ID): Reducing the column ID leads to less sample dilution on the column, resulting in a higher concentration at the detector.
-
Use smaller particle size columns: Columns packed with smaller particles (e.g., sub-2 µm or superficially porous particles) offer higher efficiency, leading to narrower and taller peaks, which improves the signal-to-noise ratio.
-
Optimize the mobile phase: Ensure the mobile phase composition and pH are optimized for maximum analyte response.
-
Employ a more sensitive detector: Coupling your HPLC system to a mass spectrometer (MS) can significantly lower detection limits compared to a standard UV detector.[4]
-
Utilize solid-phase extraction (SPE) for sample pre-concentration: SPE can be used to concentrate the adipate esters from a large sample volume, thereby increasing the amount of analyte introduced into the HPLC system.[7][8]
Q3: My sample matrix is complex. What sample preparation technique is best for extracting adipate esters?
A3: For complex matrices, a multi-step sample preparation approach may be necessary. Common and effective techniques include:
-
Liquid-Liquid Extraction (LLE): This is a traditional method for separating analytes from a sample matrix based on their differential solubility in two immiscible liquids.[6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and selectively isolating adipate esters.[7] It can remove interferences and concentrate the analytes of interest.
-
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample, offering high enrichment factors and reduced solvent consumption.[6]
The choice of technique will depend on the specific matrix and the required level of sensitivity.
Q4: What are the key parameters to optimize in a Gas Chromatography (GC) method for adipate ester analysis?
A4: Key GC parameters to optimize for adipate ester analysis include:
-
Injector Temperature: The temperature should be high enough to ensure complete vaporization of the adipate esters without causing thermal degradation.
-
Oven Temperature Program: A well-designed temperature ramp is crucial for achieving good separation of different adipate esters and resolving them from matrix components.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) should be set to its optimal linear velocity to maximize column efficiency.
-
Column Choice: A column with a suitable stationary phase (e.g., a mid-polar phase) should be selected to provide the necessary selectivity for the target adipate esters.
Q5: Can I use FT-Raman spectroscopy for the detection of adipate esters?
A5: Yes, Fourier Transform (FT) Raman spectroscopy can be used to detect the presence of adipate esters in materials like PVC plastics.[2] However, it is important to note that while it can confirm the presence of adipate esters as a class, it may have limitations in definitively identifying specific types of adipate esters due to similarities in their Raman spectra with other aliphatic di-carboxylic esters.[2] For quantitative analysis, proper reference samples are required.[2]
Experimental Protocols
Detailed Methodology for Adipate Ester Analysis in Water by GC/PID (Based on EPA Method 506)
This protocol outlines the steps for the determination of adipate esters in drinking water using liquid-solid extraction followed by Gas Chromatography with a Photoionization Detector (GC/PID).[4][6]
-
Sample Preparation (Liquid-Solid Extraction - LSE)
-
Measure a 1-liter water sample.
-
Pass the sample through a C18 solid-phase extraction disk to adsorb the adipate esters.[6]
-
Elute the adsorbed analytes from the disk using acetonitrile (B52724) followed by methylene (B1212753) chloride.[6]
-
Dry the extract using a drying column or a specialized drying system.
-
Concentrate the extract to a final volume of 1.0 mL.[6]
-
-
GC/PID Analysis
-
Instrument Setup:
-
GC: Equipped with a temperature-programmable oven and a photoionization detector (PID).
-
Column: A capillary column suitable for the separation of adipate esters.
-
Carrier Gas: High-purity helium or hydrogen.
-
-
Injection: Inject a small volume (e.g., 1-2 µL) of the concentrated extract into the GC.
-
Chromatographic Separation: Implement a temperature program that effectively separates the target adipate esters.
-
Detection: The PID will detect the separated adipate esters as they elute from the column.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the adipate esters in the sample.
-
-
Quality Control
Visualizations
Caption: Experimental workflow for adipate ester analysis.
Caption: Logical flow for troubleshooting common issues.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. pharmaguru.co [pharmaguru.co]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Poisoned by Plastic: A Closer Look at HPLC Analysis of BPA and Plasticizers in Water Bottles [labx.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Green Synthesis of Adipate Plasticizers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on reducing the environmental impact of adipate (B1204190) plasticizer synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental synthesis of greener adipate plasticizers.
| Question | Answer |
| Issue 1: Low Esterification Yield | Possible Cause 1: Reaction Equilibrium. Esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back toward the reactants, limiting the yield. Solution: Remove water as it forms. This can be achieved by carrying out the reaction under reduced pressure or by using a Dean-Stark apparatus for azeotropic removal.[1] For enzymatic synthesis, applying a vacuum has been shown to be a key factor in achieving near-quantitative conversion.[2] Possible Cause 2: Catalyst Deactivation. In enzymatic synthesis, the lipase (B570770) may lose activity due to suboptimal temperature, pH, or the presence of inhibitors. For heterogeneous catalysts, active sites may be poisoned or fouled. Solution: • Enzymatic: Ensure the reaction temperature is optimal for the specific lipase (e.g., 50°C for Candida antarctica lipase B).[3][4][5] Verify the water activity of the immobilized enzyme is appropriate.[2] • Heterogeneous (e.g., Ionic Liquids): After reaction, the catalyst phase should be isolated, dried, and can often be recycled multiple times without significant loss of activity.[3][6] Possible Cause 3: Suboptimal Reaction Conditions. The temperature, substrate molar ratio, and catalyst loading significantly impact reaction rate and yield. Solution: Optimize these parameters. For instance, increasing temperature generally increases the reaction rate, but excessively high temperatures (>100°C) in traditional acid catalysis can cause degradation of alcohols to olefins or ethers.[3] A molar excess of the alcohol is typically used to drive the reaction forward; a 4:1 alcohol-to-acid ratio has been shown to be effective in ionic liquid systems.[3][6] |
| Issue 2: Poor Catalyst Reusability | Possible Cause 1: Enzyme Leaching. If the enzyme is not securely immobilized, it can leach from the support into the reaction medium, making recovery difficult. Solution: Use a robust immobilization method. Adsorption onto supports with a large surface area and porosity, such as layered double hydroxides (LDHs), can improve enzyme loading and stability.[2] Covalent bonding to a support is another strong immobilization strategy. Possible Cause 2: Catalyst Contamination. Residual reactants, products, or byproducts can remain in the recovered catalyst (e.g., ionic liquid phase), reducing its activity in subsequent cycles. Solution: Implement a thorough catalyst regeneration step. For ionic liquids, this may involve washing with water followed by drying under vacuum to remove impurities before reuse.[6] |
| Issue 3: Product Impurity | Possible Cause 1: Incomplete Reaction. Unreacted adipic acid or alcohol remains in the final product mixture. Solution: Increase reaction time or optimize conditions (temperature, catalyst loading) to drive the reaction to completion. Monitor the reaction progress using techniques like gas chromatography (GC) or by measuring the acid number of the reaction mixture.[7] Possible Cause 2: Difficult Separation. Separating the product from a homogeneous catalyst (like sulfuric acid) can be challenging and lead to corrosive residues.[8] For high-viscosity products, separating an immobilized enzyme by filtration can be slow. Solution: • Catalyst Choice: Employ a heterogeneous catalyst system. Ionic liquids that are immiscible with the ester product form a separate phase, allowing for simple decantation or separation.[3][6] • Purification: After catalyst removal, distill any excess alcohol.[3] Further purification can be achieved by neutralizing any remaining acid, filtering, and distilling light fractions under reduced pressure.[7] |
| Issue 4: Undesirable Side Reactions | Possible Cause: High Reaction Temperatures. Traditional esterification often requires high temperatures, which can lead to the degradation of substrates, particularly the dehydration of alcohols to form ethers or olefins.[3] Solution: Utilize catalytic systems that operate under milder conditions. Enzymatic catalysis typically occurs at lower temperatures (e.g., 50-60°C).[3][4] Certain ionic liquid catalyst systems are also effective at moderate temperatures (e.g., 70-80°C).[3][6] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What are the primary "green" or environmentally friendly strategies for synthesizing adipate plasticizers? | The main strategies focus on replacing harsh, petroleum-based processes with more sustainable alternatives. This includes: • Bio-based Feedstocks: Using adipic acid derived from renewable sources like aldaric acids.[3] • Enzymatic Catalysis: Employing lipases (e.g., Novozym 435 from Candida antarctica) as biocatalysts.[5] This method operates under mild conditions, is highly selective, and avoids harsh acids.[9] • Heterogeneous Catalysis: Using recyclable catalysts like ionic liquids or solid acid resins.[3] These catalysts are easily separated from the product, minimizing waste and purification steps.[8] • Solvent-Free Systems: Conducting the reaction without an organic solvent reduces waste and environmental impact.[2][4] |
| 2. What are the main advantages of enzymatic synthesis over conventional acid-catalyzed methods? | Enzymatic synthesis offers several key advantages: • Mild Reaction Conditions: Reactions are typically run at lower temperatures (40-60°C), preventing thermal degradation of reactants and products.[3][9] • High Selectivity: Enzymes are highly specific, which minimizes the formation of byproducts and leads to higher purity products.[10] • Reduced Environmental Impact: It avoids the use of corrosive and polluting strong acids like sulfuric acid.[8] The catalysts are biodegradable and derived from renewable sources. • High Yields: Under optimized conditions, including byproduct removal, enzymatic methods can achieve nearly 100% conversion.[3][5] |
| 3. How is the environmental impact of a synthesis process quantified? | The Environmental Factor (E-factor) is a common metric used to assess the environmental impact. It is calculated as the total mass of waste generated divided by the mass of the desired product. A lower E-factor indicates a more sustainable and efficient process. Bulk polycondensation (a solvent-free method) has been shown to have a significantly lower E-factor than synthesis performed in a solvent.[10] |
| 4. My synthesized plasticizer shows high volatility and leaches from the polymer matrix. How can this be addressed? | Volatility and migration are significant issues, particularly for lower molecular weight plasticizers.[11][12] • Increase Alkyl Chain Length: Increasing the molecular weight of the plasticizer, for example by using longer-chain alcohols in the synthesis, generally reduces its volatility and migration.[12][13] For instance, the weight loss due to volatilization from PVC films was found to decrease as the side alkyl chain length of the plasticizer increased.[12] • Branched Structures: Incorporating branched or bulky structures into the plasticizer molecule can also increase its permanence within the polymer matrix.[13] |
| 5. How do I determine if my synthesized adipate is compatible with a polymer like PVC? | Good compatibility is crucial for effective plasticization.[14] • Glass Transition Temperature (Tg): A primary indicator of plasticizing efficiency is a significant decrease in the glass transition temperature of the polymer upon addition of the plasticizer. This can be measured using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).[1][14] • Critical Dissolution Temperature: This test measures the temperature at which the polymer dissolves in the plasticizer. A lower dissolution temperature generally indicates better compatibility.[7] • Mechanical Properties: An effective plasticizer will increase the flexibility and elongation at break of the polymer while reducing its tensile strength and elastic modulus.[13] |
Data Presentation: Comparison of Catalytic Systems
Table 1: Performance of Different Catalytic Systems for Adipate Synthesis
| Parameter | Ionic Liquid System[3][6] | Enzymatic System (CALB)[3][5] | Conventional Acid Catalysis[3] |
| Catalyst | Triethylamine-based Ionic Liquid | Immobilized Candida antarctica Lipase B | Strong acids (e.g., H₂SO₄) |
| Typical Temperature | 70 - 80°C | 50 - 60°C | > 100°C |
| Reaction Time | 120 - 240 min | ~180 min | Variable, often several hours |
| Max Reported Yield | >99% | ~100% | High, but side reactions possible |
| Catalyst Separation | Simple phase separation | Filtration | Neutralization and washing |
| Recyclability | Yes, tested for 10 cycles | Yes, with proper immobilization | No (homogeneous) |
| Key Advantage | High yield, simple product isolation | Mild conditions, high selectivity | Low catalyst cost |
| Key Disadvantage | Higher initial catalyst cost | Potential for enzyme deactivation | Corrosive, byproduct formation |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Di(2-ethylhexyl) Adipate (DEHA)
This protocol is based on methodologies using immobilized Candida antarctica lipase B (CALB), such as Novozym 435.
Materials:
-
Adipic acid
-
2-ethylhexanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Organic solvent (optional, solvent-free is preferred)
Methodology:
-
Reactant Charging: In a reaction vessel, combine adipic acid and 2-ethylhexanol. A molar ratio of alcohol to acid between 2:1 and 4:1 is typically used. For a solvent-free system, no additional solvent is added.[5]
-
Catalyst Addition: Add the immobilized lipase. The enzyme loading is typically between 2% and 10% of the total reactant weight.[4]
-
Reaction Conditions:
-
Reaction Monitoring: Monitor the reaction for approximately 3-4 hours . The reaction progress can be tracked by taking small aliquots and analyzing them via GC or by measuring the acid value.
-
Product Recovery:
-
Once the reaction is complete, cool the mixture.
-
Separate the immobilized enzyme from the product mixture by filtration.[15] The enzyme can be washed and dried for reuse.
-
If any excess alcohol was used, remove it via distillation under reduced pressure.
-
The remaining liquid is the desired product, diethylhexyl adipate. Further purification is typically not necessary due to the high selectivity of the enzyme.
-
Protocol 2: Synthesis of Dialkyl Adipates Using an Ionic Liquid Catalyst
This protocol is based on a biphasic system where the ionic liquid acts as both catalyst and a separate phase.[3][6]
Materials:
-
Adipic acid
-
Alcohol (e.g., butan-1-ol or 2-ethylhexan-1-ol)
-
Acidic ionic liquid (IL), e.g., synthesized from triethylamine (B128534) and sulfuric acid
-
Acetonitrile (for analysis)
-
n-decane (internal standard for GC)
Methodology:
-
Reactant Charging: In a reaction vessel, combine adipic acid, the alcohol (e.g., in a 4:1 molar ratio of alcohol to acid ), and the ionic liquid catalyst (e.g., 15 mol% relative to the acid).[3][6]
-
Reaction Conditions:
-
Reaction Monitoring: Let the reaction proceed for 2-4 hours . Monitor completion by taking samples from the upper product phase for GC analysis.
-
Product Isolation and Purification:
-
After cooling, the two phases will clearly separate. Isolate the upper product layer via decantation or with a separatory funnel.
-
The lower ionic liquid phase can be washed, dried on a rotary evaporator, and reused.[6]
-
Take the isolated product phase and distill off the excess alcohol under reduced pressure.
-
The remaining high-purity dialkyl adipate (>99%) requires no further purification.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Progress in bio-based plastics and plasticizing modifications - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA12555F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diva-portal.org [diva-portal.org]
- 14. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]
Technical Support Center: Quantifying Bis(2-butoxyethyl) adipate (DBEA) in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of Bis(2-butoxyethyl) adipate (B1204190) (DBEA) in environmental samples.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of DBEA in environmental matrices.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Extraction: The chosen solvent may not be efficient for extracting DBEA from the sample matrix (e.g., soil, water with high organic content). | Optimize Extraction Solvent: Test a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate (B1210297), or mixtures thereof). Increase Extraction Time/Agitation: Ensure sufficient time and vigorous mixing to allow the solvent to penetrate the sample matrix. Employ Advanced Extraction Techniques: Consider techniques like solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) for more efficient extraction and sample cleanup.[][2][3] |
| Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of DBEA in the mass spectrometer, leading to signal suppression or enhancement.[4][5][6] | Improve Sample Cleanup: Utilize SPE cartridges designed to remove interfering substances. Common choices include C18 or silica-based sorbents.[2] Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.[6] Use an Internal Standard: Add a known concentration of an isotopically labeled DBEA or a structurally similar compound to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response. | |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Active Sites on GC Column or Liner: DBEA may interact with active sites in the gas chromatography (GC) system, leading to peak tailing. | Use a Deactivated Liner and Column: Ensure that the GC inlet liner and analytical column are properly deactivated to minimize interactions. Column Choice: Select a GC column with a suitable stationary phase. A mid-polarity phase is often a good starting point for adipates.[7] |
| Inappropriate Injection Temperature: The injector temperature may be too low for efficient volatilization or too high, causing thermal degradation. | Optimize Injector Temperature: Experiment with a range of injector temperatures to find the optimal balance between efficient volatilization and analyte stability. | |
| High Background Noise or Interfering Peaks | Contamination: DBEA is a common plasticizer and can be introduced into the sample from laboratory equipment, solvents, or the environment.[8] | Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity and tested for phthalate (B1215562) and adipate contamination. Thoroughly Clean Glassware: Wash all glassware with a solvent known to be free of DBEA and bake at a high temperature if possible. Process Blanks: Analyze method blanks with each batch of samples to monitor for contamination.[8] |
| Matrix Interference: Complex environmental samples can contain numerous compounds that co-elute with DBEA. | Improve Chromatographic Separation: Optimize the GC temperature program to better separate DBEA from interfering peaks. Consider using a longer column or a column with a different stationary phase.[7] Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between DBEA and interfering compounds with the same nominal mass. | |
| Inconsistent Results | Variability in Sample Preparation: Inconsistent extraction or cleanup procedures can lead to variable recoveries. | Standardize Protocols: Ensure all samples are processed using the exact same, well-documented procedure. Automate Sample Preparation: If possible, use automated systems for extraction and cleanup to improve reproducibility. |
| Instrument Instability: Fluctuations in the GC-MS system can cause variations in signal intensity. | Regular Instrument Maintenance: Perform routine maintenance on the GC-MS, including cleaning the ion source and checking for leaks. Monitor Instrument Performance: Regularly analyze a quality control (QC) standard to monitor the instrument's performance and ensure it is within acceptable limits. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying DBEA in environmental samples?
A1: The main challenges include:
-
Low environmental concentrations: DBEA is often present at trace levels, requiring sensitive analytical methods.
-
Complex sample matrices: Environmental samples like soil, sediment, and water contain a multitude of other compounds that can interfere with the analysis.[4][5][9]
-
Matrix effects: Co-extracted substances can suppress or enhance the signal of DBEA in the mass spectrometer, leading to inaccurate quantification.[4][5][6]
-
Contamination: As a common plasticizer, contamination from sampling and laboratory materials is a significant concern.[8]
-
Lack of certified reference materials: The absence of certified reference materials for DBEA in various environmental matrices makes method validation and quality control more challenging.
Q2: Which analytical technique is most suitable for DBEA quantification?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly used and effective technique for the quantification of DBEA.[7][10] GC provides excellent separation of DBEA from other compounds, while MS offers high sensitivity and selectivity for detection and quantification. For highly complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS) can provide even greater selectivity and reduce interferences.
Q3: How can I minimize contamination during sample collection and preparation?
A3: To minimize contamination:
-
Use sampling containers made of glass or other inert materials that are known to be free of plasticizers.
-
Avoid using plastic equipment wherever possible during sample preparation.
-
Use high-purity solvents and reagents.
-
Thoroughly clean all glassware with appropriate solvents and bake at high temperatures if possible.
-
Prepare and analyze procedural blanks with each sample batch to assess the level of background contamination.[8]
Q4: What is the importance of an internal standard in DBEA analysis?
A4: An internal standard is crucial for accurate quantification. It is a compound with similar chemical and physical properties to DBEA that is added at a known concentration to all samples, calibration standards, and quality controls before sample preparation. The internal standard helps to correct for variations in extraction efficiency, sample volume, and instrument response, thereby improving the accuracy and precision of the results. An isotopically labeled version of DBEA is the ideal internal standard.
Q5: How do I develop a robust sample extraction method for DBEA?
A5: Developing a robust extraction method involves:
-
Matrix-specific optimization: The extraction method should be tailored to the specific environmental matrix (e.g., water, soil, sediment).
-
Solvent selection: A systematic evaluation of different extraction solvents and their mixtures is necessary to find the one that provides the highest recovery for DBEA while minimizing the co-extraction of interfering compounds.
-
Technique selection: For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common.[2] For solid samples like soil and sediment, techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are often employed.
-
Method validation: The final method should be validated by assessing parameters such as recovery, precision, accuracy, and limit of detection.
Experimental Protocol: Quantification of DBEA in Water Samples by GC-MS
This protocol provides a general methodology for the determination of DBEA in water samples. It should be optimized and validated for your specific application and instrumentation.
1. Sample Preparation and Extraction (Solid-Phase Extraction - SPE)
-
Sample Preservation: Collect water samples in pre-cleaned amber glass bottles. If not analyzed immediately, store at 4°C.
-
Spiking: Add an appropriate internal standard (e.g., deuterated DBEA) to a known volume of the water sample (e.g., 500 mL).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped analytes with 2 x 3 mL of ethyl acetate into a clean collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent capillary column is suitable.[10]
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 250°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions for DBEA and the internal standard. For screening, a full scan mode (e.g., m/z 50-500) can be used.
-
3. Quantification
-
Create a calibration curve by analyzing a series of standards of known DBEA concentrations prepared with the internal standard.
-
Quantify the DBEA concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of DBEA.
References
- 2. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Sigma-Aldrich [merckmillipore.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 8. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Optimization of Adipate Esterification
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the optimization of adipate (B1204190) esterification reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification of adipic acid.
Problem: Low or No Conversion to Adipate Ester
-
Possible Cause 1: Reaction Equilibrium. Esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the final yield.[1][2][3]
-
Solution: Implement in-situ water removal. This can be achieved by adding molecular sieves to the reaction mixture, performing the reaction under vacuum, or using a Dean-Stark apparatus to physically remove water as it forms.[4] Another strategy is to use a large excess of one of the reactants, typically the alcohol, to drive the reaction forward according to Le Châtelier's Principle.[3][5]
-
-
Possible Cause 2: Inactive or Insufficient Catalyst. The catalyst may be inactive due to improper storage or handling, or the amount used may be insufficient to achieve a desirable reaction rate.
-
Solution: Verify the activity of your catalyst with a standard, known reaction. If the activity is confirmed, consider increasing the catalyst loading. For solid acid catalysts like Amberlyst 15, loadings of 5-10% (w/w) are common, while enzymatic reactions might use 2.5-10% (w/w) of biocatalyst.[4][5]
-
-
Possible Cause 3: Suboptimal Temperature. The reaction temperature may be too low, resulting in slow kinetics, or too high, which can lead to reactant evaporation (especially with volatile alcohols) or catalyst degradation (particularly for enzymes).[6]
-
Solution: Optimize the reaction temperature. For enzymatic reactions using lipases like Candida antarctica lipase (B570770) B (Novozym 435), the optimal range is typically 50-70°C.[7][8] For chemical catalysts like Amberlyst 15, temperatures might range from 40-60°C (313-333 K).[5]
-
Problem: Slow Reaction Rate
-
Possible Cause 1: Insufficient Mixing/Mass Transfer Limitation. In heterogeneous catalysis (e.g., with solid acid catalysts or immobilized enzymes), poor mixing can limit the contact between reactants and the catalyst's active sites.[5]
-
Possible Cause 2: Low Catalyst Concentration. The reaction rate is often directly proportional to the amount of active catalyst.
-
Solution: Gradually increase the catalyst concentration. Studies have shown that increasing catalyst loading from 5% to 10% can significantly raise the reaction rate.[5]
-
-
Possible Cause 3: Low Temperature. Reaction kinetics are highly dependent on temperature.
Problem: Product Discoloration (Yellowing)
-
Possible Cause 1: Thermal Degradation. High reaction temperatures, especially over prolonged periods, can cause the degradation of reactants or products, leading to the formation of colored impurities (chromophores).[8][9] This is a known issue in polyester (B1180765) synthesis.[9]
-
Solution: Lower the reaction temperature to the minimum required for an acceptable rate.[9] Reduce the overall reaction time by optimizing other parameters like catalyst loading or molar ratio.
-
-
Possible Cause 2: Oxidative Degradation. The presence of oxygen at high temperatures can lead to thermo-oxidative degradation.[9]
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Problem: Difficulty in Product Separation and Purification
-
Possible Cause 1: Use of Homogeneous Catalysts. Homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid can be difficult to separate from the final product and often require neutralization and washing steps, which can lead to emulsions or product loss.[8][10]
-
Possible Cause 2: Viscous Reaction Mixture. The product ester may be highly viscous, making filtration of a solid catalyst difficult.[11]
-
Solution: Perform the filtration while the reaction mixture is still warm to reduce its viscosity. If necessary, dilute the mixture with a suitable solvent before filtration, which can be removed later by distillation. Using an inert support like Celite can also aid in the filtration of viscous mixtures.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in adipate esterification? A1: The most critical parameters are temperature, substrate molar ratio (alcohol to adipic acid), catalyst type and concentration, and water removal.[5][12] Time is also a key variable, as esterification is an equilibrium-limited reaction, and excessively long times may not lead to higher yields and can promote side reactions.[8]
Q2: How does the molar ratio of alcohol to adipic acid affect the reaction? A2: The molar ratio significantly influences the reaction equilibrium. Using an excess of the alcohol is a common strategy to shift the equilibrium towards the formation of the diester product.[5] For example, in the esterification of adipic acid with methanol (B129727) using Amberlyst 15, a molar ratio of 15:1 (methanol:acid) gave the highest conversion.[5] However, for enzymatic synthesis, a much smaller excess, such as 15% for bis(2-ethylbutyl) adipate, may be optimal.[7] For dialkyl adipates using certain ionic liquid catalysts, a 4:1 molar ratio was found to be effective.[13][14]
Q3: What are the advantages of using an enzymatic catalyst over a chemical catalyst? A3: Enzymatic catalysts, typically lipases like Novozym 435 (Candida antarctica lipase B), offer several advantages. They operate under milder reaction conditions (lower temperatures), which prevents side reactions and thermal degradation.[8] They often exhibit high selectivity, reducing the formation of byproducts. Furthermore, immobilized enzymes are easily separated from the product and can be recycled and reused, aligning with green chemistry principles.[8][10]
Q4: Can the reaction be performed without a solvent? A4: Yes, solvent-free systems are often preferred for adipate esterification, particularly in enzymatic processes.[7] Operating without a solvent increases the concentration of reactants, which can enhance the reaction rate. It also simplifies product purification and reduces waste, making the process more environmentally friendly and cost-effective.[7]
Q5: How can I monitor the progress of the reaction? A5: A common and effective method for monitoring the progress of an esterification reaction is to measure the decrease in the concentration of the carboxylic acid. This is typically done by taking aliquots from the reaction mixture at various time points and performing an acid-base titration to determine the acid number.[11] This allows you to calculate the conversion of adipic acid over time.
Data Presentation: Optimized Reaction Conditions
The optimal conditions for adipate esterification vary significantly depending on the specific alcohol, catalyst, and reaction system used. The tables below summarize conditions reported in various studies.
Table 1: Enzymatic Esterification Conditions
| Adipate Ester Product | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Enzyme Load | Max Yield (%) | Reference |
| Oleyl Adipate | Oleyl Alcohol | Candida antarctica lipase B | Not Specified | 66.5 | 2.5% w/w | 95.7 | [12] |
| Bis(2-ethylbutyl) Adipate | 2-ethyl-1-butanol | Novozym 435 | 1.15 : 1 | 50 | 2.5% | >95% | [7] |
| Di-n-butyl Adipate | n-butanol | Novozym 435 | 2 : 1 | 55 | 50 mg | ~98% | [6] |
| Diethylhexyl Adipate (DEHA) | 2-ethylhexanol | Novozym 435 | 2.5 : 1 | 50 | 5% | 100 | [11] |
| Dimethyl Adipate | Methanol | Candida antarctica lipase B | 12 : 1 | 58.5 | 54 mg | 97.6 | [15] |
Table 2: Chemical Catalysis Conditions
| Adipate Ester Product | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature | Catalyst Load | Max Yield (%) | Reference |
| Dimethyl Adipate | Methanol | Amberlyst 15 | 15 : 1 | 50°C (323 K) | 7% w/w | >90% | [5] |
| Di-n-butyl Adipate | Butan-1-ol | Ionic Liquid | 4 : 1 | 80°C | 15 mol% | 99 | [13][14] |
| Di(2-ethylhexyl) Adipate | 2-ethylhexan-1-ol | Ionic Liquid | 4 : 1 | 80°C | 15 mol% | 99 | [13][14] |
| Poly(butylene adipate) | 1,4-Butanediol | Tetrabutyl titanate (TBT) | 2 : 1 (BD:AA) | 180-220°C | Not Specified | >90% | [16][17] |
| Diisooctyl Adipate (DOA) | Isooctanol | Titanium Adipate | 2.53 : 1 | 190.5°C | 0.4% | 94.2 | [18] |
Experimental Protocols
Protocol: Enzymatic Synthesis of Di(2-ethylhexyl) Adipate (DEHA) in a Solvent-Free System
This protocol is a generalized procedure based on common laboratory practices for lipase-catalyzed esterification.[7][11]
Materials and Equipment:
-
Adipic acid
-
2-ethylhexanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Three-necked round-bottom flask (250 mL)
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Heating mantle or oil bath with temperature controller
-
Thermometer or thermocouple
-
Vacuum pump and vacuum trap
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
Reactant Charging: To the 250 mL three-necked flask, add adipic acid and 2-ethylhexanol. A typical molar ratio is 1:2.5 (acid:alcohol).[11]
-
Catalyst Addition: Add the immobilized lipase, typically 2.5-5% of the total weight of the reactants.[7][11]
-
Reaction Setup: Assemble the flask with the mechanical stirrer and thermometer. Connect the third neck to a vacuum line with a trap to facilitate water removal.
-
Reaction Execution:
-
Begin stirring to ensure the mixture is homogeneous.
-
Heat the mixture to the desired temperature, typically 50°C.[7][11]
-
Once the target temperature is reached, apply a vacuum to the system to continuously remove the water produced during the reaction. This is crucial for driving the reaction to completion.[11]
-
Allow the reaction to proceed for 3-6 hours. Monitor the reaction progress by taking small samples periodically for acid number titration. The reaction is considered complete when the acid conversion reaches >99%.
-
-
Workup and Purification:
-
Once the reaction is complete, turn off the heat and vacuum and allow the mixture to cool slightly.
-
Recover the immobilized enzyme catalyst by filtration. The enzyme can be washed with a solvent (e.g., hexane), dried, and stored for reuse.
-
The filtrate contains the product (DEHA) and excess 2-ethylhexanol.
-
Remove the unreacted 2-ethylhexanol from the product using vacuum distillation or a rotary evaporator.[11]
-
-
Characterization: The final product, a clear and viscous liquid, can be characterized by techniques such as FTIR, NMR, and GC to confirm its identity and purity.
Mandatory Visualizations
// Connections reactants -> setup [color="#5F6368"]; catalyst -> setup [color="#5F6368"]; setup -> reaction [color="#5F6368"]; reaction -> water_removal [dir=both, label="Equilibrium Shift", color="#5F6368"]; reaction -> filtration [color="#5F6368"]; filtration -> washing [color="#5F6368"]; washing -> final_product [color="#5F6368"]; filtration -> catalyst [label="Recycle", style=dashed, color="#4285F4"]; } .dot Caption: Experimental workflow for adipate esterification.
// Invisible nodes for alignment subgraph { rank = same; q_rate; q_plateau; } } .dot Caption: Troubleshooting decision tree for low conversion.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. athabascau.ca [athabascau.ca]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2009066975A1 - A method for producing adipate ester - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. psasir.upm.edu.my [psasir.upm.edu.my]
- 13. mdpi.com [mdpi.com]
- 14. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization and Elucidation of Esterification between Adipic Acid and 1,4-Butane Diol -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 17. Synthesis and Characterization of Poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) Copolyester - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08443H [pubs.rsc.org]
Technical Support Center: Processing and Stability of Bis(2-butoxyethyl) adipate (DBEA)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis(2-butoxyethyl) adipate (B1204190) (DBEA).
Frequently Asked Questions (FAQs)
Q1: What is Bis(2-butoxyethyl) adipate (DBEA) and what are its primary applications?
A1: this compound (DBEA) is a diester of adipic acid and 2-butoxyethanol (B58217). It is primarily used as a plasticizer to increase the flexibility and durability of polymers, particularly in applications requiring good performance at low temperatures.
Q2: What are the main causes of DBEA degradation during processing?
A2: The primary causes of DBEA degradation during processing are hydrolysis and thermo-oxidative degradation. Hydrolysis is the breakdown of the ester bonds by water, which can be accelerated by acidic or basic conditions and high temperatures. Thermo-oxidative degradation occurs at elevated processing temperatures in the presence of oxygen.
Q3: What are the degradation products of DBEA?
A3: The main degradation products of DBEA through hydrolysis are adipic acid and 2-butoxyethanol. Thermo-oxidative degradation can lead to a more complex mixture of byproducts.
Q4: How can I prevent DBEA degradation during processing?
A4: To prevent degradation, it is crucial to minimize exposure to moisture, high temperatures, and oxygen. This can be achieved by thoroughly drying all materials before processing, maintaining the lowest possible processing temperature, and considering the use of antioxidants and hydrolysis stabilizers. Processing under a nitrogen atmosphere can also minimize oxidative degradation.[1]
Q5: What are the signs of DBEA degradation in my product?
A5: Signs of degradation can include yellowing or discoloration of the final product, a decrease in the material's viscosity (increase in melt flow index), and a reduction in mechanical properties such as flexibility and impact strength.[2] In some cases, the release of volatile byproducts may be noticeable.
Troubleshooting Guides
Issue 1: Yellowing or Discoloration of the Final Product
| Potential Cause | Recommended Action |
| Thermo-oxidative degradation | Lower the processing temperature to the minimum required for adequate melt flow.[1] Reduce the residence time of the material at high temperatures by increasing screw speed or optimizing the process cycle.[2] |
| Process under a nitrogen atmosphere to minimize exposure to oxygen.[1] | |
| Incorporate an appropriate antioxidant into the formulation. Phenolic antioxidants are commonly used for this purpose. | |
| Contamination | Ensure all processing equipment is thoroughly cleaned to remove any residues from previous batches that may catalyze degradation. |
Issue 2: Decreased Viscosity or Increased Melt Flow Index (MFI)
| Potential Cause | Recommended Action |
| Hydrolysis | Thoroughly dry all raw materials, including the polymer resin and any fillers, before processing to minimize moisture content. Polyesters are particularly susceptible to hydrolysis.[1] |
| Avoid acidic or basic additives that can catalyze hydrolysis. | |
| Consider incorporating a hydrolysis stabilizer, such as a carbodiimide-based additive, into the formulation. | |
| Thermal Degradation | Lower the processing temperature to reduce the rate of chain scission.[3] |
Issue 3: Reduced Mechanical Properties (e.g., Brittleness, Reduced Flexibility)
| Potential Cause | Recommended Action |
| Loss of Plasticizer | Ensure processing temperatures are not excessively high, which can lead to the volatilization of DBEA. |
| Degradation of Polymer or Plasticizer | Follow the recommendations for preventing thermo-oxidative degradation and hydrolysis as outlined above. |
| Verify the quality and stability of the incoming DBEA raw material. |
Quantitative Data on Adipate Ester Stability
Table 1: Estimated Hydrolysis Half-Life of a Structurally Similar Adipate Ester *
| pH | Half-Life |
| 7 | 294 days |
| 8 | 29 days |
*Data estimated for Bis(2-(2-butoxyethoxy)ethyl) adipate.[4] This suggests that hydrolysis is significantly accelerated under even mildly alkaline conditions.
Table 2: Thermal Stability of Adipate Plasticizers
| Plasticizer | Onset of Decomposition Temperature (°C) |
| Decyl butoxyethyl adipate | ~220 |
| Dioctyl phthalate (B1215562) (DOP) - Industrial Reference | ~199 |
*Data from thermogravimetric analysis (TGA).[5] This indicates that some adipate esters can have higher thermal stability than commonly used phthalate plasticizers.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of DBEA under various stress conditions. The goal is to achieve 5-20% degradation.[6]
1. Acid Hydrolysis:
-
Dissolve DBEA in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Heat the mixture at 60°C and monitor for degradation over time (e.g., 2, 4, 8, 24 hours) by HPLC. If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) or a higher temperature can be used.[6]
2. Base Hydrolysis:
-
Dissolve DBEA in a suitable solvent to a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH).
-
Keep the mixture at room temperature and monitor for degradation over time by HPLC. Basic hydrolysis is often faster than acidic hydrolysis.[6]
3. Oxidative Degradation:
-
Dissolve DBEA in a suitable solvent to a concentration of approximately 1 mg/mL.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature and monitor for degradation over time by HPLC.[7]
4. Thermal Degradation:
-
Place a sample of pure DBEA in a controlled temperature oven.
-
Heat the sample at a temperature below its boiling point but high enough to induce degradation (e.g., 180-200°C) and monitor over time.[5]
5. Photodegradation:
-
Expose a solution of DBEA (e.g., 1 mg/mL in a suitable solvent) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Monitor for degradation over time by HPLC.
Protocol 2: HPLC Analysis of DBEA and its Degradation Products
This method can be used to monitor the degradation of DBEA and quantify the parent compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, start with a 50:50 mixture and gradually increase the acetonitrile concentration. A small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) can be added to improve peak shape.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where DBEA has absorbance (e.g., around 210 nm).
-
Injection Volume: 10 µL.
-
Quantification: Use an external standard calibration curve of DBEA.
Protocol 3: GC-MS Analysis of Degradation Products (Adipic Acid and 2-Butoxyethanol)
This method is suitable for the identification and quantification of the primary hydrolysis products.
For 2-Butoxyethanol:
-
Column: A polar capillary column, such as one with a "free fatty acid phase" or a wax-based phase (e.g., Stabilwax).[9][10]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Headspace or direct liquid injection can be used. For headspace analysis, the sample is heated in a sealed vial to allow the volatile 2-butoxyethanol to partition into the gas phase, which is then injected.[10]
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to elute the compound.
-
Mass Spectrometer: Operate in full scan mode to identify the compound based on its mass spectrum. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity.
For Adipic Acid:
-
Derivatization: Adipic acid is not volatile and requires derivatization before GC-MS analysis. Silylation is a common method.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).[11]
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized adipic acid from other components. An example program starts at 70°C, ramps to 155°C, and then to 250°C.[11]
-
Mass Spectrometer: Operate in full scan mode for identification and SIM mode for quantification.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study of DBEA.
Caption: Logical relationship for troubleshooting DBEA degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. sudaochem.com [sudaochem.com]
- 3. What Is the Effect of Temperature on Plasticizer Performance?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 4. Bis(2-(2-butoxyethoxy)ethyl) adipate | C22H42O8 | CID 8836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. asianjpr.com [asianjpr.com]
- 8. Separation of Bis(2-hydroxyethyl) adipate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Improving the efficiency of solid-phase extraction for adipates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of solid-phase extraction (SPE) for adipate (B1204190) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of adipates, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete Elution: The elution solvent may not be strong enough to desorb the adipates from the SPE sorbent. | - Increase the volume of the elution solvent. - Use a stronger elution solvent. For reversed-phase SPE, this means a higher percentage of organic solvent. - Consider a different elution solvent with a higher affinity for the target adipates. |
| Analyte Breakthrough during Sample Loading: The flow rate may be too high, or the sorbent capacity might be exceeded. | - Decrease the sample loading flow rate to allow for adequate interaction between the adipates and the sorbent. - Reduce the sample volume or use an SPE cartridge with a larger sorbent mass. | |
| Improper pH of the Sample: The pH of the sample can affect the retention of certain adipates on the sorbent. | - Adjust the sample pH to ensure optimal retention. For reversed-phase SPE of neutral adipates, a neutral pH is generally suitable. | |
| Sorbent Bed Drying Out: If the sorbent bed dries out before sample loading, analyte retention can be compromised. | - Ensure the sorbent bed remains wetted after conditioning and equilibration steps. Do not let the cartridge run dry. | |
| Matrix Effects: Components in the sample matrix can interfere with the binding of adipates to the sorbent or co-elute with the analytes, causing ion suppression or enhancement in the final analysis. | - Optimize the wash step with a solvent that removes interferences without eluting the adipates. - Consider a different SPE sorbent with higher selectivity for adipates. - For fatty matrices, a preliminary liquid-liquid extraction or the use of a sorbent like Z-Sep may be necessary to remove lipids.[1][2] | |
| Poor Reproducibility | Inconsistent Flow Rates: Variations in flow rates during sample loading, washing, and elution can lead to inconsistent results. | - Use a vacuum manifold or a positive pressure processor to maintain consistent flow rates across all samples. |
| Variable Sample Pre-treatment: Inconsistencies in sample preparation steps can introduce variability. | - Ensure all samples are subjected to the same pre-treatment protocol, including pH adjustment and filtration. | |
| Batch-to-Batch Variability in SPE Cartridges: There can be slight differences between different lots of SPE cartridges. | - If possible, use cartridges from the same batch for a single analytical run. | |
| Contaminated Eluate | Insufficient Washing: The wash step may not be effectively removing all interfering compounds from the sample matrix. | - Increase the volume of the wash solvent. - Use a stronger wash solvent that does not elute the target adipates. |
| Co-elution of Matrix Components: Some matrix components may have similar chemical properties to the adipates and co-elute. | - Optimize the elution solvent to be more selective for the adipates. A gradient elution might be beneficial. - Consider using a different type of SPE sorbent with a different retention mechanism. | |
| Leaching from Labware: Plasticizers, including adipates, can leach from plastic labware, contaminating the sample. | - Use glass vials and syringes whenever possible. - Rinse all labware with a suitable solvent before use. |
Frequently Asked Questions (FAQs)
Q1: Which type of SPE sorbent is best for adipate extraction?
A1: The choice of sorbent depends on the sample matrix and the specific adipates being analyzed. For aqueous samples, reversed-phase sorbents like C18 and polymeric sorbents such as Oasis HLB are commonly used.[3][4][5] For complex matrices like ham sausage, an Oasis MAX cartridge, which has mixed-mode (reversed-phase and anion exchange) properties, has shown high extraction efficiency for a range of adipate plasticizers.[6][7]
Q2: What are the ideal conditioning and equilibration steps for adipate SPE?
A2: For reversed-phase sorbents like C18 or HLB, a typical conditioning step involves passing a few milliliters of a water-miscible organic solvent (e.g., methanol (B129727) or acetonitrile) through the cartridge. This is followed by an equilibration step with water or a buffer that matches the pH of your sample. It is crucial not to let the sorbent dry out between these steps and sample loading.
Q3: How can I minimize matrix effects when analyzing adipates in fatty food samples?
A3: Fatty matrices pose a significant challenge due to the co-extraction of lipids. To mitigate this, you can employ a pre-extraction step like liquid-liquid extraction with a non-polar solvent to remove the bulk of the fat. Alternatively, using specialized SPE sorbents designed for lipid removal, such as those containing zirconia-coated silica (B1680970) (e.g., Z-Sep), can be very effective.[1][2]
Q4: My adipate recovery is low. How do I troubleshoot this?
A4: Low recovery can be due to several factors. First, check for analyte breakthrough during the loading and wash steps by collecting these fractions and analyzing them. If adipates are found, your loading flow rate may be too high, or your wash solvent may be too strong. If no adipates are in the breakthrough fractions, the issue is likely incomplete elution. Try increasing the elution solvent volume or using a stronger solvent. Also, ensure your sample pH is optimized for retention.[8][9][10][11][12][13]
Q5: Can I reuse SPE cartridges for adipate analysis?
A5: It is generally not recommended to reuse SPE cartridges for trace analysis of adipates. Carryover from previous samples can lead to inaccurate results and poor reproducibility. Single-use cartridges ensure the highest level of accuracy and prevent cross-contamination.
Data Presentation
The following tables summarize quantitative data on the recovery of various adipates using different SPE methods and matrices.
Table 1: Recovery of Adipate Plasticizers from Ham Sausage using Oasis MAX SPE Cartridges [6][7]
| Adipate Plasticizer | Average Intraday Recovery (%) | Intraday %CV | Average Interday Recovery (%) | Interday %CV |
| Adipate 1 | 85.4 - 114.6 | 2.5 - 11.3 | 83.6 - 118.5 | 2.8 - 15.6 |
| Adipate 2 | 85.4 - 114.6 | 2.5 - 11.3 | 83.6 - 118.5 | 2.8 - 15.6 |
| Adipate 3 | 85.4 - 114.6 | 2.5 - 11.3 | 83.6 - 118.5 | 2.8 - 15.6 |
| Adipate 4 | 85.4 - 114.6 | 2.5 - 11.3 | 83.6 - 118.5 | 2.8 - 15.6 |
| Adipate 5 | 85.4 - 114.6 | 2.5 - 11.3 | 83.6 - 118.5 | 2.8 - 15.6 |
Table 2: Recovery of Di(2-ethylhexyl) Adipate (DEHA) from Water Samples using Chromabond® HLB Sorbent [3]
| Analyte | Matrix | Recovery (%) | Relative Standard Deviation (%) |
| DEHA | Tap Water | 75 - 112 | < 20 |
| DEHA | Waste Water | 75 - 112 | < 20 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Adipates from a Solid Matrix (e.g., Food Packaging) [14]
This protocol is adapted from methodologies for the analysis of plasticizers in food and packaging materials.
Materials and Reagents:
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
Oasis MAX SPE Cartridges
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Comminution: Cut the solid sample (e.g., plastic film) into small pieces (approximately 2x2 mm).
-
Solvent Extraction:
-
Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.
-
Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.
-
Vortex the vial for 5 minutes to facilitate the extraction of adipates into the solvent.
-
Centrifuge the vial to separate the solid material from the solvent extract.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the Oasis MAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant from the solvent extraction step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in deionized water to remove polar interferences.
-
Elution: Elute the retained adipates with 10 mL of a 1:1 (v/v) mixture of dichloromethane and n-hexane.
-
-
Post-SPE Processing:
-
Collect the eluate in a clean glass tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of hexane) for GC-MS analysis.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. specartridge.com [specartridge.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. chromacademy.com [chromacademy.com]
- 11. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 12. m.youtube.com [m.youtube.com]
- 13. silicycle.com [silicycle.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Adipates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of adipate (B1204190) esters.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of adipates and provides actionable solutions.
Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples
-
Possible Cause: Inconsistent matrix effects between different sample preparations or varying lots of the biological matrix. This can be due to fluctuations in endogenous components like phospholipids (B1166683) that interfere with adipate ionization.
-
Troubleshooting Steps:
-
Evaluate Matrix Variability: Analyze at least six different lots of blank matrix to assess the consistency of the matrix effect.
-
Optimize Sample Preparation: Focus on methods that effectively remove interfering components. For adipate analysis, techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are often more effective than simple protein precipitation (PPT).
-
Incorporate Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS that co-elutes with the target adipate analyte can effectively compensate for variations in matrix effects.[1][2] For the analysis of di(2-ethylhexyl) adipate (DEHA) metabolites in urine, stable isotope dilution was successfully applied for quantification.[2]
-
Refine Chromatographic Separation: Adjust the LC gradient, mobile phase composition, or column chemistry to separate the adipate analytes from the regions where matrix components elute and cause ion suppression.
-
Issue 2: Low Signal Intensity or Complete Signal Loss for Adipate Analytes
-
Possible Cause: Significant ion suppression caused by co-eluting matrix components, particularly phospholipids in biological samples.
-
Troubleshooting Steps:
-
Identify Ion Suppression Zones: Use a post-column infusion experiment to pinpoint the retention times where ion suppression is most severe.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method. For complex matrices, consider advanced techniques like online turbulent flow chromatography for matrix depletion.[2][3]
-
Chromatographic Optimization: Modify the LC method to shift the elution of your adipate analyte away from the suppression zones.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[4]
-
Check Instrument Parameters: Ensure that the ion source settings (e.g., temperature, gas flows) are optimal for the ionization of adipate esters.
-
Issue 3: Inaccurate Quantification and Non-Linear Calibration Curves
-
Possible Cause: Matrix effects are impacting the ionization efficiency of the adipate analytes differently at various concentration levels.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[1]
-
Employ a Suitable Internal Standard: A stable isotope-labeled internal standard is the preferred choice to correct for matrix-induced variations in signal response.
-
Verify Extraction Recovery: Ensure that the extraction recovery of the adipate analytes is consistent and reproducible across the concentration range.
-
Investigate Different Ionization Sources: If available, compare the performance of Electrospray Ionization (ESI) with Atmospheric Pressure Chemical Ionization (APCI), as APCI can sometimes be less susceptible to matrix effects for certain compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS/MS analysis of adipates?
A1: The "matrix" refers to all the components in a sample apart from the analyte of interest (in this case, adipates).[4] These components can include proteins, lipids, salts, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of the adipate analytes in the mass spectrometer's ion source.[1][4] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement), both of which can compromise the accuracy, precision, and sensitivity of your quantitative results.[1]
Q2: What are the most common sources of matrix effects in adipate analysis?
A2: In biological samples such as plasma, serum, and urine, phospholipids are a primary cause of matrix effects.[5] For food samples, fats, sugars, and other food components can be major sources of interference. In the analysis of plastics or packaging materials, other additives and polymer components can co-extract and cause matrix effects.
Q3: How can I assess the presence and magnitude of matrix effects in my adipate assay?
A3: There are two primary methods for evaluating matrix effects:
-
Post-Column Infusion (Qualitative Assessment): In this method, a standard solution of the adipate analyte is continuously infused into the mass spectrometer after the LC column. A blank, extracted matrix sample is then injected. Any dips or peaks in the constant baseline signal of the adipate indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike (Quantitative Assessment): This method involves comparing the response of an adipate analyte spiked into an extracted blank matrix with the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the degree of ion suppression or enhancement.
Q4: What are the most effective sample preparation techniques to minimize matrix effects for adipates?
A4: The choice of sample preparation technique depends on the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing interfering matrix components, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT in removing highly polar interferences like salts and some phospholipids.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can significantly reduce matrix effects. For adipate plasticizers in ham sausage, an Oasis MAX SPE cartridge demonstrated high extraction efficiency.[6] Online SPE methods, such as turbulent flow chromatography, have also been successfully used for the analysis of DEHA metabolites in urine.[2][3]
Q5: How can chromatographic conditions be optimized to reduce matrix effects for adipate analysis?
A5: Optimizing the chromatographic separation is a crucial step in minimizing matrix effects. The goal is to separate the elution of the adipate analytes from the co-eluting matrix components that cause ion suppression or enhancement.[1] This can be achieved by:
-
Adjusting the mobile phase gradient: A shallower gradient can improve the resolution between analytes and interferences.
-
Modifying the mobile phase pH: Altering the pH can change the retention behavior of both the adipates and interfering compounds.
-
Using a different stationary phase: Columns with different chemistries (e.g., C18, HILIC) can provide alternative selectivity.
Q6: When should I use a stable isotope-labeled internal standard (SIL-IS) for adipate analysis?
A6: It is highly recommended to use a SIL-IS whenever accurate and precise quantification of adipates is required, especially in complex matrices. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects.[1] This allows for reliable correction of signal variations, leading to more accurate results. The use of stable isotope dilution has been demonstrated to be effective for the quantification of DEHA metabolites.[2]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the adipate analyte at low, medium, and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix using your established sample preparation protocol. Spike the adipate analyte at the same low, medium, and high concentrations into the final extracted matrix.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas of the adipate analyte.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Post-Extraction Spike) / (Peak Area of Analyte in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor: If an internal standard is used, calculate the MF for both the analyte and the IS and then determine the IS-normalized MF.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Adipates in a Fatty Food Matrix (e.g., Ham Sausage)
This protocol is adapted from a validated GC/MS method and can be modified for LC-MS/MS analysis.[6]
-
Sample Homogenization: Homogenize the ham sausage sample.
-
Liquid Extraction:
-
Weigh a portion of the homogenized sample.
-
Perform a liquid extraction using an appropriate organic solvent (e.g., hexane/isopropanol).
-
Vortex and centrifuge the sample.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent suitable for SPE loading.
-
-
SPE Cleanup:
-
Condition an Oasis MAX SPE cartridge with the appropriate solvents.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the adipate analytes with a suitable elution solvent.
-
-
Final Preparation: Evaporate the eluate and reconstitute in the LC-MS/MS mobile phase for analysis.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Adipate Analysis
| Sample Preparation Technique | Matrix | Analyte | Extraction Efficiency/Recovery | Comments | Reference |
| Online-SPE-LC-MS/MS | Human Urine | DEHA Metabolites | Not specified, but method proven appropriate for biomonitoring | Effective for matrix depletion and analyte enrichment. | [2] |
| Steam Distillation and Extraction | Plasma and Beverages | Phthalate and Adipate Esters | 90.2% to 134.4% | Aims to lower blank values from environmental contamination. | [7] |
| Online Turbulent Flow Chromatography-LC-MS/MS | Foodstuffs, Face Masks, Indoor Air | Phthalates, Adipates, Citrates, OPEs | 50% to 125% | Fast analytical method with on-line purification. | [3] |
| Solid-Phase Extraction (Oasis MAX) | Ham Sausage | Adipate Plasticizers | 85.7% to 106% | Accurate and precise method for a complex fatty matrix. | [6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Bis(2-butoxyethyl) adipate vs. DEHP Plasticizers: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive, data-supported comparison between Bis(2-butoxyethyl) adipate (B1204190) (DBEA) and Di(2-ethylhexyl) phthalate (B1215562) (DEHP), two plasticizers used in the formulation of polymers. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their properties, performance, and toxicological profiles to inform material selection in sensitive applications.
Introduction and Chemical Overview
The selection of a plasticizer is critical in defining the physical properties, performance, and safety of polymeric materials, particularly in the medical, pharmaceutical, and food contact sectors. For decades, Di(2-ethylhexyl) phthalate (DEHP), a phthalate ester, has been the industry standard for plasticizing polyvinyl chloride (PVC) due to its excellent performance and cost-effectiveness.[1] However, significant concerns regarding its toxicological profile, particularly its classification as an endocrine-disrupting chemical (EDC), have prompted a shift towards safer alternatives.
Bis(2-butoxyethyl) adipate (DBEA), an aliphatic dicarboxylic acid ester, is one such alternative. This guide compares these two compounds on key physicochemical, performance, and toxicological parameters based on available scientific data.
Physicochemical Properties
The fundamental chemical and physical properties of a plasticizer influence its compatibility with polymers, its processing characteristics, and its permanence within the material matrix. A comparison of the key properties of DBEA and DEHP is summarized below.
| Property | This compound (DBEA) | Di(2-ethylhexyl) phthalate (DEHP) |
| CAS Number | 141-18-4[1][2] | 117-81-7 |
| Chemical Family | Adipate Ester | Phthalate Ester |
| Molecular Formula | C₁₈H₃₄O₆[1] | C₂₄H₃₈O₄ |
| Molecular Weight | 346.46 g/mol [1] | 390.56 g/mol |
| Appearance | Colorless to pale yellow liquid[2] | Colorless, viscous liquid |
| Boiling Point | 217 °C @ 11 mmHg[1] | ~384 °C |
| Density | ~1.00 g/cm³ @ 20 °C[1] | ~0.986 g/cm³ @ 20 °C |
| Water Solubility | 101 mg/L @ 20 °C[1] | Insoluble |
| LogP | 3.78[1] | ~7.5 |
Comparative Performance Analysis
Plasticizing Efficiency
DEHP is known for its excellent all-around performance as a plasticizer for PVC.[1] DBEA is also utilized as a plasticizer for PVC and its copolymers, valued for enhancing flexibility and durability.[1][2] However, direct, publicly available quantitative studies comparing their plasticizing efficiency (e.g., Shore hardness, tensile strength, elongation at break) under identical conditions are limited. The lower molecular weight of DBEA may suggest different performance characteristics compared to DEHP.
Migration and Leaching
A critical performance parameter for plasticizers in sensitive applications is their tendency to migrate or leach out of the polymer matrix. DEHP, being non-covalently bound, is well-documented to leach from PVC into contact fluids, a process influenced by temperature, lipophilicity of the fluid, and contact time. This leaching is a primary health concern.
Toxicological Profile: A Key Differentiator
The most significant divergence between DBEA and DEHP lies in their toxicological profiles.
DEHP: A Well-Characterized Endocrine Disruptor
DEHP is classified as a substance of very high concern and is known for its reproductive toxicity.[3] Its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), is a potent endocrine disruptor with a well-documented anti-androgenic mechanism of action.[4]
Key Toxicological Endpoints for DEHP:
-
Endocrine Disruption: Acts as an anti-androgen by interfering with testosterone (B1683101) synthesis and antagonizing the androgen receptor (AR).[3] It can also activate estrogen receptors (ERs).[3]
-
Reproductive Toxicity: Exposure is linked to testicular atrophy, reduced sperm count, and developmental abnormalities of the male reproductive tract, such as hypospadias.[4]
-
Other Effects: DEHP has been associated with effects on the nervous system and may interfere with various signaling pathways, including those involving PPARs and insulin.
This compound (DBEA)
The publicly available toxicological data for DBEA is significantly less extensive than for DEHP.
-
Acute Toxicity: An intraperitoneal LD50 in rats has been reported as 600 mg/kg, indicating moderate acute toxicity via this specific route of exposure.[1][5]
-
Endocrine Disruption: A 2024 assessment by the European Chemicals Agency (ECHA) concluded that DBEA is unlikely to present a significant hazard for endocrine disruption, carcinogenicity, mutagenicity, or reproductive toxicity.[6]
-
Environmental Toxicity: The same ECHA assessment noted potential aquatic toxicity risks, recommending compliance checks to ensure adequate environmental risk management.[6]
The disparity in available data underscores the need for further research into the long-term toxicological profile of DBEA, though current assessments suggest a more favorable profile compared to DEHP.
Visualization of Key Pathways and Workflows
Logical Workflow for Plasticizer Comparison
The following diagram illustrates a structured approach for the comparative evaluation of plasticizers.
DEHP Anti-Androgenic Signaling Pathway
This diagram illustrates a simplified mechanism by which DEHP and its metabolite MEHP interfere with androgen signaling in a target cell, such as a Leydig cell.
Experimental Protocols: Quantifying Plasticizer Migration
To provide actionable data for comparison, standardized experimental protocols are essential. Below is a detailed methodology for assessing plasticizer migration from a polymer matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Migration Testing via Solvent Extraction and GC-MS
Objective: To quantify the amount of plasticizer (DBEA or DEHP) that leaches from a PVC sample into a selected food or drug simulant.
Materials:
-
PVC samples plasticized with a known concentration of DBEA or DEHP.
-
Simulant fluid (e.g., 50% ethanol/water for aqueous products, olive oil for fatty products).
-
High-purity solvents (e.g., hexane, dichloromethane).
-
Internal standard (e.g., a deuterated analog like DEHP-d4).
-
Calibrant standards of DBEA and DEHP.
-
Clean, inert glassware.
-
Incubator or temperature-controlled bath.
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
Methodology:
-
Sample Preparation: Cut the plasticized PVC material into standardized pieces (e.g., 2 cm x 2 cm) to ensure a consistent surface-area-to-volume ratio. Record the precise weight of the samples.
-
Leaching/Incubation: Place a known weight of the PVC sample into a glass vial. Add a specified volume of the pre-heated simulant fluid, ensuring the sample is fully submerged. Seal the vial.
-
Incubate the samples under controlled conditions that simulate the intended use (e.g., 40°C for 10 days).
-
Extraction: After incubation, remove the PVC sample. Spike the simulant fluid with a known concentration of the internal standard.
-
Perform a liquid-liquid extraction. For aqueous simulants, add hexane, vortex vigorously, and allow the layers to separate. For oil simulants, a solvent partitioning and cleanup step (e.g., Solid Phase Extraction) may be necessary.
-
Carefully collect the organic (hexane) layer containing the leached plasticizer and internal standard. Concentrate the extract to a final volume of 1 mL.
-
GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.
-
Gas Chromatograph: Separates the components of the extract based on their boiling points and affinity for the GC column.
-
Mass Spectrometer: Identifies and quantifies the plasticizer and internal standard based on their unique mass fragmentation patterns.
-
-
Quantification: Generate a calibration curve by analyzing known concentrations of DBEA and DEHP standards. Use the ratio of the plasticizer peak area to the internal standard peak area to calculate the concentration of the leached plasticizer in the simulant.
Experimental Workflow Diagram
Conclusion
This comparative analysis reveals a clear trade-off between the well-characterized performance of DEHP and the significant toxicological concerns it presents. This compound (DBEA) emerges as an alternative with a more favorable toxicological profile based on current assessments, particularly regarding endocrine disruption.[6]
However, significant data gaps remain for DBEA in terms of direct, comparative performance and migration studies against DEHP. For researchers and developers, the choice involves balancing the established risks of DEHP against the lesser-known performance characteristics of DBEA. This guide underscores the critical need for further head-to-head experimental studies to fully validate the suitability of DBEA as a high-performance, safer alternative in sensitive applications.
References
- 1. This compound CAS#: 141-18-4 [m.chemicalbook.com]
- 2. CAS 141-18-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Frontiers | The potential mechanisms underlying phthalate-induced hypospadias: a systematic review of rodent model studies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. useforesight.io [useforesight.io]
Adipate Esters vs. Phthalate Plasticizers: A Comprehensive Performance Comparison
For researchers, scientists, and drug development professionals, the selection of plasticizers is a critical decision that extends beyond achieving desired material flexibility. This guide provides an objective comparison of the performance of adipate (B1204190) esters and phthalate (B1215562) plasticizers, supported by experimental data, to inform material selection in sensitive applications.
The primary distinction between adipate and phthalate plasticizers lies in their toxicological profiles and, consequently, their regulatory status. Phthalates, particularly low-molecular-weight ortho-phthalates like Di(2-ethylhexyl) phthalate (DEHP), have faced increasing scrutiny and regulatory restrictions due to their classification as endocrine disruptors and reproductive toxicants.[1] This has propelled adipate esters, such as Di(2-ethylhexyl) adipate (DEHA or DOA), to the forefront as safer alternatives, especially in medical devices, pharmaceutical packaging, and other applications with a high potential for human contact.[2] While both classes of compounds effectively impart flexibility to polymers like polyvinyl chloride (PVC), their performance characteristics exhibit notable differences.
Quantitative Performance Comparison
The following tables summarize key performance data for adipate and phthalate plasticizers based on available experimental results. It is important to note that direct comparative data under identical conditions can be limited, and performance can vary based on the specific ester, concentration, and polymer formulation.
Mechanical Properties of Plasticized PVC
The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of a polymer. This is quantified by measuring properties such as tensile strength, elongation at break, and hardness.
| Property | Adipate Esters (e.g., DEHA/DOA) | Phthalate Esters (e.g., DEHP/DOP) |
| Tensile Strength (MPa) | Generally lower to comparable | Generally higher to comparable |
| Elongation at Break (%) | Generally higher, indicating greater flexibility | Generally lower than adipates |
| Shore A Hardness | Generally lower, indicating a softer material | Generally higher, indicating a harder material |
Note: The exact values can vary significantly depending on the plasticizer concentration and specific test conditions.
Thermal Properties
Thermal stability and performance at low temperatures are crucial for many applications. The glass transition temperature (Tg) is a key indicator of a plasticizer's efficiency in imparting flexibility, with a lower Tg indicating better low-temperature performance.
| Property | Adipate Esters (e.g., DEHA/DOA) | Phthalate Esters (e.g., DEHP/DOP) |
| Glass Transition Temperature (Tg) of Plasticized PVC | Lower Tg, indicating superior low-temperature flexibility | Higher Tg compared to adipates |
| Thermal Stability (TGA) | Good thermal stability, with some studies showing improvement over DOP.[1] | Variable, with some lower molecular weight phthalates being more volatile.[1] |
Migration Resistance
Plasticizer migration, or leaching, is a critical concern, particularly in medical and food-contact applications. Migration can lead to contamination of the surrounding environment and a loss of the plastic's flexibility.
| Property | Adipate Esters (e.g., DEHA/DOA) | Phthalate Esters (e.g., DEHP/DOP) |
| Migration in Aqueous Solutions | Generally lower migration | Higher migration, especially for lower molecular weight phthalates |
| Migration in Lipidic/Organic Solvents | Can be higher due to their aliphatic nature | Generally lower than in aqueous solutions, but still significant |
| Volatility | Higher molecular weight adipates are less volatile. | Lower molecular weight phthalates can be more volatile.[1] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for key experiments used to evaluate plasticizer performance.
Tensile Properties (ASTM D882)
This method determines the tensile strength and elongation at break of thin plastic sheeting.
-
Specimen Preparation: Thin films of PVC plasticized with the test compound are prepared, typically by solvent casting or extrusion. The plasticizer concentration is usually in the range of 30-50 parts per hundred resin (phr). Specimens are cut into a uniform dumbbell or rectangular shape.
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force.
-
Procedure:
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen ruptures.
-
Record the force and elongation throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in length that the material undergoes before rupturing.
-
Thermal Properties (DSC and TGA)
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) is used to assess thermal stability.
-
DSC (for Glass Transition Temperature):
-
A small, weighed sample of the plasticized PVC is placed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step change in the heat flow curve.
-
-
TGA (for Thermal Stability):
-
A weighed sample of the plasticized PVC is placed in a TGA furnace.
-
The sample is heated at a constant rate in a controlled atmosphere.
-
The weight of the sample is continuously monitored as a function of temperature. The temperature at which significant weight loss occurs indicates the onset of thermal degradation.
-
Migration Resistance (ASTM D1239 - Extraction by Chemicals)
This method measures the weight loss of a plastic film after immersion in a specific chemical, indicating the amount of plasticizer or other components that have leached out.
-
Specimen Preparation: Cut the plasticized PVC film into specimens of a defined size (e.g., 50 mm x 50 mm).
-
Procedure:
-
Weigh the conditioned specimens accurately.
-
Immerse the specimens in the test liquid (e.g., n-hexane to simulate oily contact, or a soap solution) in a sealed container.
-
Maintain the container at a specified temperature for a set duration (e.g., 24 hours at 25°C).
-
Remove the specimens from the liquid, gently wipe them dry, and re-weigh them.
-
-
Data Analysis: The percentage of weight loss is calculated, which represents the amount of extractable components (primarily the plasticizer) that have migrated into the solvent.
Visualizing the Comparison and Evaluation Process
The following diagrams illustrate the logical relationships in performance comparison and a typical workflow for evaluating plasticizers.
Conclusion
The choice between adipate and phthalate plasticizers is a multifaceted decision that requires a thorough evaluation of performance, safety, and regulatory considerations. Adipate esters present a compelling alternative to traditional phthalates, offering a superior safety profile and enhanced low-temperature flexibility. While phthalates may exhibit higher plasticizing efficiency at room temperature, their associated health concerns often outweigh this benefit in sensitive applications. For researchers and professionals in drug development and medical device manufacturing, the lower toxicity and reduced migration potential of adipates make them a more prudent choice for ensuring product safety and regulatory compliance. The experimental protocols and comparative data provided in this guide serve as a foundational resource for making informed decisions in material selection.
References
The Cold Hard Facts: Adipates vs. Phthalates in Low-Temperature PVC Flexibility
A Comparative Guide for Researchers and Material Scientists
The performance of Polyvinyl Chloride (PVC) in low-temperature environments is critically dependent on the choice of plasticizer. For applications demanding flexibility in cold conditions, the selection between adipate (B1204190) and phthalate (B1215562) plasticizers is a pivotal decision. This guide provides an objective comparison of their performance, supported by experimental data, to inform material selection for researchers, scientists, and drug development professionals.
Executive Summary
Adipate plasticizers, such as dioctyl adipate (DOA), generally exhibit superior low-temperature flexibility compared to common phthalate plasticizers like dioctyl phthalate (DOP) and di(2-ethylhexyl) phthalate (DEHP). This enhanced performance is primarily attributed to the lower glass transition temperature (Tg) and brittleness temperature imparted by adipates to the PVC matrix. While phthalates offer a good balance of properties and are widely used, adipates are the preferred choice for applications where maintaining flexibility at sub-zero temperatures is a primary concern.
Quantitative Performance Comparison
The following table summarizes key performance indicators for PVC plasticized with adipates versus phthalates, based on a compilation of experimental data. The values represent typical ranges and can vary based on the specific plasticizer, concentration, and test conditions.
| Property | PVC with Adipate (DOA) | PVC with Phthalate (DOP/DEHP) | Test Method |
| Glass Transition Temperature (Tg) | -40°C to -50°C | -20°C to -40°C | ASTM D3418 / ISO 11357-2 |
| Brittleness Temperature (Tb) | -45°C to -70°C[1] | -15°C to -30°C[1] | ASTM D746 / ISO 974 |
| Torsional Stiffness (Gehman) | Lower stiffness at low temperatures | Higher stiffness at low temperatures | ASTM D1053 / ISO 1432 |
| 100% Modulus | Lower | Higher | ASTM D412 / ISO 37 |
Key Observations:
-
Glass Transition Temperature (Tg): Adipate-plasticized PVC consistently demonstrates a lower Tg, indicating that it transitions from a rigid, glassy state to a more flexible, rubbery state at significantly lower temperatures than its phthalate-plasticized counterpart.[2][3][4]
-
Brittleness Temperature (Tb): The brittleness temperature, the point at which the material fractures upon impact, is substantially lower for PVC containing adipates. This is a critical parameter for applications where impact resistance in cold environments is necessary.[1]
-
Torsional Stiffness: Adipates impart lower torsional stiffness to PVC at low temperatures, meaning the material remains more pliable and less resistant to twisting or bending forces.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.
Methodology (based on ASTM D3418):
-
Sample Preparation: A small sample (typically 5-10 mg) of the plasticized PVC is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen).
-
Thermal Cycle:
-
The sample is cooled to a temperature well below the expected Tg (e.g., -100°C).
-
The sample is then heated at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above the Tg (e.g., 50°C).
-
-
Data Analysis: The glass transition temperature is determined from the resulting thermogram, typically as the midpoint of the step transition in the heat flow curve.
Brittleness Temperature by Impact
Principle: This test determines the temperature at which a plastic specimen exhibits brittle failure under specified impact conditions.
Methodology (based on ASTM D746):
-
Sample Preparation: Standardized specimens of the plasticized PVC are prepared by molding or cutting from a sheet.
-
Apparatus: A specialized impact tester equipped with a striking arm and a temperature-controlled bath is used.
-
Procedure:
-
The specimens are clamped into a holder and immersed in the refrigerated bath.
-
The bath is cooled to a predetermined temperature.
-
After a specified conditioning time, the striking arm is released, impacting each specimen.
-
The temperature is incrementally lowered, and the test is repeated until a temperature is found at which a certain percentage of specimens (typically 50%) fail by fracturing. This temperature is reported as the brittleness temperature.[5]
-
Logical Relationship and Experimental Workflow
The selection of a plasticizer directly influences the low-temperature performance of PVC. The following diagrams illustrate the logical relationship and the experimental workflow for evaluating this critical property.
Caption: Logical flow from plasticizer choice to PVC low-temperature flexibility.
Caption: Workflow for evaluating low-temperature flexibility of plasticized PVC.
Conclusion
For applications requiring sustained flexibility and durability at low temperatures, adipate plasticizers offer a distinct advantage over traditional phthalates. The lower glass transition and brittleness temperatures imparted by adipates translate to superior performance in cold environments. While phthalates remain a viable and cost-effective option for a wide range of applications, a thorough evaluation of the low-temperature requirements is crucial for optimal material selection. This guide provides the foundational data and experimental context to support informed decisions in the development of high-performance PVC formulations.
References
A Comparative Analysis of the Toxicological Profiles of Adipates and Phthalates
For Researchers, Scientists, and Drug Development Professionals
The selection of excipients and plasticizers in pharmaceutical formulations and medical devices is a critical decision, with the toxicological profile of these agents being of paramount importance. This guide provides a detailed, evidence-based comparison of the toxicity profiles of two commonly used classes of plasticizers: adipates and phthalates. By presenting quantitative data, detailed experimental methodologies, and visual representations of toxicological pathways, this document aims to equip researchers with the necessary information to make informed decisions in drug development and material science.
Executive Summary
Phthalates, particularly compounds like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), have been the subject of extensive toxicological research and regulatory scrutiny due to their endocrine-disrupting properties and potential for reproductive and developmental toxicity. In contrast, adipates, such as Di(2-ethylhexyl) adipate (B1204190) (DEHA), are often considered safer alternatives, exhibiting a generally lower toxicity profile across various endpoints. This guide delves into the specifics of these differences, providing a clear, data-driven comparison to aid in the selection of the most appropriate plasticizer for a given application.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative toxicological data for representative adipates and phthalates, facilitating a direct comparison of their toxicity profiles.
Table 1: Acute Toxicity Data
| Compound | Chemical Class | LD50 (Oral, Rat) | Source |
| Di(2-ethylhexyl) adipate (DEHA) | Adipate | >5000 mg/kg | [1][2] |
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate | ~30,000 mg/kg | [3] |
| Diisononyl phthalate (DINP) | Phthalate | >10,000 mg/kg | [4][5] |
Table 2: Reproductive and Developmental Toxicity Data
| Compound | Endpoint | NOAEL (No-Observed-Adverse-Effect Level) | Species | Source |
| Di(2-ethylhexyl) adipate (DEHA) | Developmental Toxicity | 200 mg/kg/day | Rat | |
| Di(2-ethylhexyl) phthalate (DEHP) | Reproductive Malformations (F1 & F2) | 4.8 mg/kg/day | Rat | [6][7][8] |
| Diisononyl phthalate (DINP) | Reproductive Effects | 275 mg/kg bw/d | Mouse | [5] |
| Di-n-butyl phthalate (DBP) | Developmental Toxicity | 50 mg/kg/day | Rat | [9] |
Table 3: Carcinogenicity Classification (IARC)
| Compound | Chemical Class | IARC Classification | Rationale | Source |
| Di(2-ethylhexyl) adipate (DEHA) | Adipate | Group 3 (Not classifiable as to its carcinogenicity to humans) | Inadequate evidence in humans and limited or inadequate evidence in experimental animals. | |
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate | Group 2B (Possibly carcinogenic to humans) | Sufficient evidence in experimental animals for the carcinogenicity of DEHP. | [10][11][12] |
| Diisononyl phthalate (DINP) | Phthalate | Not classified by IARC | Data are insufficient to make a determination. |
Experimental Protocols
The toxicological data presented in this guide are derived from standardized and validated experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these methodologies is crucial for interpreting the data accurately.
Acute Oral Toxicity Testing (OECD Guidelines 423 & 425)
Acute oral toxicity is typically determined using methods like the Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425).[3][13][14] These methods aim to determine the median lethal dose (LD50), which is the dose of a substance that is lethal to 50% of the test animals.
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.
-
Procedure: A stepwise procedure is employed where a small group of animals (usually 3) is dosed at a specific level. The outcome (mortality or survival) determines the dose for the next group. This continues until the LD50 can be estimated with a certain level of confidence.
-
Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight changes and any pathological findings at necropsy are recorded.
Reproductive and Developmental Toxicity Screening (OECD Guideline 422 & Continuous Breeding Studies)
To assess the potential for a substance to interfere with reproduction and development, multigenerational studies are often conducted. The "Reproductive Assessment by Continuous Breeding" (RACB) protocol is a comprehensive design for this purpose.[15][16][17][18][19]
-
Test Animals: Rats or mice are commonly used.
-
Procedure: The parental generation (F0) is exposed to the test substance in their diet or drinking water. These animals are then bred to produce the first filial (F1) generation. The F1 generation continues to be exposed and is subsequently bred to produce the F2 generation.
-
Endpoints: A wide range of reproductive and developmental endpoints are evaluated, including fertility, gestation length, litter size, pup survival, birth weight, and the presence of any malformations.[6][8] The anogenital distance in male pups is a sensitive marker for anti-androgenic effects.
Uterotrophic Assay (OECD Guideline 440)
The uterotrophic assay is a short-term in vivo screening test to identify substances with estrogenic activity.[20][21][22][23][24]
-
Test Animals: Immature or ovariectomized adult female rats or mice are used. The removal of the ovaries in adult animals eliminates the influence of endogenous estrogens.
-
Procedure: The test substance is administered daily for three consecutive days. A known estrogen, such as ethinyl estradiol, is used as a positive control.
-
Endpoint: The primary endpoint is a statistically significant increase in the weight of the uterus (both wet and blotted) in the treated groups compared to the vehicle control group.
Signaling Pathways and Mechanisms of Toxicity
The differing toxicity profiles of adipates and phthalates can be attributed to their distinct interactions with biological signaling pathways.
Phthalate-Induced Endocrine Disruption
Phthalates are well-documented endocrine-disrupting chemicals (EDCs) that can interfere with the normal functioning of the endocrine system through various mechanisms.
As depicted in the diagram, phthalates can enter cells and bind to various nuclear receptors, including the estrogen receptor (ER), androgen receptor (AR), aryl hydrocarbon receptor (AhR), and peroxisome proliferator-activated receptor gamma (PPARγ).[25][26][27][28][29] This binding can either mimic or block the action of natural hormones, leading to altered gene expression and subsequent adverse effects such as reproductive and developmental toxicity, and potentially carcinogenesis.
Adipate Metabolism and Toxicity
In contrast to phthalates, adipates like DEHA do not exhibit significant endocrine-disrupting activity. Their toxicity is generally associated with different, less specific mechanisms.
Adipates are primarily metabolized through hydrolysis to their corresponding monoesters and alcohols, which are then further metabolized and excreted. At high doses, DEHA has been shown to cause liver effects, such as increased organ weight, and developmental toxicity, including postnatal death in animal studies.[30] However, it does not demonstrate the anti-androgenic effects characteristic of many phthalates.
Conclusion
The available toxicological data strongly indicate that adipates, such as DEHA, possess a more favorable safety profile compared to many commonly used phthalates like DEHP and DBP. Phthalates are associated with significant concerns regarding endocrine disruption, reproductive and developmental toxicity, and potential carcinogenicity. While adipates are not entirely devoid of toxicity, their adverse effects are generally observed at much higher doses and do not typically involve the disruption of hormonal signaling pathways.
For researchers and professionals in drug development and material science, this comparative analysis underscores the importance of considering the long-term toxicological implications of plasticizer selection. The data presented here support the consideration of adipates as safer alternatives to phthalates in applications where patient safety and biocompatibility are of utmost concern. Further research into the long-term effects of adipate exposure in humans is warranted to continue to build upon this body of knowledge.
References
- 1. lovibond.com [lovibond.com]
- 2. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. redox.com [redox.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Reproductive and developmental toxicity in F1 Sprague-Dawley male rats exposed to di-n-butyl phthalate in utero and during lactation and determination of its NOAEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Di(2-Ethylhexyl)Phthalate (DEHP) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 11. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. Reproductive Toxicity Testing by Continuous Breeding Test Protocol in Swiss (CD-1) Mice, | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 16. Reproductive toxicity assessment by continuous breeding in Sprague-Dawley rats: a comparison of two study designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. Abstract for RACB89056 [ntp.niehs.nih.gov]
- 19. ecetoc.org [ecetoc.org]
- 20. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. researchmap.jp [researchmap.jp]
- 23. policycommons.net [policycommons.net]
- 24. epa.gov [epa.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 29. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Di(2-ethylhexyl) adipate (DEHA) induced developmental toxicity but not antiandrogenic effects in pre- and postnatally exposed Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and UPLC-MS/MS Methods for Adipate Quantification in Serum
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of adipate (B1204190) esters in human serum, the choice of analytical methodology is critical. This guide provides an objective comparison of two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The performance of a validated GC-MS method for the simultaneous determination of various adipate esters in serum is compared with a validated UPLC-MS/MS method for the analysis of adipate metabolites. This comparison is supported by experimental data to aid in the selection of the most suitable method for specific research needs.
Method Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following tables summarize the quantitative performance of a validated GC-MS method for several adipate esters in human serum and a validated UPLC-MS/MS method for adipate metabolites.
Table 1: Performance Characteristics of a Validated GC-MS Method for Adipate Esters in Human Serum [1][2]
| Parameter | Diethyl Adipate | Dibutyl Adipate | Diisobutyl Adipate | Bis(2-butoxyethyl) Adipate | Di-2-ethylhexyl Adipate |
| Linearity (Correlation Coefficient, r) | >0.98 | >0.98 | >0.98 | >0.98 | >0.98 |
| Intra-day Precision (CV%) | 4.9 - 13.3 | 4.9 - 13.3 | 4.9 - 13.3 | 4.9 - 13.3 | 4.9 - 13.3 |
| Inter-day Precision (CV%) | 5.2 - 13.4 | 5.2 - 13.4 | 5.2 - 13.4 | 5.2 - 13.4 | 5.2 - 13.4 |
| Intra-day Accuracy (%) | 91.4 - 108.4 | 91.4 - 108.4 | 91.4 - 108.4 | 91.4 - 108.4 | 91.4 - 108.4 |
| Inter-day Accuracy (%) | 91.0 - 110.2 | 91.0 - 110.2 | 91.0 - 110.2 | 91.0 - 110.2 | 91.0 - 110.2 |
| Limit of Detection (LOD) (ng/mL) | 0.7 - 4.5 | 0.7 - 4.5 | 0.7 - 4.5 | 0.7 - 4.5 | 0.7 - 4.5 |
| Extraction Efficiency (%) | >88 | >88 | >88 | >88 | >88 |
Table 2: Performance Characteristics of a Validated UPLC-MS/MS Method for Di(2-ethylhexyl) Adipate (DEHA) Metabolites in Human Urine [3]
| Parameter | 5OH-MEHA | 5oxo-MEHA | 5cx-MEPA |
| Limit of Quantification (LOQ) (µg/L) | 0.05 | 0.1 | 0.05 |
| Accuracy (Relative Recovery) (%) | 92 - 109 | 92 - 109 | 92 - 109 |
| Precision (Relative Standard Deviation) (%) | <5 | <5 | <5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.
GC-MS Method for Adipate Esters in Serum[1][2]
This method allows for the simultaneous determination of several adipate esters.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
A solid-phase extraction cartridge with dimethyl butylamine (B146782) groups is used for extraction and clean-up.[2]
-
This procedure has shown extraction efficiencies of over 88% for the target analytes and the internal standard.[2]
2. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of semi-volatile compounds.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is used to ensure the separation of the target adipate esters.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
UPLC-MS/MS Method for DEHA Metabolites[3]
This method is designed for the sensitive quantification of DEHA metabolites.
1. Sample Preparation: Online-SPE
-
Urine samples undergo enzymatic hydrolysis.
-
The samples are then analyzed using online turbulent flow chromatography for matrix depletion and analyte enrichment.[3]
2. UPLC-MS/MS Analysis
-
Liquid Chromatograph: An ultra-performance liquid chromatography system is used for rapid and efficient separation.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the specific and sensitive detection of the target metabolites. Stable isotope dilution is applied for quantification.[3]
Method Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for the described GC-MS and a general UPLC-MS/MS method for adipate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of phthalates and adipates in human serum using gas chromatography-mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of human urinary metabolites of the plasticizer di(2-ethylhexyl) adipate (DEHA) by online-SPE-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Biocompatibility: A Comparative Guide to Materials Containing Bis(2-butoxyethyl) adipate and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the innovation pipeline. This guide provides an objective comparison of the biocompatibility of materials containing the plasticizer Bis(2-butoxyethyl) adipate (B1204190) (DBEA) against common alternatives, supported by experimental data and detailed protocols. The insights presented herein aim to facilitate informed material selection for a range of applications, from medical devices to drug delivery systems.
The plasticizer Bis(2-butoxyethyl) adipate (DBEA) is utilized to impart flexibility to polymers. However, a thorough evaluation of its biocompatibility is paramount for its use in sensitive applications. This guide compares the biocompatibility profile of DBEA with several alternative plasticizers: Bis(2-ethylhexyl) adipate (DEHA), Acetyl Tributyl Citrate (ATBC), Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), and Trioctyl trimellitate (TOTM). The comparison is based on key biocompatibility endpoints: in vitro cytotoxicity, skin sensitization, irritation, and genotoxicity.
Comparative Biocompatibility Data
The following tables summarize the available quantitative and qualitative data for DBEA and its alternatives across critical biocompatibility assays.
Table 1: In Vitro Cytotoxicity (ISO 10993-5)
The in vitro cytotoxicity test assesses the potential of a material to cause cell death or inhibit cell growth. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
| Plasticizer | Test Method | Cell Line | Results |
| This compound (DBEA) | ISO 10993-5 (Elution) | L929 | Data not readily available in public literature. General toxicity data suggests low cytotoxic potential. |
| Bis(2-ethylhexyl) adipate (DEHA) | ISO 10993-5 (Elution) | L929 | Generally considered non-cytotoxic. However, its metabolite, mono(2-ethylhexyl) adipate (MEHA), has shown cytotoxic effects at concentrations of 0.05 mg/mL[1]. |
| Acetyl Tributyl Citrate (ATBC) | ISO 10993-5 (Elution) | Polyurethane Resins | No significant decrease in cell viability observed; meets ISO standard (cell viability > 70%)[2]. |
| Di(2-ethylhexyl) terephthalate (DEHT) | ISO 10993-5 (Elution) | L929 | No significant cytotoxic effects observed at tested concentrations[3]. |
| Trioctyl trimellitate (TOTM) | ISO 10993-5 (Elution) | L929 | Generally considered non-cytotoxic[3]. Found to be non-cytotoxic in contrast to DEHP, DINP, and DINCH at concentrations up to 0.1 mg/ml after 7 days of exposure[1]. |
Table 2: In Vitro Skin Sensitization (OECD 442D)
This test evaluates the potential of a substance to induce skin sensitization, an allergic response.
| Plasticizer | Test Method | Results |
| This compound (DBEA) | OECD 442D | Data not readily available in public literature. |
| Bis(2-ethylhexyl) adipate (DEHA) | Guinea Pig Maximization Test | Not a dermal sensitizer (B1316253) in guinea pigs[4]. |
| Acetyl Tributyl Citrate (ATBC) | ISO 10993-10 (Guinea Pig) | Considered to have low sensitization potential[2]. |
| Di(2-ethylhexyl) terephthalate (DEHT) | ISO 10993-10 (Guinea Pig) | Not expected to be a skin sensitizer[2]. |
| Trioctyl trimellitate (TOTM) | ISO 10993-10 (Guinea Pig) | Generally considered a non-sensitizer[2]. |
Table 3: Irritation (ISO 10993-23)
This test assesses the potential of a material to cause skin irritation. In vitro methods using Reconstructed human Epidermis (RhE) models are now the preferred standard. A material is typically classified as an irritant if the mean tissue viability is reduced below 50% of the negative control[5].
| Plasticizer | Test Method | Results |
| This compound (DBEA) | ISO 10993-23 | Data not readily available in public literature. |
| Bis(2-ethylhexyl) adipate (DEHA) | Rabbit | Minimally irritating to skin and eyes in animal studies[4]. |
| Acetyl Tributyl Citrate (ATBC) | ISO 10993-23 (Rabbit) | Considered to be a non-irritant to slight irritant[2][6]. |
| Di(2-ethylhexyl) terephthalate (DEHT) | ISO 10993-23 (Rabbit) | Generally considered a non-irritant[2]. |
| Trioctyl trimellitate (TOTM) | ISO 10993-23 (Rabbit) | Generally considered a non-irritant[2]. |
Table 4: Genotoxicity - Bacterial Reverse Mutation Assay (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical, which is its ability to cause a mutation in the DNA of a test organism.
| Plasticizer | Test Method | Results |
| This compound (DBEA) | OECD 471 | Data not readily available in public literature. |
| Bis(2-ethylhexyl) adipate (DEHA) | OECD 471 | Negative in in vitro genotoxicity studies, including the Ames test[4]. |
| Acetyl Tributyl Citrate (ATBC) | OECD 471 | Negative in the Ames test with Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation[7]. |
| Di(2-ethylhexyl) terephthalate (DEHT) | OECD 471 | Negative in the Ames plate incorporation assay[3]. |
| Trioctyl trimellitate (TOTM) | OECD 471 | Data not readily available in public literature. |
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are crucial for the accurate interpretation and replication of results. The following are summaries of the standard protocols based on the ISO 10993 series and OECD guidelines.
ISO 10993-5: In Vitro Cytotoxicity
This test is a fundamental component of biocompatibility assessment, providing an initial screening for the toxic potential of a medical device material.
-
Test Principle: Extracts of the test material are brought into contact with a monolayer of cultured cells (e.g., L929 mouse fibroblast cells). The response of the cells is evaluated to determine if the material contains leachable substances that are toxic to cells.
-
Methodology:
-
Extraction: The test material is incubated in a cell culture medium at 37°C for a defined period (e.g., 24 hours) to create an extract. Both polar (e.g., cell culture medium with serum) and non-polar (e.g., cell culture medium with a solvent like DMSO) extracts can be prepared.
-
Cell Culture: L929 cells are seeded in 96-well plates and incubated until they form a near-confluent monolayer.
-
Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a further 24 to 72 hours.
-
Assessment: Cell viability is quantitatively assessed using methods like the MTT assay, which measures the metabolic activity of the cells. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
-
In Vitro Cytotoxicity (ISO 10993-5) Workflow
OECD 442D: In Vitro Skin Sensitization (ARE-Nrf2 Luciferase Test Method)
This test method is used to support the discrimination between skin sensitizers and non-sensitizers.
-
Test Principle: The assay uses a genetically modified keratinocyte cell line (e.g., KeratinoSens™) that contains a luciferase gene under the control of the antioxidant response element (ARE). Sensitizing chemicals induce the Nrf2 transcription factor, which in turn activates the ARE and leads to the expression of luciferase.
-
Methodology:
-
Cell Culture: KeratinoSens™ cells are seeded in 96-well plates and incubated.
-
Exposure: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 48 hours).
-
Lysis and Luciferase Assay: After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to solvent controls. A substance is classified as a sensitizer if it induces a statistically significant and concentration-dependent increase in luciferase activity above a certain threshold (e.g., 1.5-fold induction).
-
In Vitro Skin Sensitization (OECD 442D) Workflow
ISO 10993-23: Tests for Irritation (In Vitro RhE Model)
This part of the standard specifies methods for assessing the potential of medical devices to cause skin irritation, with a preference for in vitro methods.
-
Test Principle: An extract of the medical device material is applied topically to an in vitro Reconstructed human Epidermis (RhE) model, which mimics the properties of the human epidermis.
-
Methodology:
-
Extraction: The test material is extracted using both polar (e.g., saline) and non-polar (e.g., sesame oil) solvents.
-
Exposure: The RhE tissue is exposed to the material extract for a defined period.
-
Viability Assessment: Following exposure, the viability of the tissue is determined using a cell viability assay, such as the MTT assay.
-
Classification: A material is classified as an irritant if the mean tissue viability is reduced below 50% of the negative control[5].
-
In Vitro Irritation (ISO 10993-23) Workflow
OECD 471: Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the potential of a substance to induce gene mutations in bacteria.
-
Test System: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).
-
Methodology:
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the specific amino acid required for their growth.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow and form colonies. The number of revertant colonies is counted.
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least two to three times higher than the solvent control[8].
-
Ames Test (OECD 471) Workflow
Conclusion
The selection of a plasticizer for biocompatible materials requires a careful evaluation of its toxicological profile. While this compound is used in various applications, publicly available, quantitative biocompatibility data according to current ISO and OECD standards is scarce. In contrast, alternatives such as Acetyl Tributyl Citrate (ATBC), Di(2-ethylhexyl) terephthalate (DEHT), and Trioctyl trimellitate (TOTM) have a more established and favorable biocompatibility profile, with data indicating they are generally non-cytotoxic, non-sensitizing, and non-irritating. Bis(2-ethylhexyl) adipate (DEHA) also demonstrates a low toxicity profile, although the cytotoxic potential of its metabolite warrants consideration. For critical applications, materials plasticized with ATBC, DEHT, or TOTM may present a lower biocompatibility risk based on the currently available data. Further testing of DBEA according to standardized protocols is necessary for a more definitive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Genetic toxicology testing of di(2-ethylhexyl) terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. senzagen.com [senzagen.com]
- 6. redox.com [redox.com]
- 7. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 8. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
Comparative study of the biodegradability of different adipate plasticizers
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Common Adipate (B1204190) Plasticizers' Environmental Fate
The environmental impact of plasticizers is a critical consideration in material science and product development. Adipate esters, often used as substitutes for phthalate (B1215562) plasticizers, are valued for their performance and favorable toxicological profiles. A key aspect of their environmental safety is their biodegradability. This guide provides a comparative study of the biodegradability of common adipate plasticizers, including Dioctyl adipate (DOA), Di(2-ethylhexyl) adipate (DEHA), and Diisononyl adipate (DINA), supported by experimental data and detailed protocols.
Quantitative Biodegradability Data
The following table summarizes the biodegradability of various adipate plasticizers based on standardized testing methods. Direct comparative studies under identical conditions for all common adipates are limited in publicly available literature; therefore, data from studies with similar methodologies are presented to provide a relative understanding.
| Plasticizer | Test Method | Duration | Biodegradation (%) | Reference |
| Dioctyl adipate (DOA) | Soil Burial | 6 months | Fully Biodegraded | [1] |
| Di(2-ethylhexyl) adipate (DEHA) | Acclimated Activated Sludge | 35 days | Essentially Complete | Not specified in abstracts |
| Butyl butoxyethyl adipate | Soil | Not Specified | Rapid Hydrolysis | [2][3] |
| Hexyl butoxyethyl adipate | Soil | Not Specified | Rapid Hydrolysis | [2][3] |
| Octyl butoxyethyl adipate | Soil | Not Specified | Slower Hydrolysis than shorter chains | [2][3] |
| Decyl butoxyethyl adipate | Soil | Not Specified | Slowest Hydrolysis among tested | [2][3] |
Note: "Essentially Complete" and "Fully Biodegraded" are qualitative descriptions from the cited sources. Quantitative percentages are provided where available.
Biodegradation Pathway of Adipate Plasticizers
The biodegradation of adipate plasticizers is primarily initiated by the enzymatic hydrolysis of their ester bonds. This initial step is carried out by microbial enzymes such as lipases and esterases. The hydrolysis breaks down the diester into a monoester and subsequently into adipic acid and the corresponding alcohol. These intermediate products are then further metabolized by microorganisms. Adipic acid and the alcohol constituents are typically integrated into central metabolic pathways, such as the beta-oxidation pathway, and are ultimately mineralized to carbon dioxide and water under aerobic conditions.[4][5] The rate of this initial hydrolysis can be influenced by the structure of the alcohol chain, with longer or more branched chains potentially showing slower degradation rates.[2]
Experimental Protocols
Standardized test methods are crucial for evaluating and comparing the biodegradability of plasticizers. The following are detailed protocols for two commonly used methods.
OECD 301B: Ready Biodegradability – CO2 Evolution Test
This test method evaluates the ultimate aerobic biodegradability of an organic compound in an aqueous medium.
1. Principle: A predetermined amount of the test substance is dissolved or suspended in a mineral medium, which is then inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge). The mixture is incubated in the dark or diffuse light under aerobic conditions at a constant temperature. The biodegradation is followed by measuring the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum (ThCO2) based on the carbon content of the test substance.
2. Materials and Apparatus:
-
Test Substance: Adipate plasticizer of known carbon content.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, or another suitable microbial source.
-
Mineral Medium: Prepared according to OECD 301 guidelines.
-
CO2-free Air: For aeration of the test vessels.
-
CO2 Absorption Traps: Containing a known volume of a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution).
-
Incubation Vessels: Gas-tight flasks.
-
Analytical Equipment: Titration apparatus or a total organic carbon (TOC) analyzer to quantify the absorbed CO2.
3. Procedure:
-
Preparation of Test Solutions: Add the test substance to the mineral medium to achieve a concentration typically between 10 and 20 mg of organic carbon per liter.
-
Inoculation: Inoculate the test medium with the microbial source. The final concentration of microorganisms should be low.
-
Incubation: Incubate the test vessels at a constant temperature (e.g., 20-25°C) for 28 days. Continuously aerate the vessels with CO2-free air.
-
CO2 Measurement: The CO2 evolved from the test vessels is bubbled through the absorption traps. The amount of CO2 is determined at regular intervals by titrating the remaining hydroxide in the traps or by analyzing the total inorganic carbon.
-
Controls: Run parallel blank controls (inoculum and mineral medium only) to account for endogenous CO2 production by the inoculum. A reference control with a readily biodegradable substance (e.g., sodium benzoate) is also included to verify the viability of the inoculum.
4. Data Analysis: The cumulative amount of CO2 produced in the test vessels, corrected for the amount produced in the blank controls, is calculated. The percentage of biodegradation is determined as follows: % Biodegradation = (Total CO2 produced / ThCO2) x 100
A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test.
ASTM D5988: Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil
This method is used to determine the rate and extent of aerobic biodegradation of plastic materials when exposed to a soil environment.
1. Principle: The test material is mixed with a standardized or natural soil. The mixture is incubated in a controlled environment that maintains aerobic conditions. The biodegradation is quantified by measuring the amount of carbon dioxide evolved over time. The percentage of biodegradation is calculated based on the total carbon content of the test material.
2. Materials and Apparatus:
-
Test Material: Plastic material containing the adipate plasticizer.
-
Soil: Natural, fresh soil with a known background of microbial activity.
-
Incubation Vessels (Biometer Flasks): Vessels that allow for the separation of the soil from a CO2-absorbent solution while permitting gas exchange.
-
CO2 Absorption Solution: A known concentration of a suitable absorbent like potassium hydroxide (KOH).
-
Analytical Equipment: Titration apparatus to determine the amount of CO2 captured in the absorbent.
3. Procedure:
-
Soil Preparation: The soil is sieved and its water-holding capacity is determined to ensure optimal moisture content for microbial activity.
-
Test Setup: A known amount of the test material is mixed with the prepared soil and placed in the main compartment of the biometer flask.
-
CO2 Absorption: A known volume of the CO2 absorbent solution is placed in the side arm of the biometer flask.
-
Incubation: The flasks are sealed and incubated in the dark at a constant temperature (e.g., 20-28°C) for a period of up to six months or until a plateau in CO2 evolution is observed.
-
CO2 Measurement: At regular intervals, the CO2 absorbent is removed and titrated with a standard acid solution to determine the amount of captured CO2. Fresh absorbent is then added to the flasks.
-
Controls: Blank controls containing only soil are run to measure the background respiration of the soil microorganisms. A positive control with a known biodegradable material (e.g., cellulose) is also included.
4. Data Analysis: The cumulative amount of CO2 produced from the test material is calculated by subtracting the CO2 produced in the blank controls. The percentage of biodegradation is then calculated as follows: % Biodegradation = (Cumulative CO2 produced / Theoretical CO2) x 100
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the biodegradability of plasticizers using standardized methods like OECD 301B or ASTM D5988.
References
- 1. Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The biochemical mechanisms of plastic biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Adipate and Phthalate Plasticizers: Regulatory Status, Performance, and Safety
For Researchers, Scientists, and Drug Development Professionals
The selection of plasticizers in the formulation of polymers is a critical decision, with significant implications for material performance, regulatory compliance, and biocompatibility. This guide provides an objective comparison of two common classes of plasticizers: adipates and phthalates. While phthalates have long been the industry standard, concerns over their potential health effects have led to increased regulatory scrutiny and a growing interest in alternatives like adipates. This document summarizes their regulatory status in the European Union (EU) and the United States (US), presents available quantitative performance data, outlines relevant experimental protocols, and visualizes key toxicological and metabolic pathways.
Executive Summary
Adipate (B1204190) plasticizers are emerging as viable alternatives to phthalates, particularly in sensitive applications such as medical devices, food packaging, and products for children.[1] Adipates generally exhibit a more favorable safety profile, with lower toxicity and greater biodegradability.[1] They are particularly valued for their ability to impart excellent flexibility at low temperatures.[1]
Phthalates, a diverse group of chemicals, have been widely used for their high plasticizing efficiency and cost-effectiveness. However, certain low-molecular-weight phthalates, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), have been identified as endocrine disruptors and reproductive toxicants, leading to stringent regulatory restrictions in both the EU and the US.[1] High-molecular-weight phthalates are generally considered to have lower toxicity and migration potential.
The choice between these plasticizer types involves a trade-off between performance characteristics, regulatory acceptance, and toxicological risk. This guide aims to provide the necessary data and context to inform this critical selection process.
Regulatory Status: EU vs. US
The regulatory landscapes for plasticizers differ significantly between the European Union and the United States, with the EU generally adopting a more precautionary approach.
| Region | Adipate Plasticizers | Phthalate Plasticizers |
| European Union (EU) | Generally permitted for use in food contact materials and medical devices, subject to specific migration limits. Considered a safer alternative to many phthalates. | Heavily regulated under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals).[2] Many low-molecular-weight phthalates are classified as Substances of Very High Concern (SVHC) and are on the Authorisation List, requiring specific permission for use.[2] Several phthalates are restricted in toys, childcare articles, and textiles.[2] |
| United States (US) | Generally Recognized as Safe (GRAS) for use in food contact applications by the FDA. | The FDA has revoked authorization for many phthalates in food contact applications due to industry abandonment.[3] However, several phthalates are still approved for specific uses. The Consumer Product Safety Commission (CPSC) restricts the use of certain phthalates in children's toys and childcare articles. |
Performance Comparison
The following tables summarize key performance data for representative adipate and phthalate plasticizers. It is important to note that performance can vary depending on the specific compound, polymer formulation, and processing conditions.
Table 1: General Performance Characteristics
| Property | Adipate Plasticizers (e.g., DEHA, DOA) | Phthalate Plasticizers (e.g., DEHP, DINP) |
| Plasticizing Efficiency | Good, may require slightly higher concentrations than some phthalates to achieve the same hardness. | Excellent, highly effective at increasing flexibility. |
| Low-Temperature Flexibility | Excellent, a key advantage of adipates. | Good, but generally less effective than adipates. |
| Volatility | Generally lower than low-molecular-weight phthalates, leading to better permanence. | Varies; lower-molecular-weight phthalates are more volatile than higher-molecular-weight phthalates and adipates. |
| Migration/Leaching | Can migrate, particularly into fatty substances.[1] However, higher molecular weight adipates show lower migration. | A significant concern for low-molecular-weight phthalates, especially into lipophilic media.[1] Higher-molecular-weight phthalates have lower migration rates. |
| Thermal Stability | Good thermal stability. | Varies by specific phthalate. |
Table 2: Quantitative Performance Data (Illustrative)
| Parameter | Di(2-ethylhexyl) adipate (DEHA) | Di(2-ethylhexyl) phthalate (DEHP) | Diisononyl phthalate (DINP) |
| Molecular Weight ( g/mol ) | 370.58 | 390.56 | ~418.6 |
| Migration into Olive Oil (mg/dm²) | High, can exceed specific migration limits in some cases.[4] | High, a significant concern for food contact applications. | Lower than DEHP. |
| Migration into 50% Ethanol (B145695) (µg/mL) | Data not readily available in a comparable format. | Can be significant depending on conditions.[2] | Data not readily available in a comparable format. |
| Volatility (Weight Loss %) | Generally lower than DEHP. | Higher than higher-molecular-weight phthalates and some adipates. | Lower than DEHP. |
Note: The quantitative data presented is illustrative and collated from various sources. Direct comparative studies under identical conditions are limited. Migration rates are highly dependent on the food simulant, temperature, and contact time.
Toxicological Profile and Signaling Pathways
The primary health concern associated with certain phthalates is their potential to act as endocrine disruptors, interfering with the body's hormonal systems. Adipates, in contrast, are generally considered to have a lower toxicity profile and are readily metabolized and excreted.
Phthalate Endocrine Disruption Pathway
Certain phthalates, particularly their metabolites like mono(2-ethylhexyl) phthalate (MEHP), can interfere with the endocrine system. One key mechanism involves the disruption of steroidogenesis, the process of hormone production, in the reproductive organs.
Caption: Endocrine disruption pathway of certain phthalates.
Adipate Metabolism and Biodegradation Pathway
Adipate plasticizers are generally considered to have low toxicity.[1] They are metabolized through hydrolysis into adipic acid and the corresponding alcohol, which are then further metabolized and excreted.[5] This contrasts with the formation of more toxic metabolites seen with some phthalates.
Caption: Metabolic pathway of adipate plasticizers.
Experimental Protocols
Accurate comparison of plasticizer performance relies on standardized experimental methodologies. Below are outlines of key protocols for evaluating plasticizer migration.
Protocol 1: Solvent Extraction for Total Plasticizer Content
Objective: To determine the total concentration of plasticizer in a polymer matrix.
Methodology:
-
Sample Preparation: A known weight of the plasticized polymer is finely ground or cut into small pieces to maximize surface area.
-
Extraction: The sample is placed in a Soxhlet apparatus or an accelerated solvent extractor (ASE).[2]
-
Solvent Selection: A suitable solvent that dissolves the plasticizer but not the polymer is used (e.g., diethyl ether, hexane, or petroleum ether for PVC).
-
Extraction Process: The solvent is refluxed through the sample for a defined period (e.g., 6 hours for Soxhlet) to extract the plasticizer.[2]
-
Analysis: The solvent containing the extracted plasticizer is collected, the solvent is evaporated, and the remaining plasticizer is weighed. The concentration is then calculated as a percentage of the original sample weight.
Protocol 2: Migration Testing into Food Simulants
Objective: To quantify the migration of plasticizers from a material into liquids that simulate different types of food.
Methodology:
-
Sample Preparation: A sample of the plastic material with a known surface area is prepared.
-
Food Simulants: A range of food simulants are used as specified by regulatory bodies (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, and 3% acetic acid for acidic foods in the EU).[2]
-
Exposure: The sample is immersed in the food simulant at a specified temperature and for a defined duration (e.g., 10 days at 40°C).[4]
-
Sample Collection: Aliquots of the food simulant are taken at specific time points.
-
Analysis: The concentration of the migrated plasticizer in the food simulant is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Workflow for Migration Analysis using GC-MS
Caption: Workflow for plasticizer migration analysis.
Conclusion
The choice between adipate and phthalate plasticizers is a complex one, requiring careful consideration of regulatory requirements, performance needs, and safety profiles. Adipates offer a compelling alternative to many phthalates, with a more favorable regulatory outlook and superior low-temperature performance. However, phthalates, particularly the higher-molecular-weight variants, can still be suitable for certain applications where their specific performance characteristics are required and regulatory compliance can be assured.
For researchers, scientists, and drug development professionals, a thorough understanding of the data presented in this guide is essential for making informed decisions that ensure both product performance and patient safety. As the regulatory landscape continues to evolve, a proactive approach to material selection, supported by robust experimental data, will be crucial.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 3. Migration study of phthalates from non-food plastic containers used in food preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific migration of di-(2-ethylhexyl)adipate (DEHA) from plasticized PVC film: results from an enforcement campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Performance Comparison: Bis(2-butoxyethyl) adipate vs. DINP as PVC Plasticizers
For researchers, scientists, and drug development professionals, the selection of a plasticizer for polyvinyl chloride (PVC) formulations is a critical decision, balancing performance with safety. This guide provides a comprehensive, data-driven comparison of two common plasticizers: Bis(2-butoxyethyl) adipate (B1204190), an adipate-based plasticizer, and Diisononyl phthalate (B1215562) (DINP), a high-molecular-weight phthalate.
This document delves into a head-to-head analysis of their performance characteristics, including plasticizing efficiency, migration (leaching), and toxicological profiles, supported by experimental data and detailed methodologies.
Executive Summary
Bis(2-butoxyethyl) adipate and DINP are both effective plasticizers for PVC, imparting flexibility and durability. However, they exhibit key differences in their toxicological profiles and migration behaviors. Adipate plasticizers, such as this compound, are often considered safer alternatives to phthalates.[1] DINP, while a higher-molecular-weight phthalate with lower volatility than some of its counterparts, has been the subject of regulatory scrutiny due to concerns about its potential for reproductive toxicity.[2][3] The choice between these two plasticizers will ultimately depend on the specific application, regulatory requirements, and the desired balance of performance and safety.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these plasticizers is essential for predicting their behavior in PVC formulations.
| Property | This compound | DINP (Diisononyl phthalate) |
| Chemical Formula | C18H34O6 | C26H42O4 |
| Molecular Weight | 346.46 g/mol | ~418.6 g/mol |
| CAS Number | 141-18-4 | 28553-12-0, 68515-48-0 |
| Appearance | Colorless to light yellow, clear liquid | Oily, viscous liquid |
| Boiling Point | 217 °C @ 11 mmHg | 244-252 °C @ 0.7 kPa |
| Melting Point | -34 °C | -43 °C |
| Density | ~1.00 g/cm³ | ~0.98 g/cm³ |
| Water Solubility | 101 mg/L at 20°C | <0.01 g/mL at 20 °C |
Performance in PVC Formulations
The primary function of a plasticizer is to increase the flexibility and workability of PVC. This is achieved by reducing the intermolecular forces between the polymer chains.
Plasticizing Efficiency
The efficiency of a plasticizer is often evaluated by its effect on the mechanical properties of the PVC, such as tensile strength and elongation at break. While direct comparative studies are limited, data from various sources allow for an assessment.
A study on butoxyethyl adipates showed that they effectively reduce the glass transition temperature of PVC, a key indicator of plasticizing efficiency.[4] Another study on a similar adipate plasticizer, butyl phenoxyethyl adipate, demonstrated a significant decrease in the glass transition temperature of PVC, even more so than the traditional phthalate plasticizer DOP.[5] This suggests that adipates like this compound are highly effective at imparting flexibility.
For comparison, PVC plasticized with 40 phr (parts per hundred rubber) of a biodegradable plasticizer, levulinate malate (B86768) ethanol (B145695) lactates, showed a remarkable elongation at break of 526.9% compared to pure PVC's 4.5%.[6] While not a direct comparison, this highlights the significant impact plasticizers have on PVC's mechanical properties.
Table 2: Mechanical Properties of Plasticized PVC (Illustrative)
| Property | Unplasticized PVC (Typical Values) | PVC with Adipate Plasticizer (Expected Trend) | PVC with DINP (Expected Trend) |
| Tensile Strength (MPa) | ~40-50 | Lower | Lower |
| Elongation at Break (%) | <100 | Higher | Higher |
| Hardness (Shore A) | >90 | Lower | Lower |
Migration and Leaching
The migration of plasticizers from the polymer matrix is a significant concern, particularly in applications involving contact with food, pharmaceuticals, or biological tissues.[7] Higher molecular weight and branched structures generally lead to lower migration rates.[8]
Studies have shown that adipate plasticizers can migrate from packaging into food.[9] However, the migration of phthalates, such as DINP, has been a greater focus of research and regulation due to toxicological concerns.[10][11] The leaching of plasticizers is influenced by various factors, including the type of plasticizer, its concentration, the nature of the contact medium (e.g., fatty foods, aqueous solutions), temperature, and contact time.
While a direct quantitative comparison of the leaching of this compound and DINP is not available, the general principle is that higher molecular weight plasticizers tend to have lower migration rates. Given that DINP has a higher molecular weight than this compound, it might be expected to have a lower leaching rate under similar conditions. However, the chemical structure and interaction with the PVC matrix also play a crucial role.
Toxicological Profile
The toxicological profiles of plasticizers are of paramount importance, especially for applications in the medical and food contact sectors.
This compound
This compound is reported to be moderately toxic by the intraperitoneal route, with an LD50 in rats of 600 mg/kg.[12] It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) according to some GHS classifications.[13] Adipate plasticizers are generally considered to have a better safety profile than many phthalates and are often used as alternatives.[1]
DINP (Diisononyl phthalate)
DINP has been extensively studied, and while it is considered to have low acute toxicity, there are concerns about its long-term effects.[2] It has been linked to reproductive and developmental toxicity.[2][3] Exposure to DINP has been associated with "phthalate syndrome," which involves anti-androgenic effects on the developing male reproductive system.[14] Studies suggest that DINP and its metabolites can interact with the androgen receptor, potentially disrupting its signaling pathway.[15][16] This has led to restrictions on the use of DINP in certain consumer products, particularly those intended for children.
Table 3: Summary of Toxicological Data
| Endpoint | This compound | DINP (Diisononyl phthalate) |
| Acute Oral Toxicity (LD50) | 600 mg/kg (rat, intraperitoneal)[12] | >5,000 mg/kg (rat, oral) |
| Reproductive/Developmental Toxicity | Data not readily available in public literature. | Associated with anti-androgenic effects ("phthalate syndrome") and can disrupt reproductive development.[2][3][14] |
| Carcinogenicity | Data not readily available in public literature. | Some studies in rodents have shown evidence of liver tumors, but the relevance to humans is debated.[2] |
| Regulatory Status | Generally considered a safer alternative to phthalates. | Restricted in some applications (e.g., children's toys) in various regions due to health concerns. |
Experimental Protocols
To ensure the reproducibility and comparability of performance data, standardized experimental protocols are crucial.
Evaluation of Plasticizing Efficiency (Mechanical Properties)
The effect of a plasticizer on the mechanical properties of PVC is typically evaluated using tensile testing according to standards such as ASTM D882 for thin plastic sheeting.[17][18][19]
Experimental Workflow for Tensile Testing:
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of the phthalate DiNP on reproduction† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. cpsc.gov [cpsc.gov]
- 9. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 141-18-4 [chemicalbook.com]
- 13. This compound | C18H34O6 | CID 8837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Phthalate-induced testosterone/androgen receptor pathway disorder on spermatogenesis and antagonism of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites [mdpi.com]
- 17. micomlab.com [micomlab.com]
- 18. matestlabs.com [matestlabs.com]
- 19. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting - The ANSI Blog [blog.ansi.org]
Cross-Validation of HPLC and GC-MS for Adipate Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of adipate (B1204190) esters is crucial for quality control, safety assessment, and regulatory compliance. Adipates are commonly used as plasticizers in a wide range of materials, including food packaging, medical devices, and pharmaceutical excipients. Their potential for migration into products necessitates robust analytical methods for their determination. The two most prominent techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides an objective comparison of the performance of HPLC and GC-MS for the analysis of adipate esters, supported by experimental data from various studies. It also includes detailed experimental protocols and visual workflows to aid in method selection and cross-validation.
Quantitative Performance Comparison
A critical aspect of analytical method selection and cross-validation is the comparison of key performance parameters. The following tables summarize typical validation data for the analysis of various adipate esters using GC-MS and HPLC. It is important to note that these values are derived from different studies and matrices, and direct comparison should be made with caution. However, they provide a valuable overview of the expected performance of each technique.
Table 1: Performance Characteristics of GC-MS for Adipate Analysis
| Analyte(s) | Matrix | Linearity (r²) | Accuracy (Recovery %) | Precision (%RSD) | LOD/LOQ | Reference |
| 5 Adipate Plasticizers | Ham Sausage | > 0.998 (5-1000 ng/g) | 83.6 - 118.5 | 2.5 - 15.6 | Not Specified | [1][2] |
| Diisobutyl Adipate (DIBA) | Commercial Products | > 0.998 (5-1000 ng/g) | 83.6 - 118.5 | 2.5 - 15.6 | LOQ: 54.1 - 76.3 ng/g | [3] |
| Di(2-ethylhexyl) adipate (DEHA) | Human Milk | Not Specified | Not Specified | Not Specified | 30.4 - 237 ng/g (detection levels) | [4][5][6] |
| Dibutyl adipate (DBA) | Ham Sausage | > 0.998 (5-1000 ng/g) | 85.4 - 114.6 (intraday) | 2.5 - 11.3 (intraday) | Not Specified | [1][2] |
Table 2: Performance Characteristics of HPLC for Adipate and Related Plasticizer Analysis
| Analyte(s) | Matrix | Linearity (r²) | Accuracy (Recovery %) | Precision (%RSD) | LOD/LOQ | Reference |
| Diisobutyl Adipate (DIBA) | Commercial Products | > 0.99 (Typical) | 98 - 102 (Typical) | < 2 (Typical) | Not Specified | [3][7] |
| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) | Alcoholic Beverages | > 0.999 (0.3-1.5 mg/L) | 97.9 - 102.1 | < 2.5 | LOD: 0.02 mg/L, LOQ: 0.06 mg/L | [8][9] |
| Di(2-ethylhexyl) phthalate (DEHP) | Biological Tissues | Not Specified | Not Specified | < 2.43 | LOD: 1.37 µg/mL, LOQ: 4.8 µg/mL | [10] |
Note: Data for Di(2-ethylhexyl) phthalate (DEHP), a compound often analyzed alongside adipates, is included to provide a reference for HPLC performance for similar plasticizers.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of adipate esters using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Adipate Plasticizers in a Food Matrix
This protocol is adapted from a validated method for the determination of adipate plasticizers in ham sausage.[1][2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenization: Homogenize 2g of the sample with 10 mL of n-hexane.
-
Extraction: Extract the homogenate by ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
SPE Cleanup:
-
Condition an Oasis MAX SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the n-hexane supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in deionized water.
-
Elute the adipate esters with 10 mL of dichloromethane.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 1 min.
-
Ramp to 220°C at a rate of 20°C/min, hold for 2 min.
-
Ramp to 280°C at a rate of 10°C/min, hold for 5 min.
-
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification of target adipates.
High-Performance Liquid Chromatography (HPLC) Protocol for Diisobutyl Adipate (DIBA)
This protocol is based on an application note for the quantification of DIBA in cosmetic products.[7]
1. Sample Preparation
-
Extraction: For a cream or lotion, accurately weigh approximately 1g of the sample into a centrifuge tube. Add 10 mL of methanol and vortex for 5 minutes.
-
Sonication: Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with 50% acetonitrile and increase to 95% over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
Mandatory Visualizations
Metabolic Pathway of Adipic Acid
The following diagram illustrates a simplified metabolic pathway for the biosynthesis of adipic acid, the precursor to adipate esters.
Caption: A simplified biosynthetic pathway for adipic acid.
Experimental Workflow for Method Cross-Validation
The diagram below outlines the logical workflow for the cross-validation of two analytical methods, such as HPLC and GC-MS.
Caption: Workflow for cross-validating HPLC and GC-MS methods.
Discussion and Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the analysis of adipate esters. The choice between them depends on several factors, including the specific adipate of interest, the sample matrix, the required sensitivity, and available instrumentation.
GC-MS is a well-established and robust technique for the analysis of semi-volatile compounds like adipate esters. It offers high chromatographic resolution and sensitivity, particularly when operated in SIM mode. The mass spectrometric detection provides a high degree of specificity and allows for confident identification of the analytes. However, the high temperatures used in the injector and oven can potentially lead to the degradation of thermally labile compounds, although most common adipate esters are sufficiently stable.
HPLC , on the other hand, is well-suited for the analysis of less volatile and thermally sensitive compounds. It offers versatility in terms of mobile and stationary phases, allowing for the optimization of separation for a wide range of analytes. HPLC with UV detection is a common and cost-effective setup, but it may lack the sensitivity and specificity of MS detection, especially in complex matrices. Coupling HPLC with a mass spectrometer (LC-MS) can overcome these limitations, providing performance comparable to or even exceeding that of GC-MS for certain applications.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to the Plasticizing Efficiency of Novel Bio-Based Adipates
The escalating demand for sustainable and non-toxic materials has propelled the development of bio-based plasticizers as viable alternatives to traditional petroleum-based counterparts, such as phthalates. Among these, novel bio-based adipates are gaining significant attention for their potential to impart desirable flexibility and durability to polymers like polyvinyl chloride (PVC) and polylactic acid (PLA), which are extensively used in medical devices, packaging, and consumer goods. This guide provides a comprehensive evaluation of the plasticizing efficiency of these innovative adipates, comparing their performance with established plasticizers through experimental data.
Comparative Performance Data
The plasticizing efficiency is a measure of how effectively a plasticizer enhances the flexibility and workability of a polymer. Key performance indicators include mechanical properties, thermal stability, and migration resistance. The following tables summarize quantitative data from various studies, comparing novel bio-based adipates and other bio-plasticizers with the conventional phthalate (B1215562) plasticizer, dioctyl phthalate (DOP), and a common non-phthalate alternative, dioctyl terephthalate (B1205515) (DOTP).
Table 1: Mechanical Properties of Plasticized PVC (50 phr Plasticizer)
| Plasticizer Type | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |
| Bio-based Adipates | ||||
| Oligo(isosorbide adipate) (OSA) | Higher than SDH/DIOP | Lower than SDH/DIOP | - | [1] |
| Other Bio-based Plasticizers | ||||
| Epoxidized Soybean Oil (ESO) | - | Superior to DOP | - | [2] |
| Acetyl Tributyl Citrate (ATBC) | - | Superior to DOP | - | [2] |
| Isosorbide Dihexanoate (SDH) | Comparable to DIOP | Comparable to DIOP | - | [1] |
| Traditional Plasticizers | ||||
| Dioctyl Phthalate (DOP) | ~15-20 | ~300-400 | ~75-85 | [1][2] |
| Dioctyl Terephthalate (DOTP) | ~18-22 | ~300-380 | ~80-90 | [1] |
Note: "phr" stands for parts per hundred parts of resin.
Table 2: Thermal and Migration Properties of Plasticized PVC
| Plasticizer Type | Glass Transition Temp. (Tg, °C) | Thermal Stability (Td5%, °C) | Migration Loss (Weight %) | Reference |
| Bio-based Adipates | ||||
| Oligo(isosorbide adipate) (OSA) | Lower than SDH/DIOP | Higher than SDH/DIOP | - | [1] |
| Other Bio-based Plasticizers | ||||
| Epoxidized Soybean Oil (ESO) | - | Higher than DOP | Lower than DOP | [3] |
| Acetyl Tributyl Citrate (ATBC) | - | - | Lower than DOP | [4] |
| Isosorbide Dihexanoate (SDH) | Comparable to DIOP | Lower than OSA/OSS | - | [1] |
| Traditional Plasticizers | ||||
| Dioctyl Phthalate (DOP) | ~ -40 to -50 | ~250-270 | High | [1][5] |
| Dioctyl Terephthalate (DOTP) | ~ -35 to -45 | ~260-280 | Lower than DOP | [1] |
Td5% refers to the temperature at which 5% weight loss occurs.
Experimental Protocols
The evaluation of plasticizer efficiency relies on standardized and well-defined experimental methodologies. Below are detailed protocols for key experiments cited in the comparison.
Evaluation of Mechanical Properties (Tensile Testing)
This protocol is based on the ASTM D2284 standard for testing the tensile properties of flexible PVC.[6]
-
Sample Preparation:
-
PVC resin is dry-blended with the plasticizer at a specified concentration (e.g., 50 phr), along with stabilizers and other additives.
-
The blend is then processed, typically through extrusion or compression molding, to form standardized dumbbell-shaped specimens.
-
Specimens are conditioned at a controlled temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
-
Testing Procedure:
-
The conditioned specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and elongation are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)
-
Thermogravimetric Analysis (TGA):
-
A small, precisely weighed sample of the plasticized polymer is placed in a TGA furnace.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The temperature at which a certain percentage of weight loss occurs (e.g., Td5%) is determined to assess thermal stability.[7]
-
-
Differential Scanning Calorimetry (DSC):
-
A small, weighed sample is placed in a DSC pan, with an empty reference pan.
-
The sample and reference are heated or cooled at a controlled rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The glass transition temperature (Tg) is identified as a step change in the heat flow curve, indicating the transition from a rigid to a more flexible state. A lower Tg generally signifies higher plasticizing efficiency.[5]
-
Plasticizer Migration Testing
Plasticizer migration is a critical factor for applications in sensitive environments like medical devices and food packaging.[8]
-
Solvent Extraction Method:
-
A pre-weighed sample of the plasticized polymer is immersed in a specific solvent (e.g., n-hexane, ethanol, or food simulants) for a defined period and at a controlled temperature.[4]
-
After immersion, the sample is removed, dried, and re-weighed.
-
The weight loss is calculated as a percentage of the initial plasticizer content, representing the amount of plasticizer that has migrated into the solvent.
-
-
Activated Carbon Method (Volatility):
-
A pre-weighed sample is placed in a container with activated carbon, ensuring no direct contact.
-
The container is sealed and placed in an oven at an elevated temperature (e.g., 70°C) for a specified duration.[9]
-
The sample is then removed, cooled, and re-weighed.
-
The weight loss indicates the amount of plasticizer that has volatilized.[7]
-
Visualizations
Experimental Workflow for Plasticizer Evaluation
A schematic of the experimental workflow for evaluating the efficiency of plasticizers.
Relationship Between Plasticizer Types
A diagram illustrating the classification of different types of plasticizers.
Potential Toxicological Evaluation Pathway
A generalized signaling pathway for the toxicological evaluation of plasticizers.
References
- 1. kinampark.com [kinampark.com]
- 2. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. coherentmarketinsights.com [coherentmarketinsights.com]
- 4. Synthesis and properties of a bio-based PVC plasticizer derived from lactic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bastone-plastics.com [bastone-plastics.com]
- 9. d-nb.info [d-nb.info]
A Comparative Guide to Plasticizer Migration from PVC Films for Researchers and Drug Development Professionals
An objective analysis of the migration of common and alternative plasticizers from Polyvinyl Chloride (PVC) films, supported by experimental data, to inform material selection in sensitive applications.
The selection of appropriate plasticizers in PVC formulations is a critical consideration for researchers and professionals in drug development and other scientific fields where material purity and stability are paramount. The potential for plasticizers to migrate from the PVC matrix into contacting substances can lead to contamination, altered experimental outcomes, and potential toxicological concerns. This guide provides a comparative overview of the migration characteristics of several key plasticizers, supported by quantitative data and detailed experimental protocols.
Comparative Migration Data of Plasticizers
The migration of plasticizers from PVC is influenced by several factors, including the type of plasticizer, the nature of the contacting medium (simulant), temperature, and contact duration. The following table summarizes quantitative data from various studies to facilitate a comparison of commonly used and alternative plasticizers.
| Plasticizer Type | Common Name/Acronym | Chemical Class | Simulant | Temperature (°C) | Duration | Migration Level | Reference |
| Phthalate | Di(2-ethylhexyl) phthalate | DEHP | Blood | Not Specified | Not Specified | High (baseline) | |
| Phthalate | Di(2-ethylhexyl) phthalate | DEHP | Olive Oil | 40 | 10 days | ~75-90% loss from film | |
| Phthalate | Di(2-ethylhexyl) phthalate | DEHP | n-Hexane | Not Specified | Not Specified | 15.7% leaching | |
| Trimellitate | Tris(2-ethylhexyl) trimellitate | TOTM | Blood | Not Specified | Not Specified | ~350 times lower than DEHP | |
| Bio-based | Epoxidized Soybean Oil | ESO | Distilled Water | Not Specified | 96 hours | Higher than DOP, TCP, ATBC | |
| Bio-based | Acetyl Tributyl Citrate | ATBC | Distilled Water | Not Specified | 96 hours | Lower than ESO, DOP, TCP | |
| Phthalate | Dioctyl Phthalate | DOP | 50% (v/v) Ethanol (B145695) | Not Specified | 96 hours | Lower than TCP, ATBC | |
| Phosphate | Triphenyl Phosphate | TCP | 50% (v/v) Ethanol | Not Specified | 96 hours | Highest among tested | |
| Bio-based | Dehydroabietic acid & Castor oil | BPDC | Not Specified | Not Specified | Improved volatility and solvent extraction resistance compared to DEHP | ||
| Bio-based | Lactic acid 1,6-hexane diester | ALHD | Cyclohexane | Not Specified | 24 hours | 83.6% less weight loss than ATBC | |
| Bio-based | Lactic acid 1,6-hexane diester | ALHD | Petroleum Ether | Not Specified | 24 hours | 77.5% less weight loss than ATBC |
Experimental Protocols
Accurate and reproducible measurement of plasticizer migration is essential for comparative studies. Below are detailed methodologies for key experiments commonly cited in the literature.
Solvent Extraction Method for Migration into Food Simulants
This protocol outlines the procedure for determining the amount of plasticizer that migrates from a PVC film into a liquid food simulant.
Materials:
-
PVC film samples of known surface area.
-
Food simulants:
-
Distilled water (for aqueous, non-acidic foods)
-
3% (w/v) acetic acid in aqueous solution (for acidic foods)
-
10% (v/v) ethanol in aqueous solution (for alcoholic foods)
-
Olive oil or n-hexane (for fatty foods)
-
-
Glass migration cells or containers with inert seals.
-
Incubator or oven for temperature control.
-
Analytical balance.
-
Gas chromatograph with mass spectrometer (GC-MS) or flame ionization detector (GC-FID).
-
Appropriate solvents for extraction and dilution (e.g., hexane, dichloromethane).
-
Internal standard solution.
Procedure:
-
Sample Preparation: Cut the PVC film into specimens of a precise surface area (e.g., 10 cm²). Clean the surface of the specimens with a lint-free cloth to remove any surface contaminants.
-
Migration Test:
-
Place a known volume of the selected food simulant into a glass migration cell.
-
Immerse the PVC specimen in the simulant, ensuring the entire surface is in contact with the liquid. The surface area to volume ratio is typically standardized (e.g., 6 dm²/L).
-
Seal the migration cell to prevent evaporation.
-
Place the cell in an incubator or oven at the desired temperature (e.g., 40°C) for a specified duration (e.g., 10 days).
-
-
Extraction from Aqueous Simulants (Water, Acetic Acid, Ethanol solutions):
-
After the incubation period, remove the PVC specimen.
-
Transfer a known volume of the simulant to a separatory funnel.
-
Add a known amount of internal standard.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., dichloromethane) and shaking vigorously.
-
Allow the layers to separate and collect the organic layer. Repeat the extraction process two more times.
-
Combine the organic extracts and concentrate them to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
-
Extraction from Fatty Food Simulants (Olive Oil):
-
Due to the complexity of the olive oil matrix, a cleanup step is often necessary. This may involve techniques like gel permeation chromatography (GPC) to separate the plasticizers from the triglycerides.
-
Alternatively, a direct injection method can be used if the analytical technique (e.g., GC-MS) can resolve the plasticizer peaks from the oil matrix.
-
-
GC-MS Analysis:
-
Inject a known volume of the concentrated extract into the GC-MS system.
-
The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase.
-
The mass spectrometer identifies and quantifies the plasticizer based on its unique mass spectrum.
-
-
Quantification:
-
Create a calibration curve using standard solutions of the target plasticizer at known concentrations.
-
Calculate the concentration of the plasticizer in the extract by comparing its peak area to the calibration curve and the internal standard.
-
Express the migration result as mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per surface area of the film (mg/dm²).
-
Weight Loss Method for Overall Migration
This method provides a simpler, albeit less specific, measure of the total amount of substance that migrates from the PVC film.
Materials:
-
PVC film samples of known dimensions and weight.
-
Selected simulant (e.g., n-hexane, activated carbon for volatility testing).
-
Constant temperature oven or incubator.
-
Analytical balance.
-
Desiccator.
Procedure:
-
Initial Measurement: Accurately weigh the initial PVC film sample (W_initial).
-
Exposure:
-
For liquid extraction, immerse the sample in the chosen solvent for a specified time and temperature.
-
For volatility testing, place the sample in an oven at a specific temperature (e.g., 70°C) for a set duration, often in the presence of activated carbon to absorb volatile compounds.
-
-
Final Measurement:
-
After the exposure period, carefully remove the sample.
-
For liquid extraction, gently blot the surface to remove excess liquid and then dry the sample to a constant weight in a desiccator.
-
For volatility testing, allow the sample to cool to room temperature in a desiccator.
-
Accurately weigh the final PVC film sample (W_final).
-
-
Calculation:
-
Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical plasticizer migration study, from sample preparation to final analysis.
Caption: Experimental workflow for a plasticizer migration study.
Safety Operating Guide
Proper Disposal of Bis(2-butoxyethyl) adipate: A Guide for Laboratory Professionals
For immediate reference, treat Bis(2-butoxyethyl) adipate (B1204190) as a hazardous chemical waste stream unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department. While some safety data sheets (SDS) do not classify this compound as hazardous, others recommend handling it as such.[1][2] Given this variability, a conservative approach is essential to ensure laboratory safety and regulatory compliance.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Bis(2-butoxyethyl) adipate, designed for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Regulatory Overview
This compound is a combustible liquid that may cause skin and eye irritation.[1] The Globally Harmonized System (GHS) classification for this chemical includes warnings for being harmful if swallowed.[3] Disposal of all chemical waste is regulated by federal and local authorities, and it is imperative to adhere to these guidelines to prevent environmental contamination and ensure personnel safety.[4]
| Property | Value | Source |
| CAS Number | 141-18-4 | [1][2][5] |
| Molecular Formula | C18H34O6 | [1][3] |
| GHS Hazard Statements | H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritation | [1] |
| GHS Precautionary Statements | P280: Wear protective glovesP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
II. Experimental Protocol: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions. Follow these steps for the collection of this compound waste:
-
Designate a Waste Container:
-
Use a clean, leak-proof container made of a material compatible with this compound. Plastic bottles are often preferred over glass to minimize the risk of breakage.[4]
-
Ensure the container has a secure, screw-on cap to prevent spills and evaporation.[6] Corks and parafilm are not acceptable closures.[6]
-
-
Label the Container:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[4][6]
-
The label must include the full chemical name, "this compound," and the concentration or percentage if it is part of a mixture.[4] Do not use abbreviations or chemical formulas.[4]
-
Clearly mark the container with the words "Hazardous Waste."[4]
-
Indicate the date of waste generation (the date you first add waste to the container).[4]
-
-
Segregate the Waste:
-
Do not mix this compound waste with other incompatible waste streams.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks from the primary container.[6] The secondary container must be chemically compatible and have a capacity of at least 110% of the primary container's volume.[6]
-
III. Disposal Procedures
The disposal of chemical waste is a regulated process that must be managed through your institution's EHS program.
-
Requesting Disposal:
-
Once the waste container is full (typically no more than three-quarters full) or has reached the accumulation time limit set by your institution (e.g., 90 or 150 days), submit a request for waste pickup to your EHS department.[6][7]
-
Complete any required forms, providing an accurate inventory of the waste container's contents.[4]
-
-
Prohibited Disposal Methods:
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[9]
-
The rinsate must be collected and treated as hazardous waste.[9]
-
After triple-rinsing, the container may be disposed of in the regular trash, but it is best to consult your EHS department for specific guidance.[9]
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. This compound | C18H34O6 | CID 8837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. This compound | 141-18-4 | TCI AMERICA [tcichemicals.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. acs.org [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Bis(2-butoxyethyl) adipate
Safe Handling and Disposal of Bis(2-butoxyethyl) adipate (B1204190)
This document provides essential safety and logistical information for the handling and disposal of Bis(2-butoxyethyl) adipate (CAS RN 141-18-4). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Physicochemical and Toxicological Data
A summary of key quantitative data for this compound is presented below. This information is critical for understanding its properties and potential hazards.
| Property | Value | Reference |
| CAS Number | 141-18-4 | [1][2][3] |
| Molecular Formula | C₁₈H₃₄O₆ | [1][3][4] |
| Molecular Weight | 346.46 g/mol | [1][3] |
| Appearance | Colorless to light yellow, clear liquid | [1][5] |
| Boiling Point | 208 °C @ 4 mmHg | [1][6] |
| Melting Point | -34 °C | [1] |
| Flash Point | 199 °C | [1] |
| Density | ~1.00 g/mL | [1] |
| Water Solubility | 101 mg/L @ 20°C | [1] |
| Acute Toxicity | LD50 (Intraperitoneal, rat): 600 mg/kg | [1][6] |
Operational Plan: From Handling to Disposal
Adherence to the following step-by-step procedures is mandatory to minimize exposure risk and ensure a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[7] Good general ventilation, such as a laboratory fume hood, should be used to maintain airborne levels as low as possible.[2][8]
-
Safety Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[9]
-
Pre-use Inspection: Before handling, inspect all containers for damage or leaks. Ensure all necessary personal protective equipment is available and in good condition.
Required Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.
| PPE Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or glasses with side-shields. | Protects against splashes and direct eye contact, which may cause irritation.[2][3][10] |
| Skin Protection | Gloves: Wear appropriate chemical-resistant gloves. Consult the glove supplier for specific material recommendations.[2][8] Clothing: A standard lab coat or other protective clothing is required to prevent skin contact.[2][10] | Prevents skin irritation and potential allergic reactions upon contact.[3][8] |
| Respiratory Protection | Not required under normal use with adequate engineering controls. If ventilation is insufficient or if aerosols are generated, use a NIOSH-approved respirator.[2][10] | Protects against inhalation of vapors or mists, which may cause respiratory tract irritation.[3][10] |
Safe Handling and Storage Protocol
-
Handling: Avoid direct contact with skin and eyes.[3][10] Avoid the inhalation of vapor or mist.[3] After handling, wash hands thoroughly with soap and water, especially before eating, drinking, or smoking.[2][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[2][8]
Accidental Release and Exposure Protocol
Immediate and appropriate responses to spills or exposures are critical.
| Situation | Procedure |
| Small Spill | 1. Ensure adequate ventilation and wear all required PPE. 2. Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[2] 3. Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3] 4. Clean the spill area thoroughly to remove any residual contamination.[2] 5. Do not allow the product to enter drains.[3][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[2][7] Remove contaminated clothing and wash it before reuse.[10] Seek medical attention if irritation develops or persists.[2][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8][10] Remove contact lenses if present and easy to do.[3] Seek medical attention.[7] |
| Inhalation | Move the person to fresh air.[2][7] If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration.[3][7][10] Seek immediate medical attention.[7] |
| Ingestion | Rinse mouth with water.[2][3] Do not induce vomiting.[8][10] Never give anything by mouth to an unconscious person.[3][10] Seek immediate medical attention.[2][3] |
Waste Disposal Plan
-
Chemical Waste: Dispose of surplus and non-recyclable material through a licensed disposal company.[12] All waste must be disposed of in accordance with local, state, and federal regulations.[2]
-
Contaminated Containers: Empty containers may retain product residue and can be hazardous.[2][10] They should be taken to an approved waste handling site for recycling or disposal and should not be reused.[2]
Procedural Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, including emergency branches.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound CAS#: 141-18-4 [m.chemicalbook.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. This compound | C18H34O6 | CID 8837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 141-18-4: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 141-18-4 [chemicalbook.com]
- 7. BIS[2-(2-BUTOXYETHOXY)ETHYL] ADIPATE - Safety Data Sheet [chemicalbook.com]
- 8. hbchemical.com [hbchemical.com]
- 9. nj.gov [nj.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
